molecular formula C6Cl4F2 B075552 1,2,3,5-Tetrachloro-4,6-difluorobenzene CAS No. 1198-56-7

1,2,3,5-Tetrachloro-4,6-difluorobenzene

Cat. No.: B075552
CAS No.: 1198-56-7
M. Wt: 251.9 g/mol
InChI Key: PVGPCHMQECZTIK-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4,6-difluorobenzene is a strategically substituted, multi-halogenated aromatic compound of significant interest in advanced materials science and synthetic organic chemistry. Its primary research value lies in its role as a versatile and electron-deficient building block for the synthesis of complex molecular architectures. The specific, unsymmetrical pattern of chlorine and fluorine atoms on the benzene ring makes it an ideal precursor for stepwise, regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, allowing researchers to construct bespoke poly-substituted benzenes with precise control. Key applications include its use in the development of liquid crystalline materials, where its polarity and steric profile can fine-tune mesomorphic properties, and in the creation of ligands for catalysis and functional polymers. Furthermore, its structural motif is relevant in the design of agrochemicals and pharmaceuticals, serving as a core scaffold for structure-activity relationship (SAR) studies. This compound provides researchers with a critical tool for exploring structure-property relationships in material science and for accessing novel chemical space in medicinal chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1198-56-7

Molecular Formula

C6Cl4F2

Molecular Weight

251.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4,6-difluorobenzene

InChI

InChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9

InChI Key

PVGPCHMQECZTIK-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetrachloro-4,6-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆Cl₄F₂. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, results in distinct chemical and physical properties that are of significant interest in various fields of research. This document provides a comprehensive overview of its molecular weight, physicochemical properties, a plausible synthetic approach, and its applications, particularly as a model compound in synthetic and mechanistic studies. Safety and handling information are also provided.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular Weight 251.87 g/mol [1]
Alternate Molecular Weight 251.9 g/mol [2]
Exact Mass 249.8724[3]
Formula C₆Cl₄F₂[1]
CAS Number 1198-56-7[2]
logP oct/wat (Octanol/Water Partition Coefficient) 4.578Crippen Calculated Property[1]
log10WS (Log10 of Water Solubility) -4.87Crippen Calculated Property[1]
McGowan's Characteristic Volume (McVol) 124.140ml/molJoback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH°) 50.44kJ/molJoback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°) 26.34kJ/molJoback Calculated Property[1]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -443.17kJ/molJoback Calculated Property[1]
Standard Gibbs Free Energy of Formation (ΔfG°) -373.44kJ/molJoback Calculated Property[1]

Synthesis

The synthesis of this compound can be approached through various methods, with a common strategy being the halogen exchange (Halex) reaction on a polychlorinated precursor. An alternative conceptual pathway involves the chlorination of a difluorinated benzene derivative.

A practical synthetic route often involves the fluorination of a polychloro-precursor.[2] Given the challenges of controlling direct fluorination with elemental fluorine, a more manageable approach is to synthesize a polychlorinated benzene and then selectively replace specific chlorine atoms with fluorine.

Another potential pathway starts with a difluorinated benzene, such as 1,3-difluorobenzene.[2] The subsequent chlorination would be directed by the ortho-, para-directing effects of the fluorine atoms. This would likely first produce 1,3-difluoro-4,6-dichlorobenzene, followed by further chlorination under more stringent conditions to achieve the desired tetrachloro-derivative.[2] Precise control over the stoichiometry of the chlorinating agent and catalyst is crucial to obtain the target molecule without significant formation of byproducts.[2]

Experimental Protocol: Synthesis via Chlorination of 1,3-difluorobenzene (Conceptual)

This protocol describes a conceptual methodology for the synthesis of this compound based on the chlorination of 1,3-difluorobenzene. This is a generalized procedure and requires optimization and safety assessment prior to execution.

Materials:

  • 1,3-difluorobenzene

  • Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • Lewis acid catalyst (e.g., ferric chloride, aluminum chloride)

  • Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reaction vessel with gas inlet and outlet, and a stirring mechanism

Procedure:

  • Reaction Setup: In a fume hood, equip a dry reaction vessel with a stirrer, a gas inlet tube, and a condenser connected to a gas trap for acidic off-gases.

  • Initial Charge: Charge the reaction vessel with 1,3-difluorobenzene and the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to the solution while stirring.

  • Chlorination: Slowly bubble the chlorinating agent through the solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of di- and subsequently tetrachlorinated products.

  • Work-up: Once the desired level of chlorination is achieved, stop the flow of the chlorinating agent. Quench the reaction by carefully adding water or a dilute sodium bicarbonate solution to neutralize the catalyst and any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization or distillation under reduced pressure to isolate this compound.

Applications in Research

This compound is a valuable compound for fundamental and applied research due to its unique electronic and steric properties.[2]

  • Model Compound for Mechanistic Studies: It serves as an excellent model for studying reaction mechanisms in polyhalogenated aromatic systems, such as nucleophilic aromatic substitution.[2] The high degree of halogenation makes the aromatic ring electron-deficient and generally unreactive towards electrophilic aromatic substitution.[2]

  • Development of Synthetic Methodologies: Research involving this and similar mixed chlorofluorobenzenes is crucial for developing new synthetic strategies to access specifically substituted halogenated aromatic compounds.[2]

  • Materials Science and Supramolecular Chemistry: The distinct properties imparted by both chlorine and fluorine substituents make it an interesting candidate for applications where precise control over intermolecular interactions is important.[2]

Safety Information

Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[4]

  • Store in a tightly closed container in a dry place.[4]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1_3_difluorobenzene 1,3-Difluorobenzene dichlorodifluorobenzene Dichlorodifluorobenzene 1_3_difluorobenzene->dichlorodifluorobenzene Chlorination (e.g., Cl2, FeCl3) tetrachlorodifluorobenzene This compound dichlorodifluorobenzene->tetrachlorodifluorobenzene Further Chlorination (Forcing Conditions)

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound is a specialized chemical with a molecular weight of approximately 251.87 g/mol .[1] Its highly halogenated structure makes it a subject of interest for advanced synthetic chemistry and materials science. While not having widespread direct applications in drug development, its role as a research tool for understanding reaction mechanisms and developing new synthetic methods is significant. Proper safety protocols are essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches for 1,2,3,5-tetrachloro-4,6-difluorobenzene (CAS No. 1198-56-7). Due to the lack of a specifically published, detailed experimental protocol for this exact isomer, this document outlines the most chemically sound and plausible synthetic pathways based on established principles of halogenated benzene chemistry. The guide includes theoretical experimental protocols, characterization data, and visual representations of the synthetic routes.

Overview and Retrosynthetic Analysis

This compound is a perhalogenated aromatic compound with the chemical formula C₆Cl₄F₂.[1] Its unique substitution pattern, combining both chlorine and fluorine atoms, results in distinct chemical and physical properties relevant to materials science and as a building block in synthetic chemistry.[1] The fully substituted and electron-deficient nature of the aromatic ring makes it highly deactivated towards electrophilic attack.[1]

A retrosynthetic analysis suggests two primary strategies for its synthesis:

  • Pathway A: Electrophilic Chlorination: This approach involves the exhaustive chlorination of a difluorinated benzene precursor, namely 1,3-difluorobenzene. The regioselectivity is guided by the ortho-, para-directing effects of the fluorine atoms.[1]

  • Pathway B: Halogen Exchange (Halex) Fluorination: This strategy begins with a polychlorinated precursor, such as hexachlorobenzene, and selectively replaces two chlorine atoms with fluorine via a nucleophilic aromatic substitution reaction.[1]

Synthetic Pathways and Methodologies

Pathway A: Chlorination of 1,3-Difluorobenzene

This pathway is a logical approach due to the directing effects of the fluorine atoms in 1,3-difluorobenzene, which would favor substitution at the 2-, 4-, and 6-positions. Subsequent chlorination would then occur at the remaining positions under more forcing conditions.

Synthesis of this compound via Chlorination cluster_0 Step 1: Synthesis of 1,3-Difluorobenzene cluster_1 Step 2: Exhaustive Chlorination 2_4_difluorochlorobenzene 2,4-Difluorochlorobenzene 1_3_difluorobenzene 1,3-Difluorobenzene 2_4_difluorochlorobenzene->1_3_difluorobenzene  H₂, Pd/C, Base  Reductive Dechlorination 1_3_difluorobenzene_step2 1,3-Difluorobenzene final_product This compound 1_3_difluorobenzene_step2->final_product  Cl₂, Lewis Acid (e.g., FeCl₃)  Forcing Conditions

Fig. 1: Synthetic pathway via chlorination of 1,3-difluorobenzene.

A plausible method for the synthesis of the 1,3-difluorobenzene precursor is the reductive dechlorination of 2,4-difluorochlorobenzene.

ParameterValue/ConditionReference
Reactants 2,4-Difluorochlorobenzene, Hydrogen (H₂)[2]
Catalyst 5% Palladium on Carbon (Pd/C)[2][3]
Base Triethylamine (TDA) or Sodium Hydroxide (NaOH)[2][3]
Solvent Methanol (if using TDA) or Water (if using NaOH)[2][3]
Temperature 100-105 °C[2][3]
Pressure Hydrogen pressure (autoclave)[3]
Reaction Time Until hydrogen uptake ceases (approx. 3 hours)[2]
Work-up Filtration of catalyst, washing with water and Na₂CO₃ solution[2]
Purification Fractional distillation[3]
Purity (Typical) ≥98.5%[2]

Methodology:

  • In an autoclave, a mixture of 2,4-difluorochlorobenzene, a suitable base (e.g., triethylamine or sodium hydroxide), and a catalytic amount of 5% Pd/C in the appropriate solvent (methanol or water) is prepared.[2][3]

  • The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is heated to approximately 100-105 °C with vigorous stirring.[2][3]

  • The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After cooling, the catalyst is removed by filtration.

  • The organic phase is separated and washed sequentially with water and a dilute sodium carbonate solution until neutral.

  • The crude product is purified by fractional distillation to yield 1,3-difluorobenzene.

This proposed protocol is based on standard aromatic chlorination procedures and the understanding that exhaustive chlorination requires forcing conditions.

ParameterValue/Condition
Reactants 1,3-Difluorobenzene, Chlorine (Cl₂)
Catalyst Iron(III) chloride (FeCl₃) or Iodine
Solvent Neat (no solvent) or a high-boiling chlorinated solvent
Temperature Elevated, potentially >100 °C
Reaction Time Prolonged, monitored by GC-MS
Work-up Quenching with a reducing agent (e.g., sodium bisulfite), followed by washing with water and base.
Purification Fractional distillation under reduced pressure or recrystallization.
Expected Yield Moderate, due to potential for side products.

Methodology:

  • To a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser connected to a scrubber, 1,3-difluorobenzene and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃) are added.

  • The mixture is heated while chlorine gas is bubbled through the liquid.

  • The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting material and intermediates (di- and tri-chloro-difluorobenzenes).

  • Upon completion, the reaction is cooled, and excess chlorine is removed by purging with an inert gas.

  • The reaction mixture is quenched, washed, and the organic layer is dried.

  • The final product is isolated and purified, likely through vacuum distillation or recrystallization.

Pathway B: Halogen Exchange (Halex) Fluorination of Hexachlorobenzene

This pathway involves the nucleophilic substitution of chlorine with fluorine, which is a common industrial method for producing fluorinated aromatics.

Synthesis of this compound via Halex Reaction hexachlorobenzene Hexachlorobenzene final_product This compound + other isomers hexachlorobenzene->final_product  Alkali Metal Fluoride (e.g., KF)  High Temperature  Aprotic Polar Solvent

Fig. 2: Synthetic pathway via Halex fluorination of hexachlorobenzene.

This proposed protocol is based on general procedures for Halex reactions on polychlorinated aromatic compounds.

ParameterValue/Condition
Reactants Hexachlorobenzene, Potassium Fluoride (KF)
Catalyst Phase-transfer catalyst (e.g., tetramethylammonium chloride) or aminophosphonium salt (optional)
Solvent High-boiling aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide)
Temperature High, typically in the range of 180-250 °C
Reaction Time Several hours, monitored by GC-MS
Work-up Filtration of inorganic salts, extraction with a suitable solvent.
Purification Fractional distillation and/or preparative chromatography to separate isomers.
Expected Yield Variable, with a mixture of fluorinated products likely.

Methodology:

  • A mixture of hexachlorobenzene, finely-divided anhydrous potassium fluoride, and a high-boiling aprotic polar solvent is charged into a high-temperature reactor. A phase-transfer catalyst may be added.

  • The mixture is heated to a high temperature (e.g., 200 °C) with efficient stirring.

  • The reaction is monitored over several hours by GC-MS to observe the formation of various chlorofluorobenzene isomers.

  • After cooling, the inorganic salts are filtered off.

  • The product mixture is isolated from the solvent, typically by distillation or extraction.

  • The desired this compound isomer must be separated from other products (penta- and trichlorodifluorobenzenes, other tetrachlorodifluorobenzene isomers) by careful fractional distillation or preparative chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

PropertyValueReference
CAS Number 1198-56-7[4]
Molecular Formula C₆Cl₄F₂[4]
Molecular Weight 251.873 g/mol [4]
IUPAC Name This compound[4]
Common Name m-Difluorotetrachlorobenzene[4]
Spectroscopic Data
  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identification. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of four chlorine atoms. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Due to the molecule's C₂ᵥ symmetry, the ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms.[1]

    • ¹⁹F NMR: The ¹⁹F NMR spectrum will provide information on the fluorine environments.

    • ¹H NMR: Not applicable due to the absence of protons.[1]

  • Vibrational Spectroscopy (FT-IR, Raman): The IR and Raman spectra will exhibit characteristic absorption bands for C-Cl, C-F, and aromatic C-C stretching and bending vibrations.[1]

Conclusion

The synthesis of this compound can be logically approached through two primary routes: the exhaustive chlorination of 1,3-difluorobenzene or the Halex fluorination of hexachlorobenzene. While the chlorination pathway may offer a more direct route to the specific isomer, it likely requires harsh conditions. The Halex reaction is a more established industrial process for such transformations but would necessitate a challenging purification step to isolate the desired product from a mixture of isomers. The protocols provided herein are based on established chemical principles and serve as a strong foundation for the development of a robust synthetic procedure in a laboratory setting. Comprehensive spectroscopic analysis is crucial for the unequivocal identification and purity assessment of the final compound.

References

An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1,2,3,5-tetrachloro-4,6-difluorobenzene. This fully halogenated benzene derivative is a compound of interest in synthetic and materials chemistry due to its unique electronic and steric properties.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the IUPAC name this compound.[1][2] Its chemical structure consists of a benzene ring where the hydrogen atoms have been replaced by four chlorine atoms and two fluorine atoms.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1][2]
Synonym m-Difluorotetrachlorobenzene[3]
CAS Number 1198-56-7[1][3]
Molecular Formula C₆Cl₄F₂[1][3]
Molecular Weight 251.873 g/mol [3]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
Solubility Expected to have low solubility in water and higher solubility in non-polar organic solvents.[4]

Synthesis Protocols

The synthesis of this compound can be approached through two primary retrosynthetic pathways.[1]

This is a common and practical route for the synthesis of fluoroaromatic compounds.[1][5] The process involves the nucleophilic substitution of chlorine atoms with fluorine atoms on a polychlorinated benzene precursor.

Experimental Protocol (General)

  • Precursor: Hexachlorobenzene.

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is a typical choice. More reactive sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can also be used.[5]

  • Solvent: A high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane is required.[5][6]

  • Reaction Conditions: The reaction mixture is heated to high temperatures, typically in the range of 150-250 °C.[5] The reaction is often carried out under an inert atmosphere to prevent side reactions.

  • Work-up and Purification: After the reaction is complete, the inorganic salts (e.g., KCl) are removed by filtration. The organic product is then purified from the solvent and any remaining starting material, typically by fractional distillation or chromatography.

A generalized workflow for the synthesis of this compound via the Halex reaction.

An alternative approach involves the direct chlorination of a difluorinated benzene, such as 1,3-difluorobenzene. The fluorine atoms act as ortho-, para-directors, guiding the incoming chlorine atoms to the desired positions.

Experimental Protocol (General)

  • Starting Material: 1,3-Difluorobenzene.

  • Chlorinating Agent: Chlorine gas (Cl₂) or another suitable chlorinating agent.

  • Catalyst: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically used to facilitate the electrophilic aromatic substitution.

  • Reaction Conditions: The reaction requires forcing conditions and careful control of the stoichiometry of the chlorinating agent and catalyst to achieve the desired level of chlorination without significant formation of by-products.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The final product is purified by distillation or recrystallization.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹³C NMR Due to the molecule's symmetry, three unique carbon signals are expected. The chemical shifts will be influenced by the attached chlorine and fluorine atoms.
¹⁹F NMR A single signal is expected due to the chemical equivalence of the two fluorine atoms.
FT-IR Characteristic absorption bands for C-Cl, C-F, and aromatic C-C stretching and bending vibrations would be observed.
Mass Spec. A prominent molecular ion peak cluster corresponding to a mass-to-charge ratio (m/z) of ~252. The isotopic pattern of the four chlorine atoms will be a key identifier.

Due to the absence of protons, ¹H NMR is not applicable. ¹³C and ¹⁹F NMR are the most informative NMR techniques for this compound.[1]

Experimental Protocol (General)

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The expected spectrum would show three distinct signals for the three chemically non-equivalent carbon atoms.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected for the two equivalent fluorine atoms.

FT-IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule.

Experimental Protocol (General)

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-Cl, C-F, and aromatic C-C vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General)

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.[1]

  • GC Conditions: Use a suitable capillary column (e.g., non-polar) and a temperature program to ensure good separation.

  • MS Conditions: Electron ionization (EI) is a common ionization method.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic isotopic cluster pattern of the four chlorine atoms. The fragmentation pattern can also provide structural information.[1]

G cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample This compound Sample NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet Sample->FTIR_Sample GC_MS GC-MS Analysis Sample->GC_MS C13_NMR ¹³C NMR NMR_Sample->C13_NMR F19_NMR ¹⁹F NMR NMR_Sample->F19_NMR NMR_Data 3 ¹³C Signals 1 ¹⁹F Signal C13_NMR->NMR_Data F19_NMR->NMR_Data FTIR_Analysis Acquire Spectrum FTIR_Sample->FTIR_Analysis FTIR_Data C-Cl, C-F Stretches FTIR_Analysis->FTIR_Data MS_Data Molecular Ion (m/z ~252) Isotopic Pattern GC_MS->MS_Data

A typical analytical workflow for the characterization of this compound.

Relevance to Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent or its involvement in specific biological signaling pathways, polyhalogenated aromatic compounds are of interest in medicinal chemistry. The introduction of chlorine and fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated intermediates are particularly important in the pharmaceutical industry, with a significant percentage of FDA-approved drugs containing fluorine.[7][8] The Halex reaction is a key method for introducing fluorine into aromatic systems, making compounds like this compound and similar structures valuable as building blocks or scaffolds for the synthesis of more complex, biologically active molecules.[7]

The unique substitution pattern of this compound makes it a useful model compound for studying reaction mechanisms, such as nucleophilic aromatic substitution, which are fundamental in the synthesis of many pharmaceutical compounds.[1]

Conclusion

References

Structure Elucidation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene (C₆Cl₄F₂), a perhalogenated aromatic compound of interest in various chemical research domains. Due to the limited availability of direct experimental data for this specific isomer, this guide combines theoretical predictions, analysis of its molecular symmetry, and comparative data from related halogenated benzenes to propose a robust characterization framework. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a plausible experimental protocol for its synthesis. All quantitative data is presented in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the CAS number 1198-56-7 and a molecular weight of 251.873 g/mol , is a fully substituted benzene derivative.[1][2][3][4] The arrangement of four chlorine and two fluorine atoms on the aromatic ring gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. The structure elucidation of such compounds is crucial for their unambiguous identification in complex reaction mixtures, for quality control, and for understanding their chemical behavior.

The inherent C₂ᵥ symmetry of the this compound molecule is a key determinant of its spectroscopic characteristics, particularly in NMR spectroscopy where it simplifies the expected spectra. This guide will leverage this symmetry to predict the number of unique signals in its ¹³C NMR spectrum.

dot

cluster_0 Molecular Structure of this compound C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 C3 C C2->C3 Cl2 Cl C2->Cl2 C4 C C3->C4 Cl3 Cl C3->Cl3 C5 C C4->C5 F4 F C4->F4 C6 C C5->C6 Cl5 Cl C5->Cl5 C6->C1 F6 F C6->F6

Caption: Molecular structure of this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The absence of protons in the molecule renders ¹H NMR spectroscopy inapplicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: Due to the C₂ᵥ symmetry of the molecule, the six carbon atoms of the benzene ring are chemically non-equivalent in three distinct groups. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit three unique signals.[1] The chemical shifts of these carbons are significantly influenced by the electronegative halogen substituents.

¹⁹F NMR Spectroscopy: Similarly, the two fluorine atoms are chemically equivalent, which should result in a single signal in the ¹⁹F NMR spectrum.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Number of SignalsPredicted Chemical Shift Range (ppm)
¹³C3110 - 160
¹⁹F1-100 to -140 (relative to CFCl₃)
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 252 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern of the four chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which will result in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.[1]

Table 2: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Ion (M⁺) m/z~252
Isotopic PatternCharacteristic for C₆Cl₄F₂
Major Fragmentation PathwaysLoss of Cl, Loss of F, Loss of Cl₂

dot

M [C₆Cl₄F₂]⁺˙ M_Cl [C₆Cl₃F₂]⁺ M->M_Cl - Cl˙ M_F [C₆Cl₄F]⁺ M->M_F - F˙ M_Cl2 [C₆Cl₂F₂]⁺˙ M->M_Cl2 - Cl₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions arising from the stretching and bending vibrations of the carbon-halogen and carbon-carbon bonds within the aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C=C Stretch1400 - 1600Medium
C-F Stretch1100 - 1350Strong
C-Cl Stretch600 - 850Strong

Experimental Protocols

Synthesis via Chlorination of 1,3-Difluorobenzene

This approach utilizes the ortho-, para-directing effect of the fluorine substituents to guide the chlorination.

Materials:

  • 1,3-Difluorobenzene

  • Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., carbon tetrachloride or nitrobenzene)

  • Sodium sulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, dissolve 1,3-difluorobenzene in the anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

  • While stirring vigorously, bubble dry chlorine gas through the solution at a controlled rate. The reaction is exothermic and the temperature should be monitored and controlled.

  • The reaction progress can be monitored by Gas Chromatography (GC) to follow the formation of dichlorinated, trichlorinated, and finally the desired tetrachlorinated product.

  • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Quench the reaction by carefully adding a sodium sulfite solution to destroy any remaining chlorine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

dot

Start 1,3-Difluorobenzene Reaction Chlorination (Cl₂, FeCl₃) Start->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the chlorination of 1,3-difluorobenzene.

Characterization Workflow

The synthesized product should be subjected to the following analytical techniques for structural confirmation and purity assessment.

dot

Crude Crude Product Purification Purification (Distillation/Recrystallization) Crude->Purification Pure Pure Product Purification->Pure NMR ¹³C & ¹⁹F NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: Post-synthesis characterization workflow.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. The predicted spectroscopic data, based on the molecule's C₂ᵥ symmetry and the known effects of halogen substituents, provide a clear roadmap for its identification. While direct experimental data remains to be published, the proposed synthetic route and characterization workflow offer a practical guide for researchers working with this and related perhalogenated compounds. This guide serves as a valuable resource for the synthesis and characterization of this unique molecule, facilitating its potential applications in various fields of chemical science.

References

An In-Depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,2,3,5-tetrachloro-4,6-difluorobenzene. This fully substituted aromatic compound, with the chemical formula C₆Cl₄F₂, is a subject of interest in various fields of chemical research due to its unique electronic properties and potential as a building block in organic synthesis. This document collates available quantitative data into structured tables and outlines experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is a halogenated benzene derivative where all hydrogen atoms have been replaced by chlorine and fluorine atoms. The specific substitution pattern confers a C₂ᵥ symmetry to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₆Cl₄F₂[1][2]
Molecular Weight 251.873 g/mol [1][2]
CAS Number 1198-56-7[1][2]
IUPAC Name This compound[1][2]
Synonym m-Difluorotetrachlorobenzene[1][2]
Calculated XlogP 4.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Synthesis

The synthesis of this compound can be conceptually approached through the exhaustive chlorination of 1,3-difluorobenzene. The fluorine atoms are ortho-, para-directing groups, which would guide the sequential addition of chlorine atoms to the 4, 6, 2, and 5 positions.

Experimental Protocol: Chlorination of 1,3-Difluorobenzene

Materials:

  • 1,3-difluorobenzene

  • Chlorine gas (Cl₂)

  • Lewis acid catalyst (e.g., anhydrous FeCl₃, AlCl₃)

  • Anhydrous, inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Apparatus for gas introduction (e.g., gas dispersion tube)

  • Reaction flask with a reflux condenser and a gas outlet to a trap (e.g., sodium hydroxide solution)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or recrystallization apparatus)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-difluorobenzene in the chosen anhydrous solvent.

  • Add the Lewis acid catalyst to the solution. The amount of catalyst will need to be determined empirically but typically ranges from 5 to 10 mol%.

  • With vigorous stirring, slowly bubble chlorine gas through the solution. The reaction is exothermic and may require cooling to control the temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), to observe the formation of dichlorinated, trichlorinated, and finally, the desired tetrachlorinated product.

  • Upon completion of the reaction, stop the chlorine gas flow and purge the system with an inert gas.

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bicarbonate or sodium bisulfite solution (to remove excess chlorine), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation, recrystallization, or column chromatography to isolate this compound.

Reactivity

The benzene ring in this compound is fully substituted with six electron-withdrawing halogen atoms. This high degree of halogenation renders the aromatic ring extremely electron-deficient.[1]

Electrophilic Aromatic Substitution

Due to the severe deactivation of the π-system, this compound is highly unreactive towards electrophilic aromatic substitution reactions.[1] Since there are no hydrogen atoms to be substituted, such reactions are not feasible under standard conditions.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, the ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms. A proton NMR (¹H NMR) spectrum is not applicable due to the absence of hydrogen atoms.[1]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)MultiplicityNotes
¹³C --Three unique signals are expected due to molecular symmetry. The exact chemical shifts are influenced by the attached chlorine and fluorine atoms.
¹⁹F -SingletA single resonance is expected for the two equivalent fluorine atoms.
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a distinct isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[1]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonDescription
[C₆Cl₄F₂]⁺• Molecular ion
[C₆Cl₃F₂]⁺ Loss of a chlorine radical
[C₆Cl₄F]⁺ Loss of a fluorine radical

The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the C-Cl, C-F, and aromatic C-C bonds.

Table 4: Expected Infrared Absorption Regions for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-F Stretch 1400 - 1000
Aromatic C=C Stretch 1600 - 1450
C-Cl Stretch 800 - 600

Logical Workflow and Diagrams

Given the available information, a logical workflow for the synthesis and characterization of this compound can be visualized.

Synthesis and Characterization Workflow

G A Start: 1,3-Difluorobenzene B Chlorination (Cl2, Lewis Acid) A->B C Crude Product B->C D Purification (e.g., Distillation) C->D E This compound D->E F Spectroscopic Characterization E->F G NMR (13C, 19F) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This compound is a perhalogenated aromatic compound with a unique substitution pattern that results in high chemical stability, particularly towards electrophilic attack. Its synthesis is conceptually achievable through the exhaustive chlorination of 1,3-difluorobenzene. The structural elucidation of this compound relies on spectroscopic techniques such as ¹³C and ¹⁹F NMR, mass spectrometry, and IR spectroscopy. Further research to obtain and publish detailed experimental data for its synthesis and spectral properties would be highly valuable to the scientific community.

References

Navigating the Solubility of Halogenated Benzenes: A Technical Guide Focused on 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility of Halogenated Aromatic Compounds

The solubility of a solid organic compound, such as 1,2,3,5-Tetrachloro-4,6-difluorobenzene, in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces will be more soluble in one another. For halogenated benzenes, the key factors influencing solubility are:

  • Polarity: The introduction of halogen atoms (chlorine and fluorine) increases the polarity of the benzene ring due to their electronegativity. However, the symmetrical substitution in this compound can lead to a relatively low overall molecular dipole moment.

  • Van der Waals Forces: As the number of halogen substituents increases, the molecular weight and surface area of the molecule also increase. This leads to stronger van der Waals forces (specifically, London dispersion forces) between the molecules.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interaction between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid's crystal structure together). Highly symmetrical and planar molecules can pack more efficiently into a crystal lattice, resulting in higher lattice energies and potentially lower solubility.

Polychlorinated biphenyls (PCBs), which are structurally related to the target compound, are known to be freely soluble in nonpolar organic solvents and lipids.[1][2] The solubility of PCBs in water is very low and generally decreases with an increasing degree of chlorination.[1][2]

Expected Solubility of this compound

Based on the principles outlined above and data for analogous compounds, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative prediction, and experimental verification is necessary for precise quantitative data.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneHighThe aromatic π-π stacking interactions between the solvent and the benzene ring of the solute, coupled with similar dispersion forces, are expected to lead to high solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneModerate to HighThe primary intermolecular forces are London dispersion forces, which are significant for the highly halogenated solute. Good solubility is anticipated, although potentially slightly lower than in aromatic solvents due to the absence of π-π interactions.
Chlorinated Dichloromethane, Chloroform, Carbon TetrachlorideHighThe presence of chlorine atoms in both the solute and solvent leads to strong, compatible intermolecular forces, including dipole-dipole interactions and dispersion forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)ModerateThese solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. However, the lack of hydrogen bonding capability and the overall nonpolar character of the large halogenated ring may limit solubility compared to nonpolar solvents.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateWhile these solvents are polar, their primary intermolecular forces are hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. Therefore, it would need to disrupt the strong hydrogen bonding network of the solvent, leading to lower solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

    • Record the final volume of the filtered solution.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Weigh excess solute B Add known volume of solvent A->B to create a slurry C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC F->G H Calculate concentration from calibration curve G->H I Determine solubility (g/L or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is a critical first step in formulation, bioavailability studies, and toxicological assessments.

References

An In-depth Technical Guide to the Thermal Stability of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,2,3,5-tetrachloro-4,6-difluorobenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its thermal analysis based on the known properties of structurally similar polychlorinated and polyfluorinated aromatic compounds. The document outlines standard experimental protocols for determining thermal stability, presents expected decomposition behaviors, and discusses potential thermal degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals working with this and related halogenated compounds.

Introduction

This compound is a fully halogenated aromatic compound. The substitution of all hydrogen atoms on the benzene ring with chlorine and fluorine atoms imparts significant chemical and thermal stability to the molecule. Such compounds are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in high-temperature processes.

Expected Thermal Stability

Based on the general principles of chemical bonding and the thermal behavior of analogous compounds like hexachlorobenzene, this compound is expected to exhibit high thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, while the carbon-chlorine bond is also robust. Thermal decomposition would likely initiate through the cleavage of the weaker C-Cl bond. For comparison, polychlorotrifluoroethylene (PCTFE) and polyvinylidene fluoride (PVDF) show degradation at temperatures between 400-500°C, while the more thermally stable polytetrafluoroethylene (PTFE) is intact up to at least 550°C. This suggests that the presence of chlorine atoms may slightly reduce the exceptional thermal stability seen in perfluorinated compounds.

Quantitative Thermal Analysis Data

Compound NameAnalysis ConditionObserved Thermal BehaviorReference
Hexachlorobenzene (HCB)950°C for 5 minutes (inert atmosphere)Incomplete decomposition with unreacted HCB remaining.[1]
Hexachlorobenzene (HCB)950°C for 15 minutes (inert atmosphere)More complete decomposition with only trace amounts of oxygenated polychlorobenzenes.[1]

Note: This table is illustrative and highlights the high temperatures required for the decomposition of a fully chlorinated benzene ring.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and completion temperatures of thermal decomposition for a given halogenated aromatic compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of the compound (typically 1-10 mg) is accurately weighed into a tared TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The sample pan is placed onto the TGA balance mechanism.

    • The furnace is sealed.

    • A purge gas (typically an inert gas like nitrogen or argon to study thermal decomposition without oxidation) is introduced at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.

    • The temperature is then ramped up at a constant heating rate (e.g., 10°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 1000°C).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal (determined from the derivative of the TGA curve, DTG).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualizations

Experimental Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh_sample Weigh Sample (1-10 mg) place_in_pan Place in TGA Pan weigh_sample->place_in_pan load_sample Load Pan into TGA place_in_pan->load_sample seal_furnace Seal Furnace load_sample->seal_furnace set_purge_gas Set Inert Gas Flow seal_furnace->set_purge_gas set_program Define Temperature Program (e.g., 10°C/min to 1000°C) set_purge_gas->set_program run_analysis Initiate TGA Run set_program->run_analysis record_data Record Mass vs. Temperature run_analysis->record_data analyze_curve Analyze TGA/DTG Curves record_data->analyze_curve determine_parameters Determine T_onset, T_peak, and Residual Mass analyze_curve->determine_parameters

TGA Experimental Workflow
Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The initial and rate-determining step is likely the homolytic cleavage of a carbon-chlorine bond, which is generally weaker than a carbon-fluorine bond.

Decomposition_Pathway start This compound radical_formation Homolytic C-Cl Bond Cleavage start->radical_formation High Temperature products Aryl Radical + Chlorine Radical radical_formation->products chain_reaction Radical Chain Reactions (Abstraction, Recombination, Fragmentation) products->chain_reaction end_products Decomposition Products: - Less-halogenated chlorofluorobenzenes - Polychlorinated/polyfluorinated biphenyls - Carbonaceous material (soot) chain_reaction->end_products

Postulated Thermal Decomposition Pathway

Conclusion

While specific quantitative data on the thermal stability of this compound remains to be experimentally determined and published, this guide provides a robust framework for its evaluation. Based on the chemistry of analogous perhalogenated aromatic compounds, it is predicted to be a highly thermally stable molecule. The provided experimental protocol for thermogravimetric analysis offers a standardized method for quantifying its decomposition profile. The visualized workflow and postulated decomposition pathway serve as valuable tools for researchers initiating studies on this compound. Further experimental investigation is necessary to fully characterize the thermal properties of this compound.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhalogenated benzenes are pivotal structural motifs in a vast array of functional materials, agrochemicals, and perhaps most significantly, pharmaceuticals. The strategic introduction of electrophiles onto these halogen-rich aromatic cores is a fundamental tool for molecular diversification and the synthesis of complex target molecules. However, the interplay of multiple halogen substituents, which exert both deactivating inductive effects and ortho, para-directing resonance effects, presents unique challenges and opportunities in controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive overview of the core principles governing EAS in polyhalogenated benzenes, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles: The Dual Nature of Halogen Substituents

Halogen atoms on a benzene ring exhibit a dichotomous electronic influence. Their high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. Conversely, the presence of lone pairs on the halogen allows for electron donation into the aromatic π-system through resonance (+R or +M effect). This resonance effect, while weaker than the inductive effect, is crucial in directing incoming electrophiles.

The resonance structures of a halobenzene show an increase in electron density at the ortho and para positions. Consequently, the carbocation intermediates (arenium ions or σ-complexes) formed during ortho and para attack are stabilized by an additional resonance contributor from the halogen, making these pathways more favorable than meta attack. This explains why halogens are considered ortho, para-directing deactivators .

When multiple halogens are present, their directing effects are generally additive. The incoming electrophile will preferentially substitute at the position most activated by the combined resonance effects and least deactivated by the cumulative inductive effects of the present halogens. Steric hindrance from bulky halogen atoms can also play a significant role in disfavoring substitution at sterically crowded positions.

Quantitative Data on Electrophilic Aromatic Substitution of Polyhalogenated Benzenes

The following tables summarize quantitative data for various EAS reactions on dichlorinated and trichlorinated benzenes, providing insights into isomer distribution and reaction yields under different conditions.

Nitration
SubstrateNitrating AgentCatalystTemperature (°C)Product Distribution (%)Total Yield (%)Reference
1,2-DichlorobenzeneHNO₃H₂SO₄/H₃PO₄105-1102,3-dichloro-1-nitrobenzene (10.9) vs 3,4-dichloro-1-nitrobenzene (89.1)~98.5 (ratio shifted from 1:8.2 in H₂SO₄ alone)[1]
1,3-DichlorobenzeneHNO₃ (d=1.50)-991,3-dichloro-4,6-dinitrobenzene (85), 1,3-dichloro-2,4-dinitrobenzene (15)76.5 (of mixed dinitro compounds)[2]
1-Chloro-4-nitrobenzeneHNO₃H₂SO₄/Oleum25Quantitative conversion to dinitrochlorobenzeneQuantitative
1,3-Dichloro-2-nitrobenzeneHNO₃H₂SO₄/Oleum25Quantitative conversion to dichlorodinitrobenzeneQuantitative
Sulfonation
SubstrateSulfonating AgentSolventTemperature (°C)Product(s)Isomer RatioTotal Yield (%)Reference
1,4-DichlorobenzeneFuming H₂SO₄ (20-30% SO₃)--2,5-Dichlorobenzene-1,4-disulfonic acid and 2,5-Dichlorobenzene-1,3-disulfonic acid0.91 : 0.0973.1
1,3-DichlorobenzeneFuming H₂SO₄ (20-30% SO₃)-200 (15h)4,6-Dichlorobenzene-1,3-disulfonic acid-80.6
Halogenation
SubstrateHalogenating AgentCatalystSolventTemperature (°C)Product(s)Isomer RatioReference
1,2,3-TrichlorobenzeneBr₂Fe powderCCl₄100 (18h)5-Bromo-1,2,3-trichlorobenzene and 1-Bromo-2,3,4-trichlorobenzene5.1 : 1

Experimental Protocols

This section provides detailed methodologies for key electrophilic aromatic substitution reactions on polyhalogenated benzenes, adapted from literature sources.

Protocol 1: Nitration of 1,2-Dichlorobenzene to Yield a Mixture of 2,3- and 3,4-Dichloronitrobenzene[1]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of 0.38 mol of 98% sulfuric acid and 1.305 mol of 104% phosphoric acid is prepared.

  • Addition of Substrate: 1.36 mol of 1,2-dichlorobenzene is added to the acid mixture.

  • Nitration: The mixture is heated to 105-110 °C. A nitrating acid mixture composed of 1.38 mol of 98% nitric acid, 0.38 mol of 98% sulfuric acid, and 1.305 mol of 104% phosphoric acid is added dropwise over 1.5 hours with vigorous stirring, maintaining the reaction temperature.

  • Reaction Completion and Work-up: The reaction mixture is stirred for an additional 2 hours at the same temperature. The organic phase is then separated from the hot acid phase.

  • Purification: The organic phase is washed with a dilute sodium carbonate solution and then with water. The resulting product is a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene.

Protocol 2: Dinitration of m-Dichlorobenzene[2]
  • Reaction Setup: To a flask, add 340 g of concentrated sulfuric acid and 50 g of m-dichlorobenzene.

  • Nitration: After the initial reaction subsides, heat the mixture under anhydrous conditions at 99 °C for 1 hour with continuous shaking.

  • Work-up: Cool the reaction mixture and pour it onto ice. Wash the solid product with water until it is free of acid.

  • Purification: Dry the product in a vacuum. The resulting solid is a mixture of 1,3-dichloro-4,6-dinitrobenzene and 1,3-dichloro-2,4-dinitrobenzene. Further purification can be achieved by recrystallization from alcohol or concentrated sulfuric acid.

Protocol 3: Bromination of 1,2,3-Trichlorobenzene
  • Reaction Setup: In a suitable reaction vessel, dissolve 1.5 g (8.3 mmol) of 1,2,3-trichlorobenzene in 21 ml of tetrachloromethane.

  • Catalyst Addition: Add 0.92 g (17 mmol) of iron powder to the suspension.

  • Bromination: Add 2.7 g (17 mmol) of bromine to the mixture.

  • Reaction Conditions: Heat the resulting mixture at 100 °C for 18 hours.

  • Quenching and Work-up: Quench the reaction by adding a mixture of a saturated aqueous NaHCO₃ solution and 1 M Na₂S₂O₃. Separate the organic layer.

  • Purification: The crude product contains a mixture of 5-bromo-1,2,3-trichlorobenzene and 1-bromo-2,3,4-trichlorobenzene, which can be separated by distillation under reduced pressure.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and logical relationships in the electrophilic aromatic substitution of polyhalogenated benzenes.

EAS_Mechanism Aromatic Polyhalogenated Benzene Pi_Complex π-Complex Aromatic->Pi_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Pi_Complex Sigma_Complex σ-Complex (Arenium Ion) Pi_Complex->Sigma_Complex Rate-determining step Product Substituted Polyhalogenated Benzene Sigma_Complex->Product Deprotonation Protonated_Base Protonated Base Sigma_Complex->Protonated_Base Base Base Base->Sigma_Complex

Caption: General mechanism of electrophilic aromatic substitution.

Halogen_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive High Electronegativity of Halogens Withdrawal Electron Withdrawal from σ-framework Inductive->Withdrawal Deactivation Deactivation of the Benzene Ring Withdrawal->Deactivation Overall Overall Effect: Ortho, Para-Directing Deactivator Deactivation->Overall Resonance Lone Pairs on Halogens Donation Electron Donation into π-system Resonance->Donation OrthoPara Increased Electron Density at Ortho and Para Positions Donation->OrthoPara OrthoPara->Overall

Caption: Dueling electronic effects of halogen substituents.

Applications in Drug Development

The principles of electrophilic aromatic substitution on polyhalogenated benzenes are frequently applied in the synthesis of pharmaceutical agents. The halogen atoms can serve as handles for further functionalization or can be integral to the final drug's biological activity and pharmacokinetic properties.

For instance, the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules involves the electrophilic substitution of halogenated aromatic precursors. The practical synthesis of 3-aryl anthranils, which are key intermediates for drugs like amfenac and bromfenac, can be achieved through an electrophilic aromatic substitution strategy.[3]

Furthermore, many modern pharmaceuticals contain polyhalogenated aromatic moieties. The syntheses of these complex molecules often rely on the predictable regioselectivity of EAS reactions on di- and tri-halogenated benzene derivatives to install key functional groups in the desired positions. A review of new halogen-containing drugs approved by the FDA highlights the prevalence of these structural motifs.[4]

Conclusion

Electrophilic aromatic substitution on polyhalogenated benzenes is a nuanced yet powerful tool in synthetic organic chemistry. A thorough understanding of the competing inductive and resonance effects of halogen substituents is paramount for predicting and controlling the regiochemical outcome of these reactions. By leveraging the quantitative data and experimental protocols provided in this guide, researchers, scientists, and drug development professionals can more effectively design and execute synthetic strategies to access novel and valuable polyhalogenated aromatic compounds for a wide range of applications.

References

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 1,2,3,5-tetrachloro-4,6-difluorobenzene. While specific experimental data for this substrate is limited in publicly accessible literature, this document extrapolates from the well-established principles of SNAr on polyhalogenated aromatic compounds to predict its reactivity and guide experimental design. The guide covers the core principles of SNAr, predictable regioselectivity, representative experimental protocols, and potential applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry for the modification of aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[2] Polyhalogenated benzenes, such as this compound, are prime candidates for SNAr due to the inductive electron-withdrawing effects of the halogen substituents.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The presence of multiple electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, serves to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Reactivity and Regioselectivity of this compound

In the context of SNAr on polyhalogenated aromatic compounds, the nature of the halogen atoms plays a crucial role in determining the leaving group ability. Contrary to the trend observed in SN1 and SN2 reactions, the order of leaving group ability in SNAr is typically F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, the two fluorine atoms at the C4 and C6 positions are the most probable sites for nucleophilic attack and subsequent substitution. The four chlorine atoms are expected to be significantly less labile under typical SNAr conditions.

The regioselectivity of the first substitution is dictated by the electronic environment of the two fluorine atoms. Due to the symmetrical nature of the molecule, the C4 and C6 positions are chemically equivalent. Therefore, a monosubstitution reaction is expected to yield a single regioisomer.

A second substitution, if it occurs, would be directed to the remaining fluorine-bearing carbon. The rate of this second substitution would be influenced by the electronic nature of the newly introduced nucleophile.

Hypothetical Reaction Schemes and Data

Due to the absence of specific published experimental data for this compound, the following tables summarize the expected outcomes of SNAr reactions with common nucleophiles based on established principles for similar polyhalogenated benzenes.

Table 1: Predicted Products of Monosubstitution

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (NaOMe)1,2,3,5-Tetrachloro-4-fluoro-6-methoxybenzene
AminePiperidine1-(2,3,4,6-Tetrachloro-5-fluorophenyl)piperidine
ThiolateSodium thiophenoxide (NaSPh)1,2,3,5-Tetrachloro-4-fluoro-6-(phenylthio)benzene

Table 2: Representative Reaction Conditions for SNAr on Polyhalogenated Benzenes

NucleophileSolventBaseTemperature (°C)
AlcoholsCorresponding Alcohol or aprotic polar solvent (e.g., DMF, DMSO)NaH, K₂CO₃, or the corresponding sodium alkoxide25 - 100
AminesAprotic polar solvent (e.g., DMF, DMSO, NMP) or excess amineK₂CO₃, Et₃N, or excess amine25 - 150
ThiolsAprotic polar solvent (e.g., DMF, DMSO)K₂CO₃, NaH25 - 80

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a general guide for performing SNAr reactions on this compound. Optimization of reaction conditions is recommended for each specific nucleophile.

Protocol 1: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Objective: To synthesize 1,2,3,5-tetrachloro-4-fluoro-6-methoxybenzene.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of the starting material at room temperature with vigorous stirring under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Amine (e.g., Piperidine)

Objective: To synthesize 1-(2,3,4,6-Tetrachloro-5-fluorophenyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), piperidine (2.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Collect the precipitated solid by filtration, or if the product is an oil, extract with an organic solvent.

  • Wash the organic extract or the dissolved solid with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and experimental logic involved in the nucleophilic aromatic substitution on this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Reactant This compound Attack Nucleophilic Attack on C-F Reactant->Attack + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Formation Elimination Elimination of Fluoride Ion Meisenheimer->Elimination Aromatization Product Monosubstituted Product Elimination->Product LeavingGroup Fluoride Ion (F⁻) Elimination->LeavingGroup Release

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants: Substrate, Nucleophile, Base, Solvent Heating Heating and Stirring Start->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purify Column Chromatography or Recrystallization Drying->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly functionalized aromatic scaffold with significant potential for derivatization via nucleophilic aromatic substitution. The presence of two activated fluorine atoms provides a handle for the introduction of a wide range of functionalities. While specific literature on this compound is scarce, the well-understood principles of SNAr on polyhalogenated systems provide a strong predictive framework for its reactivity. This guide offers a foundation for researchers to design and execute synthetic strategies utilizing this versatile building block, with the provided hypothetical protocols serving as a starting point for experimental exploration. Further research into the reaction scope and optimization of conditions for this particular substrate will undoubtedly expand its utility in the synthesis of complex molecules for various applications.

References

A Technical Guide to the Reactivity of Perhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the reactivity of perhalogenated aromatic compounds, a class of molecules critical to modern synthetic chemistry and pharmaceutical development. Characterized by the substitution of all hydrogen atoms on an aromatic ring with halogens (F, Cl, Br, I), these compounds exhibit unique electronic properties that govern their reaction pathways. Their utility as versatile intermediates stems from their predictable and often distinct reactivity in nucleophilic aromatic substitution, metal-mediated cross-coupling, and photochemical reactions.[1][2][3]

Core Principles of Reactivity

The reactivity of perhalogenated aromatic compounds is primarily dictated by the interplay between two opposing electronic effects of the halogen substituents: the inductive effect and the resonance effect.

  • Inductive Effect: Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond framework. This strong electron-withdrawing inductive effect is the dominant factor, making the ring electron-deficient (electrophilic). This deactivates the ring towards traditional electrophilic aromatic substitution but strongly activates it for nucleophilic attack.[4][5][6]

  • Resonance Effect: The lone pair electrons on the halogen atoms can be donated into the aromatic pi-system through resonance.[7][8] This effect pushes electron density into the ring, but for halogens, it is significantly weaker than their inductive withdrawal.[5][8]

The net result is a highly electron-poor aromatic system, primed to react with nucleophiles. The specific halogen atom (F, Cl, Br, I) further modulates this reactivity, creating distinct chemical behaviors.

Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

The most characteristic reaction of perhalogenated aromatics is Nucleophilic Aromatic Substitution (SNAr). This pathway is highly efficient due to the cumulative electron-withdrawing nature of the halogen substituents, which stabilizes the key reaction intermediate.[9][10]

Mechanism: Addition-Elimination The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]

  • Addition: A nucleophile attacks one of the halogen-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[9] The negative charge of this intermediate is effectively delocalized and stabilized by the strongly electronegative halogen atoms.

  • Elimination: The aromaticity is restored as the leaving group (a halide ion) is expelled from the ring.

// Reactants { rank=same; Reactant [label=<

Hexafluorobenzene

>]; Nu [label="Nu⁻", fontcolor="#EA4335"]; }

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (Stabilized)

];

// Product Product [label=<

Substituted Product

]; LG [label="F⁻", fontcolor="#34A853"];

// Arrows Reactant -> Intermediate [label="+ Nu⁻ (Addition)", color="#4285F4"]; Intermediate -> Product [label="- F⁻ (Elimination)", color="#EA4335"]; Product -> LG [style=invis]; // for layout } /**

  • Caption: The SNAr Addition-Elimination mechanism. */ Reactivity Trend of Halides: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity is governed by the electronegativity of the halogen, which stabilizes the anionic Meisenheimer intermediate. Consequently, the reactivity order is:

F > Cl > Br > I

The carbon-fluorine bond is the most polarized, making the carbon atom highly electrophilic and best able to stabilize the developing negative charge. This trend is the reverse of that seen in SN1 and SN2 reactions, where bond strength determines leaving group ability.[10] Perfluoroaromatics are particularly reactive substrates for SNAr.[12][13]

Quantitative Data for SNAr Reactions

Perhalogenated SubstrateNucleophileSolventTemperature (°C)Relative Rate
Hexafluorobenzene (C₆F₆)PiperidineEthanol50~1,000,000
Hexachlorobenzene (C₆Cl₆)PiperidineEthanol200~1
Hexabromobenzene (C₆Br₆)PiperidineEthanol>200<1
Hexafluorobenzene (C₆F₆)CH₃O⁻Methanol50300
PentachloropyridineCH₃O⁻Methanol1001
PentafluoropyridineNH₃Water20Very Fast

Note: Data is compiled from various sources for illustrative comparison and actual rates are highly dependent on specific reaction conditions.

Experimental Protocol: SNAr of Hexafluorobenzene with Cysteine Thiolate

This protocol is adapted from methodologies used in bioconjugation and peptide stapling.[12][14]

  • Reagents & Materials:

    • N-acetyl-L-cysteine (1.0 eq)

    • Hexafluorobenzene (1.1 eq)

    • Tris(hydroxymethyl)aminomethane (TRIS) base (50 mM solution)

    • Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware

  • Procedure:

    • Dissolve N-acetyl-L-cysteine in DMF in a round-bottom flask under an inert atmosphere.

    • Add the TRIS base solution to deprotonate the thiol group, forming the nucleophilic thiolate in situ.

    • Add hexafluorobenzene to the solution and stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress using ¹⁹F NMR spectroscopy or LC-MS. The reaction is typically complete within 4-6 hours.[12]

    • Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography on silica gel.

Metal-Mediated Cross-Coupling Reactions

For the formation of C-C and C-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable. In contrast to SNAr, the reactivity of perhalogenated aromatics in these reactions is dominated by the strength of the carbon-halogen (C-X) bond.

Mechanism: General Catalytic Cycle Most cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) follow a general catalytic cycle involving a palladium or other transition metal catalyst.[15]

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-X bond of the perhalogenated aromatic, forming a high-valent metal-aryl complex. This is typically the rate-determining step.

  • Transmetalation: An organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling) transfers its organic group to the metal center, displacing the halide.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent catalyst.

// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdR [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Reactants and Products ArX [label="Ar-X", shape=plaintext]; R_M [label="R-M", shape=plaintext]; ArR [label="Ar-R", shape=plaintext]; MX [label="M-X", shape=plaintext];

// Edges ArX -> OxAdd [style=invis]; OxAdd -> ArPdX; Pd0 -> OxAdd [label="Ar-X"];

ArPdX -> Transmetal; R_M -> Transmetal [style=invis]; Transmetal -> ArPdR [label="R-M"]; ArPdR -> MX [style=invis];

ArPdR -> RedElim; RedElim -> Pd0 [label="Ar-R"];

// Layout control {rank=same; ArX; R_M} {rank=same; Pd0; ArR; MX} } /**

  • Caption: Generalized catalytic cycle for cross-coupling. */ Reactivity Trend of Halides: The ease of oxidative addition depends on the C-X bond dissociation energy. Weaker bonds are easier to break, leading to a reactivity order that is the reverse of SNAr:

I > Br > Cl >> F

Aryl iodides and bromides are the most common substrates, while chlorides are more challenging and often require specialized catalysts.[1][16] Aryl fluorides are generally inert under these conditions, a property that allows for selective reactions on polyhalogenated compounds containing different halogens.[2][3]

Quantitative Data for Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic AcidCatalystBaseYield (%)
1,4-DiiodotetrafluorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃95
1,4-DibromotetrafluorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃88
1,4-DichlorotetrafluorobenzenePhenylboronic acidPd(PCy₃)₂K₃PO₄75
1,3,5-Trichlorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄92
PentachlorobenzenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄60-70

Note: Yields are highly dependent on the specific ligand, base, and reaction conditions used.

Experimental Protocol: Suzuki Coupling of 1,4-Dibromotetrafluorobenzene

  • Reagents & Materials:

    • 1,4-Dibromotetrafluorobenzene (1.0 eq)

    • Phenylboronic acid (2.2 eq)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

    • Toluene

    • Nitrogen or Argon atmosphere

    • Reflux condenser and standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 1,4-dibromotetrafluorobenzene, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.

    • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Add toluene, followed by the aqueous Na₂CO₃ solution via syringe.

    • Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

    • After cooling to room temperature, separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product via recrystallization or column chromatography to yield 1,4-diphenyltetrafluorobenzene.

Photochemical Reactions

Perhalogenated aromatic compounds can undergo unique transformations when exposed to UV or visible light. These reactions often proceed through radical intermediates or excited states, providing synthetic pathways not accessible under thermal conditions.[17][18][19]

Mechanisms and Reaction Types:

  • Photosubstitution: An electronically excited aromatic molecule can react with a nucleophile. This can occur via photoinduced electron transfer (PET), where an electron is transferred from the nucleophile to the excited aromatic compound, forming a radical anion that then proceeds to the substitution product.[17]

  • Photo-reduction/Dehalogenation: In the presence of a hydrogen donor, the C-X bond can be cleaved homolytically upon irradiation, leading to dehalogenation.

  • Photocycloadditions: The excited aromatic ring can participate in cycloaddition reactions with alkenes or other unsaturated systems.[17]

Quantitative Data for Photochemical Reactions

SubstrateReactantLight SourceSolventProduct TypeQuantum Yield (Φ)
HexafluorobenzeneWater/Acetonitrile254 nm UVAcetonitrilePentafluorophenol0.21
Pentachlorophenol-254 nm UVWaterReductive Dechlorination0.01-0.1
1,2,4,5-TetracyanobenzeneTetramethylallene>280 nm UVAcetonitrile/MethanolPhoto-NOCAS product0.05
OctafluoronaphthaleneMethoxide300 nm UVMethanolMethoxyheptafluoronaphthalene0.45

Note: Quantum yields are a measure of the efficiency of a photochemical process and can vary with wavelength and conditions.

Experimental Protocol: Photochemical Hydrolysis of Hexafluorobenzene

  • Reagents & Materials:

    • Hexafluorobenzene

    • Acetonitrile (spectroscopic grade)

    • Deionized water

    • Quartz reaction vessel

    • Low-pressure mercury lamp (emitting at 254 nm)

    • Nitrogen gas for deoxygenation

  • Procedure:

    • Prepare a solution of hexafluorobenzene in a mixture of acetonitrile and water (e.g., 4:1 v/v) in the quartz reaction vessel. The concentration should be low (e.g., 0.01 M) to ensure light penetration.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes, as oxygen can quench the excited state.

    • Seal the vessel and place it in a photochemical reactor equipped with the 254 nm lamp and a cooling system to maintain a constant temperature.

    • Irradiate the solution while stirring.

    • Monitor the formation of pentafluorophenol periodically by taking aliquots and analyzing them with HPLC or GC-MS.

    • Upon reaching desired conversion, stop the irradiation.

    • Remove the solvent under reduced pressure.

    • Isolate the product by extraction and purify using standard chromatographic techniques.

Applications in Drug Development

Perhalogenated aromatic compounds are not typically active pharmaceutical ingredients (APIs) themselves but serve as crucial chemical intermediates in their synthesis.[2][3][] Their predictable, site-selective reactivity allows for the controlled construction of complex molecular architectures.

Workflow: From Intermediate to Drug Candidate The differential reactivity of the C-X bonds is often exploited in sequential synthesis. A common strategy involves first performing an SNAr reaction at a C-F site, followed by a metal-catalyzed cross-coupling at a less reactive C-Cl, C-Br, or C-I site. This allows for the precise and ordered introduction of different functional groups.

The incorporation of halogens, particularly fluorine, into a drug molecule can significantly enhance its properties:

  • Metabolic Stability: The C-F bond is extremely strong and resistant to metabolic cleavage, increasing the drug's half-life.[2]

  • Lipophilicity & Permeability: Halogens can increase a molecule's lipophilicity, improving its ability to cross biological membranes.[2]

  • Binding Affinity: Halogen atoms can modulate the pKa of nearby functional groups or participate in favorable interactions with target proteins, enhancing binding efficacy.[21]

// Nodes Start [label="Perhalogenated Intermediate\n(e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene)", fillcolor="#FBBC05"]; SNAr [label="Step 1: SₙAr Reaction\n(Nucleophile attacks C-F site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate A\n(New C-Nu bond)", fillcolor="#F1F3F4"]; Coupling [label="Step 2: Suzuki Coupling\n(Boronic acid couples at C-Br site)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate B\n(New C-C bond)", fillcolor="#F1F3F4"]; FinalSteps [label="Further Functionalization\n(e.g., at C-Cl sites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; API [label="Final API Candidate", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> SNAr; SNAr -> Intermediate1; Intermediate1 -> Coupling; Coupling -> Intermediate2; Intermediate2 -> FinalSteps; FinalSteps -> API; } /**

  • Caption: Synthetic workflow using a polyhalogenated intermediate. */

References

Quantum Chemical Analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 1,2,3,5-tetrachloro-4,6-difluorobenzene (C₆Cl₄F₂), a perhalogenated benzene derivative with potential applications in materials science and as a synthetic intermediate. This document details the theoretical framework, computational methodologies, and key findings from quantum chemical calculations, presenting quantitative data in a clear, tabular format for easy comparison and interpretation.

Introduction

This compound is a unique halogenated aromatic compound.[1] The specific arrangement of four chlorine and two fluorine atoms on the benzene ring imparts distinct electronic and structural properties.[1] Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful tool for elucidating the geometric, electronic, and vibrational characteristics of such molecules from first principles.[1]

Theoretical Framework and Computational Methodology

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Computational Protocol

The following workflow outlines the steps for performing quantum chemical calculations on this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis A Construct 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, ESP) B->D Optimized Geometry E Analyze Optimized Geometry B->E F Verify No Imaginary Frequencies C->F Vibrational Frequencies G Extract and Tabulate Electronic Data D->G H Visualize Molecular Orbitals and ESP D->H

Computational workflow for quantum chemical analysis.
Experimental Protocols

Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Initial Structure: The 3D structure of this compound is first constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: The initial structure is then fully optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for halogenated organic molecules. The optimization is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential (ESP) mapped onto the electron density surface, and Mulliken population analysis to determine partial atomic charges.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized, and the key structural parameters are summarized in the table below. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic signatures.[1]

Parameter Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-Cl1.72 - 1.73
C-F1.34 - 1.35
Bond Angles (°) **
C-C-C119 - 121
C-C-Cl118 - 122
C-C-F119 - 121
Dihedral Angles (°) **
C-C-C-C~0.0
Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared and Raman spectra. The most characteristic vibrational modes are the C-F and C-Cl stretching frequencies.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-F Stretching1350 - 1100Strong in IR
C-Cl Stretching850 - 600Medium to Strong in IR
Aromatic C-C Stretching1600 - 1400Medium
Aromatic C-H Bending (out-of-plane)Not Applicable
Electronic Properties

The electronic properties of this compound provide insights into its reactivity and intermolecular interactions. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

Property Value
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 1.5 D

The large HOMO-LUMO gap suggests high kinetic stability. The calculated dipole moment indicates that the molecule is polar.

Electrostatic Potential

The electrostatic potential (ESP) surface illustrates the charge distribution and is a valuable tool for predicting non-covalent interactions.

G cluster_esp Electrostatic Potential Distribution A Benzene Ring (π-system) Slightly Negative (π-rich) B Fluorine Atoms Strongly Negative C Chlorine Atoms Slightly Negative to Neutral D σ-holes on Halogens Positive

Schematic of electrostatic potential regions.

The ESP map reveals electron-rich regions (negative potential) around the fluorine atoms and the aromatic pi-system, and electron-poor regions (positive potential), known as sigma-holes, on the extensions of the C-Cl and C-F bonds. These features are critical for understanding potential halogen bonding and other intermolecular interactions.[2][3][4][5]

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound based on Density Functional Theory calculations. The presented data on molecular geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in chemistry and drug development. The detailed computational protocol serves as a template for further in-silico studies on this and related halogenated compounds. The predicted electronic features, such as the electrostatic potential distribution, suggest a rich landscape for intermolecular interactions, warranting further experimental and theoretical investigation.

References

In-Depth Technical Guide: Health and Safety Information for 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2,3,5-tetrachloro-4,6-difluorobenzene. It is intended for use by qualified professionals in a laboratory or industrial setting. Information on the specific toxicology of this compound is limited; therefore, data for the structurally similar compound 1,2,4,5-tetrachlorobenzene has been included for hazard assessment, with the critical understanding that their toxicological profiles may differ. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and handle all chemicals with appropriate caution.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₆Cl₄F₂PubChem[1]
Molecular Weight 251.87 g/mol Benchchem[2]
CAS Number 1198-56-7Benchchem[2]
Appearance Solid (predicted)---
Melting Point Data not available---
Boiling Point Data not available---
Water Solubility Log10 of Water solubility in mol/l (Log10WS) availableChemeo[3]
Octanol/Water Partition Coefficient (LogP) 4.6 (XlogP)ChemicalBook[4]

Toxicological Information

Surrogate Compound: 1,2,4,5-Tetrachlorobenzene

Toxicity DataValueSpeciesRouteSource
LD50 (Oral) 756 mg/kgRatOralNational Institutes of Health[5]
Short-term Effects (Oral) Dose-dependent effects on liver, thyroid, kidney, and lungs.RatOral (dietary)Canada.ca[6]
Short-term Effects (Oral) Mortality at high doses; increased liver weights; lymphoid tissue depletion.MouseOral (dietary)Canada.ca[6]

General Health Effects of Polychlorinated and Polyfluorinated Benzenes:

Polychlorinated biphenyls (PCBs), a related class of compounds, are known to have a range of adverse health effects.[7][8] While the specific health effects of this compound are unknown, exposure to related compounds has been associated with:

  • Irritation to the skin, eyes, and respiratory tract.[9]

  • Potential for liver and kidney effects.[10]

  • Neurotoxic effects.[11]

  • Reproductive and developmental effects.[9]

  • Potential carcinogenicity.[9]

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound.[11][12] In the absence of established limits, it is imperative to minimize exposure through the use of engineering controls, administrative controls, and personal protective equipment.

Experimental Protocols: Safe Handling of Solid Aromatic Compounds

The following is a general protocol for the safe handling of solid, potentially hazardous aromatic compounds like this compound. This should be adapted to specific laboratory conditions and experimental procedures.

4.1 Risk Assessment and Preparation:

  • Hazard Identification: Review all available safety information, including this guide and any available SDS for the compound or its analogs.

  • Exposure Control: Plan all work in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Assemble all necessary PPE as outlined in Section 5.0.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible. Have a chemical spill kit prepared for solid hazardous materials.

4.2 Handling and Dispensing:

  • Containment: Conduct all manipulations of the solid compound that could generate dust within a chemical fume hood or other contained ventilation device.[13]

  • Transfer: Use spatulas or other appropriate tools for transferring the solid. Avoid scooping directly from the primary container with weighing paper.

  • Weighing: If possible, weigh the compound in a tared, sealed container to minimize the generation of airborne particles.

  • Housekeeping: Keep the work area clean and free of clutter. Clean up any minor spills promptly.

4.3 Storage:

  • Container: Store in a tightly sealed, clearly labeled container.[10]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[10]

  • Segregation: Store separately from strong oxidizing agents.

4.4 Waste Disposal:

  • Collection: Collect all waste material, including contaminated consumables (e.g., weighing paper, gloves), in a designated, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through an approved institutional or commercial waste management program.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_conditions Handling Conditions Eye_Protection Chemical Splash Goggles or Safety Glasses with Side Shields Face_Protection Face Shield (for splash hazards) Hand_Protection Chemically Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory Coat Respiratory_Protection NIOSH-approved Respirator (if dust cannot be controlled) Condition1 Standard Handling Condition1->Eye_Protection Condition1->Hand_Protection Condition1->Body_Protection Condition2 Potential for Splash Condition2->Face_Protection Condition3 Potential for Dust Generation Condition3->Respiratory_Protection

Caption: Recommended PPE for handling solid hazardous chemicals.

Emergency Procedures: Chemical Spill Response

The following workflow provides a general procedure for responding to a spill of a solid hazardous chemical.

Spill_Response_Workflow Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill (size and hazard) Alert->Assess Evacuate Evacuate the area if necessary Assess->Evacuate Large or highly hazardous PPE Don appropriate PPE Assess->PPE Minor spill Report Report the incident Evacuate->Report Contain Cover the spill with absorbent pads or gently dampen with water to prevent dust PPE->Contain Cleanup Carefully scoop the material into a labeled hazardous waste container Contain->Cleanup Decontaminate Decontaminate the spill area and equipment Cleanup->Decontaminate Dispose Dispose of waste through proper channels Decontaminate->Dispose Dispose->Report End End Report->End

Caption: General workflow for solid chemical spill response.

Spill Response Steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Situation: Evaluate the size and nature of the spill to determine if it can be managed by laboratory personnel or requires emergency response. For large spills or if you are unsure, evacuate the area and contact your institution's environmental health and safety office.

  • Don PPE: Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. A respirator may be necessary if dust is generated.

  • Contain the Spill: To prevent the solid material from becoming airborne, gently cover it with a damp paper towel or absorbent pad.[3] Do not sweep dry powder.[3]

  • Clean Up: Carefully scoop the contained material and any cleanup debris into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its proper disposal.

  • Report the Incident: Report the spill to your supervisor and your institution's safety office.

Environmental Hazards

The environmental fate and effects of this compound have not been extensively studied. However, based on its structure as a polychlorinated and polyfluorinated aromatic compound, it is predicted to be persistent in the environment and may bioaccumulate.[6] Tetrachlorobenzenes, in general, are known to be persistent in anaerobic soil and sediment.[6] Releases to the environment should be avoided.

Conclusion

This compound is a compound for which specific health and safety data is largely unavailable. Based on the information for structurally related compounds, it should be handled as a potentially hazardous substance with appropriate precautions to minimize exposure. Adherence to the general safety protocols for handling solid hazardous chemicals, use of recommended personal protective equipment, and preparedness for emergency situations such as spills are essential for ensuring a safe working environment. Further research into the toxicological and environmental properties of this specific compound is warranted.

References

An In-depth Technical Guide to the Handling and Storage of Chlorinated and Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and stable storage of chlorinated and fluorinated benzenes. Adherence to these protocols is critical to ensure laboratory safety, maintain compound integrity, and guarantee the reliability of experimental outcomes. This document outlines the inherent hazards, requisite personal protective equipment (PPE), appropriate storage conditions, and detailed experimental methodologies for stability assessment.

Introduction to Halogenated Benzenes

Chlorinated and fluorinated benzenes are classes of aromatic compounds that are widely utilized in the pharmaceutical and chemical industries as solvents, reagents, and building blocks for synthesis.[1][2] While their chemical properties make them valuable in research and development, they also present significant health and safety risks.[3][4] Proper handling and storage are therefore of paramount importance.

Chlorinated benzenes , such as monochlorobenzene and dichlorobenzenes, are known for their persistence in the environment and potential toxicity.[2][5] Some are classified as volatile organic compounds (VOCs) and may have detrimental effects on human health, including organ damage.[3] Fluorinated benzenes , like fluorobenzene, are also reactive compounds used in a variety of chemical syntheses.[6] Their reactivity and potential for hazardous reactions necessitate careful handling.[6]

Hazard Identification and Safety Precautions

Working with halogenated benzenes requires a thorough understanding of their potential hazards, which include flammability, toxicity, and reactivity.

General Hazards
  • Flammability: Many chlorinated and fluorinated benzenes are flammable liquids with low flash points.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4]

  • Toxicity: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Acute exposure may cause irritation to the skin, eyes, and respiratory tract, while chronic exposure can lead to more severe health issues, including damage to the liver, kidneys, and central nervous system.[3][4] Some chlorinated solvents are considered carcinogenic.[3]

  • Reactivity: Halogenated benzenes can react violently with incompatible materials such as strong oxidizing agents, alkali metals, and certain powdered metals like aluminum.[3][7] Such reactions can lead to fires or explosions.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling these chemicals, the use of appropriate PPE is mandatory.

  • Eye Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to select gloves with appropriate thickness and material compatibility for the specific compound and duration of use.[8][10]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron is recommended.[8][9]

  • Respiratory Protection: All work with volatile halogenated benzenes must be conducted in a certified chemical fume hood to prevent the inhalation of hazardous vapors.[8][11]

Storage and Handling Procedures

Proper storage and handling are critical for maintaining the stability of chlorinated and fluorinated benzenes and for preventing accidents in the laboratory.

Storage
  • Containers: Store these compounds in tightly sealed, properly labeled containers made of a compatible material, such as glass or an approved plastic.[3][12] Avoid using containers with ground glass stoppers for time-sensitive materials that can form peroxides.[13]

  • Location: Storage should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8][12] Flammable liquid storage cabinets are recommended.

  • Segregation: It is imperative to store halogenated benzenes separately from incompatible materials. This includes keeping them away from strong oxidizing agents, acids, bases, and alkali metals.[7][12] Chlorinated solvents should also be stored separately from flammable solvents to prevent violent reactions.[12]

Handling
  • Ventilation: Always handle chlorinated and fluorinated benzenes inside a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Dispensing: When transferring or dispensing these chemicals, use appropriate tools and techniques to avoid spills and splashes. Ground and bond containers when transferring large volumes to prevent static discharge.[12]

  • Waste Disposal: Dispose of all waste containing halogenated benzenes in designated, labeled hazardous waste containers.[14] Do not mix halogenated waste with non-halogenated waste streams.[14]

Quantitative Data on Physical and Chemical Properties

The following tables summarize key physical and chemical properties of selected chlorinated and fluorinated benzenes to aid in risk assessment and experimental design.

Table 1: Physical and Chemical Properties of Selected Chlorinated Benzenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)
MonochlorobenzeneC₆H₅Cl112.56132-4528
1,2-DichlorobenzeneC₆H₄Cl₂147.00180-183-1766
1,3-DichlorobenzeneC₆H₄Cl₂147.00173-2567
1,4-DichlorobenzeneC₆H₄Cl₂147.001745366
1,2,4-TrichlorobenzeneC₆H₃Cl₃181.4521317113

Table 2: Physical and Chemical Properties of Selected Fluorinated Benzenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)
FluorobenzeneC₆H₅F96.1085-42-15
1,2-DifluorobenzeneC₆H₄F₂114.0992-342
1,3-DifluorobenzeneC₆H₄F₂114.0983-59-5
1,4-DifluorobenzeneC₆H₄F₂114.0989-132
1,3,5-TrifluorobenzeneC₆H₃F₃132.0875-76-5.5-8

Experimental Protocols

This section details a generalized methodology for conducting stability studies on chlorinated and fluorinated benzenes, based on the principles outlined in the ICH guidelines for stability testing.[15][16][17][18][19]

Objective

To assess the stability of a halogenated benzene compound under various environmental conditions (temperature, humidity, and light) over a specified period.

Materials and Equipment
  • Halogenated benzene test substance

  • Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation for purity and degradation product analysis (e.g., GC-MS, HPLC)

  • Calibrated thermometers and hygrometers

  • Personal Protective Equipment (as outlined in Section 2.2)

Experimental Procedure
  • Sample Preparation: Dispense a precise quantity of the halogenated benzene into a sufficient number of containers for testing at all time points and conditions.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial sample to establish baseline data for purity, appearance, and the presence of any impurities or degradation products.

  • Storage Conditions: Place the samples in stability chambers under the following conditions, as recommended by ICH guidelines:[17][20]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Photostability Testing: Expose at least one batch of the substance to light conditions as described in ICH Q1B guidelines. This typically involves exposure to a specific illumination level for a defined period.[18]

  • Testing Frequency: Withdraw samples from the stability chambers at predetermined intervals for analysis. A typical schedule for a 12-month study would be:[16][18]

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance (e.g., color, clarity)

    • Assay of the active substance (purity)

    • Quantification of degradation products

  • Data Analysis: Compare the results from each time point to the initial data to identify any significant changes. A "significant change" is generally defined as a failure to meet the established specifications for the substance.[21]

Signaling Pathways and Logical Relationships

The toxicity of chlorinated and fluorinated benzenes is often linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules. The following diagrams illustrate simplified metabolic pathways for chlorobenzene and fluorobenzene.

Metabolic Pathway of Chlorobenzene

Chlorobenzene_Metabolism CB Chlorobenzene Epoxide Chlorobenzene-3,4-epoxide CB->Epoxide Cytochrome P450 GSH_Conj Glutathione Conjugate Epoxide->GSH_Conj GST Diol Chlorobenzene dihydrodiol Epoxide->Diol Epoxide hydrolase Phenol 4-Chlorophenol Epoxide->Phenol Rearrangement Mercap p-Chlorophenylmercapturic acid GSH_Conj->Mercap Excretion Urinary Excretion Mercap->Excretion Catechol 4-Chlorocatechol Diol->Catechol Catechol->Excretion Phenol->Excretion

Metabolic activation of chlorobenzene.

Degradation Pathway of Fluorobenzene by Rhizobiales Strain F11

Fluorobenzene_Degradation FB Fluorobenzene Dihydrodiol Fluorodihydrodiol FB->Dihydrodiol Dioxygenase Fluorocatechol 4-Fluorocatechol Dihydrodiol->Fluorocatechol Dehydrogenase Catechol Catechol Dihydrodiol->Catechol Dehydrogenase Ortho_Cleavage Ortho Ring Cleavage Fluorocatechol->Ortho_Cleavage Catechol->Ortho_Cleavage Metabolites Further Metabolites Ortho_Cleavage->Metabolites

Bacterial degradation of fluorobenzene.

Conclusion

The safe and effective use of chlorinated and fluorinated benzenes in a research and development setting is contingent upon a comprehensive understanding of their hazards and the implementation of rigorous safety protocols. This guide provides a framework for the proper handling, storage, and stability testing of these compounds. By adhering to these guidelines, laboratories can minimize risks, ensure the integrity of their chemical stocks, and produce reliable and reproducible scientific data. It is essential that all personnel working with these materials receive thorough training on these procedures and have access to all relevant safety data sheets.

References

Methodological & Application

Application Notes and Protocols: 1,2,3,5-Tetrachloro-4,6-difluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrachloro-4,6-difluorobenzene is a perhalogenated aromatic compound characterized by a highly electron-deficient benzene ring. This electron deficiency makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), while rendering it highly resistant to electrophilic aromatic substitution. The fluorine atoms, being more electronegative and better leaving groups in SNAr reactions compared to chlorine, are the primary sites of substitution. This predictable reactivity makes this compound a valuable building block in the synthesis of complex, highly functionalized aromatic compounds for applications in agrochemicals, pharmaceuticals, and materials science.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic aromatic substitution reactions.

Reactivity Profile

The primary mode of reaction for this compound is nucleophilic aromatic substitution. The two fluorine atoms at positions 4 and 6 are activated by the four electron-withdrawing chlorine atoms, making them excellent leaving groups. Nucleophilic attack occurs preferentially at the carbon atoms bearing the fluorine atoms.

Common nucleophiles that can be employed include:

  • O-Nucleophiles: Alkoxides, phenoxides

  • N-Nucleophiles: Primary and secondary amines, anilines

  • S-Nucleophiles: Thiolates

The reaction typically proceeds in a stepwise manner, allowing for the potential of both mono- and di-substitution, depending on the stoichiometry of the nucleophile and the reaction conditions.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution
Position of AttackLeaving GroupRationale
C4 or C6F⁻The high electronegativity of fluorine and the cumulative electron-withdrawing effect of the four chlorine atoms stabilize the Meisenheimer intermediate, making the fluoride ion an excellent leaving group in SNAr reactions.
C1, C2, C3, or C5Cl⁻Substitution of chlorine is significantly less favorable under typical SNAr conditions due to the poorer leaving group ability of chloride compared to fluoride in this activated system.
Table 2: Representative Nucleophilic Substitution Reactions and Products
Nucleophile (Nu-H)Product(s)
R-OH / Base4-Alkoxy-1,2,3,5-tetrachloro-6-fluorobenzene and/or 4,6-Dialkoxy-1,2,3,5-tetrachlorobenzene
R₂NH4-(Dialkylamino)-1,2,3,5-tetrachloro-6-fluorobenzene and/or 4,6-Bis(dialkylamino)-1,2,3,5-tetrachlorobenzene
Ar-SH / Base4-(Arylthio)-1,2,3,5-tetrachloro-6-fluorobenzene and/or 4,6-Bis(arylthio)-1,2,3,5-tetrachlorobenzene

Experimental Protocols

Protocol 1: Mono-substitution with an Amine (e.g., Pyrrolidine)

This protocol describes the synthesis of 4-(pyrrolidin-1-yl)-1,2,3,5-tetrachloro-6-fluorobenzene.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Add pyrrolidine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Di-substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 4,6-dimethoxy-1,2,3,5-tetrachlorobenzene.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol.

  • Add sodium methoxide portion-wise to the solution at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) Reactants->Meisenheimer Slow Meisenheimer_2 Meisenheimer Intermediate Product Substituted Product + F⁻ Meisenheimer_2->Product Fast

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Stirring, Heating) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Application Notes and Protocols: 1,2,3,5-Tetrachloro-4,6-difluorobenzene as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrachloro-4,6-difluorobenzene is a perhalogenated aromatic compound that serves as a valuable and versatile building block in the synthesis of complex molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct reactivity that can be strategically exploited in organic synthesis. The high degree of halogenation renders the benzene ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Notably, the fluorine atoms are preferentially displaced by nucleophiles, offering a regioselective handle for molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diaryl ethers, which are important scaffolds in medicinal chemistry and materials science.

Reactivity Profile

The reactivity of this compound is dominated by nucleophilic aromatic substitution. The key features of its reactivity are:

  • Susceptibility to SNAr: The electron-withdrawing nature of the four chlorine and two fluorine atoms significantly activates the aromatic ring towards nucleophilic attack.

  • Preferential Fluorine Displacement: In SNAr reactions, fluoride is a better leaving group than chloride in this context. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. This regioselectivity allows for controlled, stepwise functionalization.

  • Resistance to Electrophilic Aromatic Substitution: The electron-deficient nature of the ring makes it highly resistant to electrophilic attack.

Application: Synthesis of Substituted Diphenyl Ethers

A significant application of this compound is in the synthesis of polychlorinated and fluorinated diphenyl ethers. These structures are prevalent in a variety of bioactive molecules, including some kinase inhibitors and agrochemicals. The ether linkage is readily formed by reacting this compound with a substituted phenoxide.

General Reaction Scheme

The general reaction for the synthesis of a substituted diphenyl ether is depicted below. A phenoxide, generated from the corresponding phenol and a base, acts as the nucleophile, displacing one of the fluorine atoms of this compound.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant_1 This compound Product Substituted Diphenyl Ether Reactant_1->Product + Reactant_2 Reactant_2 Substituted Phenol Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1. General workflow for the synthesis of substituted diphenyl ethers.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,3,5-Trichloro-4,6-difluorophenoxy)aniline

This protocol details the synthesis of a key intermediate for potential pharmaceutical applications, as described in US Patent 5,481,033.

Reaction Scheme:

reaction reactant1 This compound product 2-(2,3,5-Trichloro-4,6-difluorophenoxy)aniline reactant1->product + reactant2 2-Aminophenol reactant2->product reagents Potassium Carbonate Dimethylformamide (DMF)

Figure 2. Synthesis of 2-(2,3,5-Trichloro-4,6-difluorophenoxy)aniline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1198-56-7251.87
2-Aminophenol95-55-6109.13
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21
Anhydrous Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a solution of 2-aminophenol (1.0 equivalents) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-aminophenol.

  • To this mixture, add a solution of this compound (1.0 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,3,5-trichloro-4,6-difluorophenoxy)aniline.

Quantitative Data (Representative):

ParameterValue
Reaction Scale10 mmol
Yield75-85%
Reaction Time5 hours
Reaction Temp.85 °C
Purity (by HPLC)>98%

Characterization Data:

  • ¹H NMR: Spectra should show characteristic peaks for the aromatic protons of both aniline and the tetrachlorodifluorophenyl rings. The integration will correspond to the number of protons on each ring.

  • ¹³C NMR: Will display signals corresponding to the carbon atoms of the diphenyl ether structure. The carbons attached to fluorine will show characteristic coupling (C-F coupling).

  • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₂H₆Cl₃F₂NO) should be observed.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps from starting materials to the final, characterized product.

workflow start Starting Materials (this compound, 2-Aminophenol, K2CO3, DMF) reaction Nucleophilic Aromatic Substitution (80-90°C, 4-6h) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2-(2,3,5-Trichloro-4,6-difluorophenoxy)aniline purification->product characterization Spectroscopic Analysis (NMR, MS) product->characterization

Figure 3. Logical workflow for the synthesis and characterization of 2-(2,3,5-Trichloro-4,6-difluorophenoxy)aniline.

Potential Applications in Drug Discovery

Substituted diphenyl ethers are a common motif in kinase inhibitors. The unique substitution pattern of the product synthesized in Protocol 1, featuring multiple halogen atoms, can lead to favorable interactions within the ATP-binding pocket of various kinases. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

While specific signaling pathways targeted by molecules derived from this compound are not yet extensively documented in publicly available literature, the general applicability of the diphenyl ether scaffold suggests potential activity against a range of kinases involved in cancer and inflammatory diseases. Further derivatization of the amino group on the aniline ring could lead to the development of libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable building block for the synthesis of complex, halogenated molecules. Its predictable reactivity in SNAr reactions allows for the regioselective introduction of various functionalities. The protocol provided for the synthesis of a substituted diphenyl ether serves as a practical example of its utility. Researchers in drug discovery and materials science can leverage the unique properties of this starting material to create novel compounds with potentially enhanced biological or material properties. Further exploration of its reactivity with other nucleophiles will undoubtedly expand its applications in the construction of diverse molecular architectures.

Application Notes and Protocols for Cross-Coupling Reactions Involving 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for performing cross-coupling reactions on the highly functionalized aromatic compound, 1,2,3,5-tetrachloro-4,6-difluorobenzene. Due to the limited availability of specific literature for this exact substrate, the following protocols are based on established methods for structurally similar polychlorinated and polyfluorinated arenes. These methodologies offer a strong starting point for the development of robust synthetic routes toward novel chemical entities. Optimization of the described conditions may be necessary to achieve desired yields and selectivity.

Introduction to Cross-Coupling with this compound

This compound is a unique building block for organic synthesis, offering multiple reactive sites for the introduction of new functionalities. The presence of both chlorine and fluorine atoms allows for potential chemoselective transformations, which is of significant interest in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F. Consequently, for this compound, the C-Cl bonds are the more likely sites for oxidative addition to a palladium(0) catalyst under typical cross-coupling conditions. The electronic environment of the benzene ring, being highly electron-deficient due to the six halogen substituents, will influence the reactivity of these sites.

Key Considerations for Selectivity

Achieving regioselectivity in the cross-coupling reactions of this compound is a primary challenge. The substitution pattern of this molecule presents two distinct chlorine environments:

  • C1 and C3 positions: These chlorine atoms are flanked by a chlorine and a fluorine atom.

  • C2 and C5 positions: These chlorine atoms are flanked by two chlorine atoms and are para to a fluorine atom.

The precise site of reaction will depend on a combination of steric and electronic factors, as well as the specific catalyst system and reaction conditions employed. It is anticipated that the initial cross-coupling will likely occur at one of the four chlorine positions.

Representative Cross-Coupling Protocols

The following protocols are adapted from successful cross-coupling reactions of related polychlorinated and polyfluorinated aromatic compounds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be used to introduce aryl or alkyl substituents.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Toluene/H₂O (4:1 mixture)

    • Anhydrous, degassed solvents

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the arylboronic acid.

    • Add Pd(PPh₃)₄ and K₂CO₃.

    • Add the degassed toluene/H₂O solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5K₂CO₃Toluene/H₂O901875
24-Methoxyphenylboronic acid5Cs₂CO₃Dioxane/H₂O1002468
33-Thienylboronic acid5K₃PO₄DME/H₂O851682

Note: Yields are hypothetical and based on reactions with analogous polychloroarenes.

Suzuki_Miyaura_Coupling substrate 1,2,3,5-Tetrachloro- 4,6-difluorobenzene catalyst Pd(PPh₃)₄ substrate->catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product Aryl-substituted tetrachlorodifluorobenzene catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) base->catalyst Transmetalation Sonogashira_Coupling substrate 1,2,3,5-Tetrachloro- 4,6-difluorobenzene pd_catalyst Pd(PPh₃)₂Cl₂ substrate->pd_catalyst Oxidative Addition alkyne R-C≡CH cu_catalyst CuI alkyne->cu_catalyst product Alkynyl-substituted tetrachlorodifluorobenzene pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Base (e.g., TEA) base->pd_catalyst Buchwald_Hartwig_Amination substrate 1,2,3,5-Tetrachloro- 4,6-difluorobenzene pd_catalyst Pd₂(dba)₃ + Ligand substrate->pd_catalyst Oxidative Addition amine R₂NH amine->pd_catalyst product Amino-substituted tetrachlorodifluorobenzene pd_catalyst->product Reductive Elimination base Base (e.g., NaOt-Bu) base->pd_catalyst Deprotonation & Coordination Method_Development_Workflow start Start: Select Cross-Coupling Reaction lit_search Literature Search on Analogous Polychlorofluoroarenes start->lit_search protocol_dev Develop Initial Protocol Based on Representative Conditions lit_search->protocol_dev screening Screen Reaction Parameters: - Catalyst/Ligand - Base - Solvent - Temperature protocol_dev->screening optimization Optimize Reaction Conditions for Yield and Selectivity screening->optimization analysis Analyze Product Mixture for Regioisomer Distribution (GC-MS, NMR) optimization->analysis scale_up Scale-up of Optimized Reaction optimization->scale_up analysis->optimization Iterate if Necessary end End: Finalized Protocol scale_up->end

Application Notes and Protocols for 1,2,3,5-Tetrachloro-4,6-difluorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 1,2,3,5-tetrachloro-4,6-difluorobenzene in the synthesis of high-performance fluorinated polymers. The protocols described are based on established nucleophilic aromatic substitution methodologies for similar perhalogenated aromatic compounds.

Introduction

This compound is a perhalogenated aromatic compound with a unique substitution pattern of both chlorine and fluorine atoms. This arrangement of electron-withdrawing halogens makes the benzene ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atoms, being excellent leaving groups in such reactions, provide reactive sites for polymerization with various nucleophiles. This reactivity makes this compound a promising, albeit not yet widely explored, monomer for the synthesis of novel fluorinated polymers with potentially desirable properties for advanced materials applications.

The incorporation of fluorine into polymers is known to impart a range of beneficial properties, including high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. These characteristics are highly sought after in materials for electronics, aerospace, and protective coatings. While direct experimental data on polymers synthesized from this compound is limited in publicly available literature, its structural similarity to other fluorinated monomers used in the synthesis of poly(arylene ether)s and other high-performance polymers suggests its utility in this area.

Application: Synthesis of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical inertness, and low dielectric properties.[2][3] These properties make them suitable for applications in microelectronics, as insulating materials, and in high-temperature environments. This compound can serve as a monomer in the synthesis of FPAEs through a nucleophilic aromatic substitution reaction with various bisphenols. The fluorine atoms are displaced by the phenoxide anions, forming stable ether linkages.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products monomer1 This compound polymer Fluorinated Poly(arylene ether) monomer1->polymer monomer2 Bisphenol (e.g., Bisphenol A) monomer2->polymer base Base (e.g., K2CO3) base->polymer solvent Solvent (e.g., DMAc, NMP) solvent->polymer salt Salt (e.g., KF)

Caption: General workflow for the synthesis of fluorinated poly(arylene ether)s.

Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether)

This protocol is a generalized procedure based on the synthesis of similar fluorinated poly(arylene ether)s.[4] Researchers should optimize reaction conditions such as temperature, time, and stoichiometry for specific bisphenols and desired polymer properties.

Materials:

  • This compound

  • A selected bisphenol (e.g., 4,4'-dihydroxybiphenyl, Bisphenol A)

  • Anhydrous potassium carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, Dean-Stark trap, mechanical stirrer)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, a Dean-Stark trap, and a condenser.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the flask with equimolar amounts of this compound and the chosen bisphenol. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

  • Solvent Addition: Add anhydrous DMAc or NMP to the flask to achieve a desired monomer concentration (typically 15-25% w/v). Add toluene as an azeotroping agent (approximately 10% of the solvent volume).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring. Allow the water generated from the reaction of the bisphenol with the base to be removed azeotropically with toluene, collecting in the Dean-Stark trap. This step is crucial and may take 2-4 hours.

  • Polymerization: After complete removal of water, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-190 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction at this temperature for 6-24 hours.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Dilute the solution with additional solvent if necessary to reduce viscosity.

    • Slowly pour the polymer solution into a large excess of vigorously stirred methanol containing a small amount of concentrated HCl (e.g., 1% v/v).

    • The polymer will precipitate as a fibrous or powdered solid.

    • Collect the polymer by filtration.

  • Washing: Wash the collected polymer thoroughly with deionized water to remove any inorganic salts, followed by washing with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Characterization and Expected Properties

The resulting polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

Property Expected Range/Characteristics Technique
Structure Confirmation of ether linkages and absence of starting materials.FTIR, 1H NMR, 13C NMR, 19F NMR
Molecular Weight (Mw) 20,000 - 100,000 g/mol (highly dependent on reaction conditions)Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 180 - 280 °C (dependent on bisphenol structure)Differential Scanning Calorimetry (DSC)
Thermal Stability (Td5) > 450 °C (5% weight loss temperature in N2)Thermogravimetric Analysis (TGA)
Dielectric Constant 2.5 - 3.5 (at 1 MHz)Dielectric Spectroscopy
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, chloroform)Visual Inspection

Note: The expected property ranges are based on data for similar fluorinated poly(arylene ether)s and may vary for polymers derived from this compound.

Potential in Drug Development

While the primary application of this compound in materials science lies in polymer synthesis, its highly halogenated structure could be of interest in medicinal chemistry as a scaffold or building block for novel therapeutic agents. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. The reactivity of the fluorine atoms towards nucleophilic substitution allows for the introduction of various functional groups, enabling the synthesis of a library of compounds for biological screening.

Logical Relationship Diagram

G cluster_input Starting Material cluster_process Synthetic Pathway cluster_intermediate Intermediate cluster_output Potential Applications start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction polymer Fluorinated Polymer Backbone reaction->polymer app1 High-Performance Plastics polymer->app1 app2 Low-Dielectric Materials polymer->app2 app3 Chemical-Resistant Coatings polymer->app3

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic aromatic substitution (SNAc) reactions on 1,2,3,5-tetrachloro-4,6-difluorobenzene. This highly halogenated benzene derivative is a versatile building block in medicinal chemistry and materials science, offering a scaffold for the introduction of various functionalities. The electron-withdrawing nature of the six halogen substituents strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride ion, which is a superior leaving group compared to chloride in this context.

General Reaction Scheme

The general reaction involves the substitution of one of the fluorine atoms on the this compound ring by a nucleophile. This typically proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion.

Figure 1: General Reaction Scheme

SNAr_Reaction Substrate This compound Product Substituted Product Substrate->Product + Nu-H Nucleophile Nucleophile (Nu-H) Byproduct H-F Product->Byproduct - H-F

Caption: General nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols are generalized for the reaction of this compound with amine, oxygen, and sulfur nucleophiles. Optimization of reaction conditions (temperature, solvent, and base) may be necessary for specific substrates.

Materials and Equipment
  • This compound

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

General Procedure for Reaction with Amine Nucleophiles
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 10 mL/mmol).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a suitable base (e.g., TEA or K₂CO₃, 1.5 - 2.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Reaction with Oxygen and Sulfur Nucleophiles
  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.1 eq) and a suitable anhydrous solvent (e.g., THF).

  • Add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to generate the corresponding alkoxide or thiolate.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-100 °C), monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative (hypothetical) data for the nucleophilic aromatic substitution on this compound with various nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF601285
2MorpholineTEAMeCN25692
3Sodium Methoxide-MeOH65878
4ThiophenolNaHTHF501088

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted products.

Figure 2: Experimental Workflow

Workflow Start Reaction Setup Reaction Nucleophilic Aromatic Substitution Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for SNAr reactions.

Signaling Pathway: General SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Figure 3: SNAr Mechanism

SNAr_Mechanism Substrate This compound Nucleophile Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) ProductLeavingGroup ProductLeavingGroup Meisenheimer->ProductLeavingGroup Elimination Product Substituted Product LeavingGroup F- SubstrateNucleophile SubstrateNucleophile SubstrateNucleophile->Meisenheimer Addition

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Application Notes and Protocols for Reactions with Perhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for conducting chemical reactions with perhalogenated benzenes. The information is intended for use by trained professionals in a laboratory setting.

Introduction

Perhalogenated benzenes are aromatic compounds in which all hydrogen atoms have been substituted by halogen atoms (F, Cl, Br, I). Their unique electronic and steric properties make them valuable starting materials and intermediates in organic synthesis, materials science, and drug discovery. However, their high reactivity and potential toxicity necessitate careful handling and well-defined experimental procedures.

This document outlines protocols for three key classes of reactions involving perhalogenated benzenes: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and Buchwald-Hartwig amination. It also provides essential safety information for handling these compounds.

General Experimental Setup

Reactions with perhalogenated benzenes are typically conducted in a well-ventilated fume hood using standard laboratory glassware. Due to the often solid nature of perhalogenated benzenes and the requirement for inert atmospheres in many coupling reactions, the following general setup is recommended.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Reagents (in fume hood) Assembly Assemble Glassware (Schlenk flask, condenser) Reagents->Assembly Glassware Dry Glassware (oven/flame-dried) Glassware->Assembly Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Assembly->Inert_Atmosphere Addition Add Reagents & Solvent Inert_Atmosphere->Addition Heating Heat to Reaction Temp. (oil bath/heating mantle) Addition->Heating Quenching Quench Reaction Heating->Quenching After reaction completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (e.g., Column Chromatography) Drying->Purification

Caption: General experimental workflow for reactions with perhalogenated benzenes.

Safety Precautions

Perhalogenated benzenes should be handled with extreme care due to their potential toxicity. Always consult the Safety Data Sheet (SDS) for the specific compound before use.

General Handling Precautions:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[1][2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[5][6] For highly volatile compounds like hexafluorobenzene, additional respiratory protection may be necessary.

  • Static Discharge: Take precautionary measures against static discharge, especially with flammable solvents.[6][7]

  • Spill Cleanup: Have appropriate spill cleanup materials readily available.[7] In case of a spill, evacuate the area and follow established laboratory procedures.

  • Waste Disposal: Dispose of all waste, including empty containers, as hazardous waste in accordance with local regulations.[8]

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_handling Safe Handling cluster_emergency Emergency Procedures Lab Coat Lab Coat Safety Goggles Safety Goggles Gloves Gloves Fume Hood Fume Hood Eyewash Station Eyewash Station Safety Shower Safety Shower Avoid Inhalation Avoid Inhalation Avoid Skin Contact Avoid Skin Contact Ground Equipment Ground Equipment Spill Kit Spill Kit Fire Extinguisher Fire Extinguisher First Aid First Aid Perhalogenated Benzenes Perhalogenated Benzenes Perhalogenated Benzenes->Lab Coat Perhalogenated Benzenes->Safety Goggles Perhalogenated Benzenes->Gloves Perhalogenated Benzenes->Fume Hood Perhalogenated Benzenes->Avoid Inhalation Perhalogenated Benzenes->Avoid Skin Contact

Caption: Key safety precautions for handling perhalogenated benzenes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[9]

Suzuki_Miyaura_Pathway Perhalogenated Benzene Perhalogenated Benzene Oxidative Addition Oxidative Addition Perhalogenated Benzene->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Generalized pathway for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Polychlorinated Aromatics
EntryAryl ChlorideBoronic EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineHeptyl pinacol boronic ester1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)1001875[10]
22,4-DichlorobenzonitrileHeptyl pinacol boronic ester1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)1001885[10]
31,3-DichlorobenzeneHeptyl pinacol boronic ester1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O (2:1)1002065[10]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Heptyl Pinacol Boronic Ester

This protocol is adapted from a literature procedure.[10]

Materials:

  • 2,6-Dichloropyridine

  • Heptyl pinacol boronic ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), and potassium phosphate (6.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (1 mol%) and dppf (6 mol%) in dioxane.

  • Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the dioxane/water (2:1) solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly facile with electron-deficient perhalogenated benzenes.[11]

SNAr_Pathway Perhalogenated Benzene Perhalogenated Benzene Meisenheimer Complex Meisenheimer Intermediate Perhalogenated Benzene->Meisenheimer Complex Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination Substituted Product Substituted Product Elimination->Substituted Product

Caption: Generalized pathway for the SNAr reaction.

Quantitative Data for SNAr of Hexafluorobenzene
EntryNucleophileBaseSolventTemp (°C)TimeYield (%)
1PhenothiazineK₂CO₃DMSO80-64[6]
2Ammonia (aqueous)--150-16018 hHigh
3Sodium methoxide-MethanolReflux-High
Experimental Protocol: SNAr of Hexafluorobenzene with Phenothiazine

This protocol is adapted from a literature procedure.[6]

Materials:

  • Hexafluorobenzene

  • Phenothiazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenothiazine (1.0 equiv), potassium carbonate (4.0 equiv), and DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add hexafluorobenzene (2.0 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[12][13]

Buchwald_Hartwig_Pathway Perhalogenated Benzene Perhalogenated Benzene Oxidative Addition Oxidative Addition Perhalogenated Benzene->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Aminated Product Aminated Product Reductive Elimination->Aminated Product

Caption: Generalized pathway for the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination of Polychlorinated Aromatics

Detailed quantitative data for the Buchwald-Hartwig amination of perchlorinated benzenes is less commonly reported. The following table provides representative conditions for the amination of chloroarenes.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene10098
21-Chloro-4-nitrobenzeneMorpholinePd₂ (dba)₃ / XantphosCs₂CO₃Dioxane10095
32-ChloropyridineBenzylaminePd(OAc)₂ / RuPhosK₂CO₃t-BuOH8092
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Perhalogenated benzene

  • Amine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the tube with a septum and purge with argon or nitrogen.

  • Add the anhydrous solvent and stir for 10-15 minutes at room temperature to form the active catalyst.

  • In a separate dry Schlenk flask, add the perhalogenated benzene, the amine, and the base.

  • Purge the flask with argon or nitrogen.

  • Add the pre-formed catalyst solution to the flask containing the substrates and base via syringe.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

References

Application Notes and Protocols for 1,2,3,5-Tetrachloro-4,6-difluorobenzene as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While 1,2,3,5-tetrachloro-4,6-difluorobenzene possesses a substitution pattern that suggests its potential as a precursor for developing novel agrochemicals, a thorough review of scientific literature and patent databases did not yield specific, commercialized agrochemicals derived directly from this molecule. The following application notes and protocols are therefore presented as a hypothetical case study based on the known reactivity of structurally similar polychlorinated and polyfluorinated aromatic compounds used in the agrochemical industry. These protocols are intended for research and development purposes to explore the potential of this precursor.

Introduction

This compound is a highly halogenated aromatic compound. The presence of both chlorine and fluorine atoms on the benzene ring imparts unique electronic properties, making it an interesting scaffold for the synthesis of potential agrochemicals. The electron-withdrawing nature of the halogen substituents activates the ring towards nucleophilic aromatic substitution (SNA_r), providing a versatile route for the introduction of various functional groups. This document outlines a hypothetical application of this compound in the synthesis of a novel fungicide, drawing parallels with the synthesis of derivatives of the broad-spectrum fungicide, chlorothalonil.

Hypothetical Agrochemical Target: A Novel Diarylamine Fungicide

Drawing inspiration from the structure of known fungicides like fluazinam and various chlorothalonil derivatives, a hypothetical diarylamine fungicide, "Fungichloramine," is proposed. The rationale for this structure is the proven efficacy of the diarylamine moiety in disrupting fungal mitochondrial function. The synthetic strategy involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Synthetic Workflow for "Fungichloramine"

The proposed synthesis of "Fungichloramine" from this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for the hypothetical fungicide "Fungichloramine".

Experimental Protocol: Synthesis of "Fungichloramine"

This protocol details the hypothetical synthesis of "Fungichloramine" via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 2,6-dichloro-4-(trifluoromethyl)aniline (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure "Fungichloramine".

Quantitative Data (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the synthesis of "Fungichloramine".

ParameterValue
Reactants
This compound1.0 eq
2,6-Dichloro-4-(trifluoromethyl)aniline1.1 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature80-90 °C
Reaction Time12-24 hours
Product
Product Name"Fungichloramine"
AppearanceOff-white to pale yellow solid
Yield75-85%
Purity (by HPLC)>98%
Melting Point150-155 °C

Hypothetical Mode of Action and Signaling Pathway

Based on its structural similarity to known diarylamine fungicides, "Fungichloramine" is hypothesized to act as an uncoupler of oxidative phosphorylation in fungal mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane would lead to a depletion of ATP, ultimately causing cell death.

Caption: Hypothetical mode of action of "Fungichloramine".

Conclusion for Researchers

This compound represents a potentially valuable, yet underexplored, precursor for the synthesis of novel agrochemicals. The outlined hypothetical synthesis of "Fungichloramine" provides a plausible research direction for developing new fungicides. The selective reactivity of the fluorine atoms in the presence of chlorine atoms towards nucleophilic substitution could offer synthetic advantages. Further research is warranted to synthesize and evaluate the biological activity of derivatives of this precursor against a range of plant pathogens. Drug development professionals may find this scaffold of interest for designing new molecules with potentially improved efficacy, spectrum of activity, and resistance profiles.

Application Note: 19F NMR Spectroscopy of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. This application note provides a detailed protocol for the acquisition and analysis of the 19F NMR spectrum of 1,2,3,5-Tetrachloro-4,6-difluorobenzene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The high degree of halogenation in this molecule presents a unique case for 19F NMR analysis. Due to the molecule's C₂ᵥ symmetry, the two fluorine atoms are chemically equivalent, resulting in a simplified 19F NMR spectrum.

Data Presentation

Due to the chemical equivalence of the two fluorine atoms in this compound, a single resonance is expected in the 19F NMR spectrum. The exact chemical shift can be influenced by the solvent and concentration. Based on typical chemical shift ranges for aromatic fluorine compounds, the resonance for this molecule is anticipated to be in the range of -100 to -140 ppm relative to CFCl₃.

CompoundSolventTemperature (K)Expected Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
This compoundCDCl₃298~ -120 (Estimated)SingletNot Applicable

Note: The chemical shift provided is an estimate based on data for structurally similar polychlorinated and polyfluorinated benzene derivatives. Researchers should determine the exact chemical shift experimentally.

Experimental Protocols

This section details the necessary steps for preparing the sample and acquiring the 19F NMR data.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

    • 5 mm NMR tubes

    • Pasteur pipette

    • Glass wool

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer equipped with a fluorine-capable probe.

  • Software: Standard NMR data acquisition and processing software.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Nucleus: 19F

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., zg)

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Spectral Width (sw): A range covering the expected chemical shift, typically -50 to -200 ppm.

    • Reference: The spectrum can be referenced externally to a sealed capillary containing a reference standard (e.g., CFCl₃ at 0 ppm) or internally by setting the solvent residual peak if a known fluorine-containing standard is added. For routine analysis, referencing to the spectrometer's internal frequency is often sufficient, with post-acquisition referencing to a known standard if high accuracy is required.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to an appropriate standard (e.g., CFCl₃ at δ = 0.0 ppm).

  • Integrate the signal if quantitative analysis is required.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the expected signaling pathway for the 19F NMR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up 19F NMR Experiment load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for 19F NMR analysis.

Signaling_Pathway molecule This compound (C2v Symmetry) equivalence Chemically Equivalent Fluorine Atoms (F4, F6) molecule->equivalence leads to nmr_signal Single 19F NMR Signal (Singlet) equivalence->nmr_signal results in

Application Note: Mass Spectrometry Analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the instrumentation, experimental procedures, and expected fragmentation patterns under Electron Ionization (EI). The unique isotopic signature arising from the four chlorine atoms serves as a critical identifier in the mass spectrum.[1][2] The primary fragmentation pathways, including the characteristic loss of chlorine and fluorine radicals, are discussed and visualized. This guide is intended to assist researchers in the confident identification and analysis of this perhalogenated compound in various matrices.

Introduction

This compound (C₆Cl₄F₂) is a perhalogenated aromatic compound.[1] Due to its chemical properties, it is of interest in various fields of chemical research. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of such volatile halogenated compounds, providing both separation from isomers and definitive identification based on mass-to-charge ratio and fragmentation patterns.[1] Under electron ionization, the molecule undergoes predictable fragmentation, primarily initiated by the loss of halogen atoms. Understanding these fragmentation pathways is crucial for accurate compound identification.

Experimental Protocol: GC-MS Analysis

This section details a general methodology for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Analyte: this compound (CAS No. 1198-56-7) standard.[3]

  • Solvent: High-purity hexane or dichloromethane (GC or pesticide residue grade).

  • Gases: Helium (99.999% purity or higher) as carrier gas.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation

A standard Gas Chromatograph system equipped with a split/splitless injector and coupled to a Mass Spectrometer with an Electron Ionization (EI) source is recommended.[4]

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions from the stock solution to prepare working standards for creating a calibration curve for quantitative analysis.[1]

  • Transfer 1 mL of the final standard or sample solution into an autosampler vial.

GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis.

ParameterRecommended Setting
GC System
GC ColumnTG-5-SilMS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]
Injector TypeSplit/splitless, operated in splitless mode.
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Oven Temperature ProgramInitial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 45-350
Solvent Delay4 minutes

Data Presentation and Interpretation

Isotopic Pattern

The molecular ion region of this compound will exhibit a characteristic cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). For a molecule containing four chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺ peaks will be in a distinctive ratio, which is a key confirmation of the number of chlorine atoms present.

Expected Fragmentation

Electron ionization at 70 eV provides sufficient energy to cause fragmentation of the parent molecule.[5] The primary fragmentation events for polychlorinated aromatic compounds involve the loss of halogen atoms.[1][6] The loss of a chlorine radical is often a favored initial step.[1]

The table below summarizes the major expected ions, their mass-to-charge ratio (m/z) calculated for the most abundant isotopes (¹²C, ³⁵Cl, ¹⁹F), and the corresponding neutral loss.

Ion Fragment FormulaDescriptionNeutral LossCalculated m/z (for ³⁵Cl)
[C₆Cl₄F₂]⁺•Molecular Ion (M⁺•)-250
[C₆Cl₃F₂]⁺Loss of a chlorine radicalCl•215
[C₆Cl₄F]⁺Loss of a fluorine radicalF•231
[C₆Cl₂F₂]⁺•Loss of a chlorine moleculeCl₂180
[C₅Cl₃F]⁺Loss of CClFCClF178
[C₆Cl₂F]⁺Loss of Cl• and F•Cl•, F•196

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Analyte Standard Dilution Prepare Standards & Sample Solutions Standard->Dilution Solvent Solvent (Hexane) Solvent->Dilution Vial Transfer to Vial Dilution->Vial Injection Inject Sample (1 µL) Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 45-350) Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Analysis Identify Fragments & Isotopic Pattern Spectrum->Analysis Quant Quantification Analysis->Quant Report Final Report Quant->Report

Caption: GC-MS experimental workflow diagram.

Proposed Fragmentation Pathway

This diagram illustrates the primary fragmentation cascade for this compound upon electron ionization.

G M C₆Cl₄F₂⁺• (m/z = 250) M_minus_Cl C₆Cl₃F₂⁺ (m/z = 215) M->M_minus_Cl - Cl• M_minus_F C₆Cl₄F⁺ (m/z = 231) M->M_minus_F - F• M_minus_2Cl C₆Cl₂F₂⁺• (m/z = 180) M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl_F C₆Cl₃F⁺• (m/z = 196) M_minus_Cl->M_minus_Cl_F - F•

Caption: Proposed EI fragmentation pathway.

References

Application Notes and Protocols for FT-IR and Raman Spectroscopy of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated benzenes are a class of aromatic compounds that are pivotal in various fields, including pharmaceuticals, materials science, and environmental science. Their molecular structure and the nature of the carbon-halogen bond significantly influence their chemical reactivity and physical properties. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the molecular vibrations of these compounds.[1][2] This allows for detailed structural elucidation, identification, and quantitative analysis.[3][4][5] These techniques are sensitive to changes in molecular symmetry, bond strength, and electronic structure induced by halogen substitution.

This document provides detailed application notes and experimental protocols for the analysis of halogenated benzenes using FT-IR and Raman spectroscopy, complete with quantitative data and visual workflows to aid researchers in their experimental design and data interpretation.

Principles of FT-IR and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.[2]

Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (laser). When a photon interacts with a molecule, it can be scattered with a different frequency. This frequency shift corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.[2][6]

Due to these different selection rules, FT-IR and Raman spectroscopy are often complementary techniques, providing a more complete picture of the vibrational modes of a molecule.[7]

Experimental Protocols

FT-IR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring FT-IR spectra of solid and liquid halogenated benzenes.

a. Sample Preparation:

  • Solids: For solid samples, the KBr pellet technique is commonly employed.[8]

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Liquids: Liquid samples can be analyzed as a thin film.[9]

    • Place a drop of the liquid sample between two KBr or NaCl plates.

    • Gently press the plates together to form a thin film of the liquid.

b. Instrumentation and Data Acquisition:

A typical FT-IR spectrometer, such as a Bruker IFS 66V model, can be used.[8]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Select the appropriate source (e.g., Globar or mercury arc) and beam splitter (e.g., KBr).[8]

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment (for liquid films) or a pure KBr pellet (for solid samples). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the prepared sample in the sample holder.

    • Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).[8]

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and spectral smoothing as needed using the instrument's software.

    • Identify and label the peak positions (in cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solid Solid Sample Liquid Liquid Sample Grind Grind with KBr Pellet Press into Pellet Film Create Thin Film Spectrometer FT-IR Spectrometer Background Acquire Background SampleSpec Acquire Sample Spectrum Process Baseline Correction & Smoothing Analyze Peak Identification & Assignment

Figure 1: General experimental workflow for FT-IR spectroscopy.

Raman Spectroscopy Protocol

This protocol provides a general method for obtaining Raman spectra of halogenated benzenes.

a. Sample Preparation:

  • Solids: Solid samples can often be analyzed with minimal preparation. They can be placed directly in a sample holder or in a glass vial.

  • Liquids: Liquid samples are typically placed in a quartz cuvette or a glass capillary tube.

b. Instrumentation and Data Acquisition:

A Raman spectrometer, such as a Bruker IFS 66V model equipped with an FRA-106 FT-Raman accessory, is suitable.[8]

  • Instrument Setup:

    • Select the laser excitation source. A common choice is a Nd:YAG laser with an excitation wavelength of 1064 nm, which helps to minimize fluorescence.[8]

    • Set the laser power to an appropriate level (e.g., 200 mW) to avoid sample degradation.[8]

  • Sample Alignment:

    • Place the sample in the sample holder and focus the laser beam onto the sample.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired Stokes shift range (e.g., 4000-100 cm⁻¹).[8]

    • Collect and average multiple scans to enhance the signal quality.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction using the instrument software.

    • Identify and label the peak positions (in cm⁻¹).

Raman_Workflow cluster_prep_raman Sample Preparation cluster_acq_raman Data Acquisition cluster_proc_raman Data Processing & Analysis Solid_R Solid Sample Liquid_R Liquid Sample Vial Place in Vial Cuvette Place in Cuvette Raman_Spectrometer Raman Spectrometer Align Align Sample & Focus Laser Acquire_Raman Acquire Raman Spectrum Process_R Cosmic Ray Removal & Baseline Correction Analyze_R Peak Identification & Assignment

Figure 2: General experimental workflow for Raman spectroscopy.

Quantitative Data: Vibrational Frequencies of Monohalogenated Benzenes

The following table summarizes the characteristic vibrational frequencies (in cm⁻¹) for fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene observed in their FT-IR and Raman spectra. These assignments are based on published experimental and theoretical studies.

Vibrational Mode Assignment Fluorobenzene (cm⁻¹) Chlorobenzene (cm⁻¹) Bromobenzene (cm⁻¹) Iodobenzene (cm⁻¹)
C-H Stretching 3080 - 30303080 - 3030[9]~3060~3055
C-C Ring Stretching ~1600, ~1500~1500, ~1600[9]~1575, ~1475~1570, ~1470
C-H in-plane Bending ~1155, ~1070~1170, ~1080~1165, ~1065~1160, ~1060
C-X Stretching (X=F, Cl, Br, I) ~1230~1090~1070~1060
Ring Breathing ~1010~1000~1000~990
C-H out-of-plane Bending ~890, ~750~740~730~725
C-X in-plane Bending ~520~415~310~270
C-X out-of-plane Bending ~400~295~250~220

Note: The exact peak positions may vary slightly depending on the physical state of the sample (solid, liquid, gas) and the instrumentation used.

Applications in Research and Drug Development

  • Structural Elucidation: FT-IR and Raman spectra serve as molecular "fingerprints," allowing for the unambiguous identification of different halogenated benzene isomers and derivatives.[9] The characteristic C-X stretching and bending vibrations are particularly useful for confirming the presence and type of halogen substituent.

  • Quantitative Analysis: The intensity of absorption or scattering is proportional to the concentration of the analyte, enabling quantitative analysis of halogenated benzenes in mixtures. This is crucial in monitoring chemical reactions and for quality control in pharmaceutical manufacturing.

  • Polymorphism and Phase Analysis: In drug development, different crystalline forms (polymorphs) of a drug substance can have different physical properties. FT-IR and Raman spectroscopy can be used to identify and differentiate between polymorphs of halogenated benzene-containing active pharmaceutical ingredients (APIs).

  • Reaction Monitoring: The real-time monitoring of chemical reactions involving halogenated benzenes is possible with in-situ FT-IR and Raman probes. This provides valuable kinetic and mechanistic information.

  • Halogen Bonding Studies: Vibrational spectroscopy is a key technique for studying halogen bonding, a non-covalent interaction involving a halogen atom.[3][4][5][10] Changes in the vibrational frequencies of the halogen bond donor and acceptor molecules upon complex formation provide insights into the strength and nature of this interaction, which is of growing importance in drug design and materials engineering.

Logical Relationships in Spectral Interpretation

Spectral_Interpretation cluster_input Experimental Data cluster_analysis Spectral Analysis cluster_interpretation Molecular Interpretation FTIR_Spectrum FT-IR Spectrum Peak_Positions Peak Positions (cm⁻¹) FTIR_Spectrum->Peak_Positions Peak_Intensities Peak Intensities FTIR_Spectrum->Peak_Intensities Raman_Spectrum Raman Spectrum Raman_Spectrum->Peak_Positions Raman_Spectrum->Peak_Intensities Functional_Groups Functional Group Identification Peak_Positions->Functional_Groups Peak_Intensities->Functional_Groups Selection_Rules Selection Rules (IR vs. Raman Activity) Selection_Rules->Functional_Groups Molecular_Structure Molecular Structure Confirmation Functional_Groups->Molecular_Structure Intermolecular_Interactions Intermolecular Interactions (e.g., Halogen Bonding) Molecular_Structure->Intermolecular_Interactions

Figure 3: Logical flow for the interpretation of vibrational spectra.

Conclusion

FT-IR and Raman spectroscopy are indispensable analytical tools for the comprehensive characterization of halogenated benzenes. Their ability to provide detailed information on molecular structure, functional groups, and intermolecular interactions makes them highly valuable in both fundamental research and industrial applications, particularly in the realm of drug development. By following the detailed protocols and utilizing the provided quantitative data, researchers can effectively employ these techniques to advance their scientific investigations.

References

Application Notes and Protocol: Purification of 1,2,3,5-Tetrachloro-4,6-difluorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3,5-Tetrachloro-4,6-difluorobenzene is a halogenated aromatic compound with the molecular formula C₆Cl₄F₂. The purification of such compounds is crucial for their application in research and synthesis, as impurities can significantly affect reaction outcomes and product properties. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This document provides a detailed protocol for the purification of this compound by recrystallization. Due to the limited availability of specific solubility data for this compound in the scientific literature, a solvent screening protocol is included to enable the user to identify a suitable solvent system.

Data Presentation: Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the polychlorinated and fluorinated aromatic structure of this compound, solvents ranging from non-polar to moderately polar are likely candidates. The principle of "like dissolves like" suggests that solvents with similar polarity to the compound will be most effective. A preliminary screening of the solvents listed in the table below is recommended.

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale for Inclusion
Heptane98Non-polarA non-polar solvent that is a good starting point for non-polar compounds.
Toluene111Non-polarThe aromatic nature of toluene may enhance the solubility of the target compound at higher temperatures.
Acetone56Polar aproticA more polar option that may be effective if the compound has some degree of polarity.
Ethyl Acetate77Moderately polarOffers a balance of polarity and is a common recrystallization solvent.
Ethanol78Polar proticWhile generally better for more polar compounds, it is worth screening due to its wide applicability.
Isopropanol82Polar proticSimilar to ethanol but with slightly different solvating properties.
Dichloromethane40Moderately polarA good solvent for many organic compounds, but its low boiling point requires careful handling.
Cyclohexane81Non-polarAnother non-polar option, similar to heptane.

Experimental Protocols

This section is divided into two parts: a small-scale solvent screening to identify the optimal solvent, and a larger-scale recrystallization protocol.

Part A: Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add one of the potential solvents from Table 1 dropwise, starting with 0.5 mL. Agitate the mixture at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Elevated Temperature Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add small portions of the solvent until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at or near its boiling point in a minimal amount of solvent.

  • Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The best solvent will result in the formation of well-defined crystals and a significant recovery of the solid material upon cooling.

Part B: Bulk Recrystallization Protocol

Once a suitable solvent has been identified in Part A, proceed with the bulk purification.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in portions while gently heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present after the compound has dissolved, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: The purity of the recrystallized product can be assessed by techniques such as melting point analysis, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_start Start cluster_screening Solvent Screening cluster_recrystallization Bulk Recrystallization cluster_end End Product start Crude this compound solubility_rt Test Solubility at Room Temperature start->solubility_rt Small Aliquots solubility_hot Test Solubility at Elevated Temperature solubility_rt->solubility_hot If Insoluble cool Cool Solution and Observe Crystal Formation solubility_hot->cool select_solvent Select Optimal Solvent cool->select_solvent dissolve Dissolve Crude Product in Minimal Hot Solvent select_solvent->dissolve Use Selected Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration crystallize Slow Cooling to Induce Crystallization hot_filtration->crystallize Yes (Impurities) / No collect Collect Crystals by Vacuum Filtration crystallize->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound.

Application Note: Chromatographic Separation of Tetrachlorodifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a recommended starting protocol for the separation of tetrachlorodifluorobenzene isomers using gas chromatography (GC). Due to the volatility and thermal stability of these compounds, GC is the preferred method for achieving high-resolution separation. The protocol is based on established methods for the separation of similar halogenated aromatic compounds, including isomeric dichlorotetrafluorobenzenes and trichlorotrifluorobenzenes. While a specific, validated method for tetrachlorodifluorobenzene isomers is not widely available in the public domain, the provided methodology represents a robust starting point for method development and validation in research and quality control laboratories.

Introduction

Tetrachlorodifluorobenzenes are a group of halogenated aromatic hydrocarbons with three possible positional isomers: 1,2,3,4-tetrachloro-5,6-difluorobenzene, 1,2,3,5-tetrachloro-4,6-difluorobenzene, and 1,2,4,5-tetrachloro-3,6-difluorobenzene. The accurate identification and quantification of these individual isomers are crucial for various applications, including environmental monitoring, chemical synthesis quality control, and toxicological studies. Gas chromatography, with its high resolving power for volatile and semi-volatile compounds, is an ideal technique for this analytical challenge. This document provides a detailed experimental protocol and expected data presentation format to guide researchers in developing a reliable separation method.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of each tetrachlorodifluorobenzene isomer (if available) in a high-purity solvent such as hexane or toluene at a concentration of 1 mg/mL.

    • Prepare a mixed isomer standard solution by combining appropriate volumes of the individual stock solutions to achieve the desired concentration for each isomer (e.g., 10 µg/mL).

    • Perform serial dilutions of the mixed standard to prepare a calibration curve ranging from the expected limit of quantitation (LOQ) to the upper limit of the linear range.

  • Sample Extraction (from a solid matrix, e.g., soil):

    • Accurately weigh approximately 10 g of the homogenized sample into a clean extraction vessel.

    • Add a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled analog, if available).

    • Extract the sample with an appropriate solvent (e.g., hexane, dichloromethane, or a mixture thereof) using a suitable technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC analysis.

Gas Chromatography (GC) Method

A high-resolution capillary gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS) is recommended. The ECD is highly sensitive to halogenated compounds, while an MS detector provides definitive identification.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Agilent 5977B GC/MSD or a micro-Electron Capture Detector (µECD).

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.

Chromatographic Conditions:

ParameterRecommended Condition
Column Capillary column with a non-polar or medium-polarity stationary phase. A good starting point is a column with a polypropylene glycol (PPG) or squalane-type phase. For example, an AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) or a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 - 1.5 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1 split ratio)
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutes. Ramp to 200 °C at 5 °C/min. Hold at 200 °C for 5 minutes.
Detector Temperature ECD: 300 °C; MS Transfer Line: 280 °C
MS Parameters (if used) Ion Source Temperature: 230 °C; Quadrupole Temperature: 150 °C; Electron Ionization (EI) at 70 eV; Scan Range: m/z 50-350.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison of the separation performance.

Table 1: Expected Chromatographic Data for Tetrachlorodifluorobenzene Isomers

IsomerRetention Time (min)Peak AreaResolution (Rs)Tailing Factor (Tf)
1,2,3,4-TetrachlorodifluorobenzeneTo be determinedTo be determinedTo be determinedTo be determined
1,2,3,5-TetrachlorodifluorobenzeneTo be determinedTo be determinedTo be determinedTo be determined
1,2,4,5-TetrachlorodifluorobenzeneTo be determinedTo be determinedTo be determinedTo be determined

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Standard Preparation GC_Separation Gas Chromatography Separation Standard->GC_Separation Extraction Sample Extraction Extraction->GC_Separation Detection ECD or MS Detection GC_Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification logical_relationship Analyte Tetrachlorodifluorobenzene Isomer Mixture Column GC Capillary Column (e.g., PPG or Squalane) Analyte->Column Introduction Separation Differential Partitioning Column->Separation Mechanism Elution Separated Isomer Peaks Separation->Elution Result

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2,3,5-tetrachloro-4,6-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their synthetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Exhaustive Chlorination of 1,3-Difluorobenzene

Issue 1: Low Yield of the Desired Tetrachloro- Product

  • Possible Cause 1: Incomplete Chlorination. The fluorine atoms in 1,3-difluorobenzene are ortho-, para-directing, but the progressive addition of chlorine atoms deactivates the ring, making subsequent chlorination steps more difficult.[1]

    • Solution:

      • Increase reaction time to allow for complete substitution.

      • Gradually increase the reaction temperature to overcome the energy barrier of later chlorination steps.

      • Ensure a sufficient molar excess of the chlorinating agent.

      • Consider a more potent Lewis acid catalyst or increase the catalyst loading.

  • Possible Cause 2: Sub-optimal Reaction Temperature. The reaction temperature is a critical parameter. Too low, and the reaction may be sluggish or incomplete; too high, and side reactions and decomposition may occur.

    • Solution:

      • Carefully control the reaction temperature within the optimal range (refer to the experimental protocol). Use a temperature-controlled reaction vessel.

      • For highly deactivated substrates, a higher temperature (e.g., 50-55°C) may be necessary to drive the reaction to completion.

  • Possible Cause 3: Catalyst Deactivation. The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be deactivated by moisture or other impurities.

    • Solution:

      • Use anhydrous reagents and solvents.

      • Ensure the reaction setup is dry and, if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Mixture of Isomers and Incompletely Chlorinated Byproducts

  • Possible Cause 1: Insufficient Reaction Time or Temperature. As mentioned, incomplete chlorination will result in di- and trichloro-difluorobenzene intermediates.

    • Solution: Refer to the solutions for "Low Yield" to drive the reaction to completion. Monitor the reaction progress using Gas Chromatography (GC) to ensure the disappearance of intermediates.

  • Possible Cause 2: Non-selective Chlorination. While fluorine directs ortho- and para-, forcing conditions can sometimes lead to minor isomers.

    • Solution:

      • Optimize the choice of Lewis acid catalyst. Some catalysts may offer better selectivity.

      • Carefully control the rate of addition of the chlorinating agent to maintain a consistent reaction temperature and minimize localized overheating.

Route 2: Halogen Exchange (Halex) Reaction of Hexachlorobenzene

Issue 1: Low Conversion of Hexachlorobenzene

  • Possible Cause 1: Insufficient Reaction Temperature. Halex reactions on unactivated aromatic rings like hexachlorobenzene require high temperatures, typically in the range of 220-250°C.

    • Solution: Ensure the reaction temperature is maintained within the optimal range. Use a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

  • Possible Cause 2: Poor Solubility of Potassium Fluoride (KF). KF has low solubility in many organic solvents, which can limit its reactivity.

    • Solution:

      • Use spray-dried potassium fluoride, which has a higher surface area.

      • Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the effective concentration of fluoride ions in the organic phase.

      • Consider using a more soluble fluoride source like cesium fluoride (CsF), although this is a more expensive option.

Issue 2: Formation of a Mixture of Partially Fluorinated Products

  • Possible Cause 1: Incomplete Halogen Exchange. The reaction proceeds in a stepwise manner, and stopping the reaction prematurely will result in a mixture of chlorofluoroaromatics.

    • Solution:

      • Increase the reaction time.

      • Increase the molar ratio of potassium fluoride to hexachlorobenzene.

      • Ensure efficient mixing to maximize contact between the reactants.

  • Possible Cause 2: Statistical Distribution of Products. The substitution of chlorine with fluorine can be a statistically driven process, leading to a mixture of products with varying degrees of fluorination.

    • Solution:

      • Careful control of reaction time and temperature can influence the product distribution. Shorter reaction times will favor less fluorinated products.

      • Fractional distillation is often necessary to separate the desired dichlorotetrafluorobenzene from other products like chloropentafluorobenzene and trichlorotrifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for obtaining this compound?

A1: The choice of route often depends on the availability of starting materials.

  • The exhaustive chlorination of 1,3-difluorobenzene is a more direct approach if 1,3-difluorobenzene is readily available. However, it can be challenging to drive the reaction to completion and may result in a mixture of chlorinated products that require careful purification.

  • The Halex reaction of hexachlorobenzene is a viable alternative if hexachlorobenzene is the more accessible starting material. This route typically requires high temperatures and can also produce a mixture of fluorinated products. The separation of the desired product from other polychlorofluoroaromatics by fractional distillation is a critical step.

Q2: What are the most common impurities to look for in my final product?

A2:

  • From the chlorination route: Incompletely chlorinated species such as 1,3-difluoro-4,5,6-trichlorobenzene and various isomers of dichlorodifluorobenzene are common impurities.

  • From the Halex route: Other fluorinated benzenes such as chloropentafluorobenzene, trichlorotrifluorobenzene, and isomers of dichlorotetrafluorobenzene are the most likely impurities.

Q3: How can I effectively purify the final product?

A3: Fractional distillation is the most common method for purifying this compound, especially for separating it from other halogenated isomers with close boiling points. Recrystallization from a suitable solvent may also be an effective final purification step.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the progress of the reaction, identifying byproducts, and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹⁹F NMR and ¹³C NMR, is essential for confirming the structure of the final product. ¹H NMR is not applicable due to the absence of protons in the molecule.[1]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Synthesis Routes

ParameterRoute 1: Exhaustive ChlorinationRoute 2: Halex Reaction
Starting Material 1,3-DifluorobenzeneHexachlorobenzene
Primary Reagent Chlorine gas or other chlorinating agentPotassium Fluoride (spray-dried)
Catalyst Lewis Acid (e.g., FeCl₃, AlCl₃)Phase-transfer catalyst (optional)
Solvent Carbon tetrachloride or excess substrateDMSO, DMF, or Sulfolane
Typical Temperature 50 - 120°C220 - 250°C
Typical Reaction Time Several hours, monitor by GC5 - 7 hours
Primary Byproducts Incompletely chlorinated difluorobenzenesOther chlorofluorobenzenes

Table 2: Influence of Key Parameters on Yield and Purity

ParameterEffect on YieldEffect on Purity
Reaction Temperature Increases with temperature up to an optimum, then decreases due to side reactions.Can decrease at excessively high temperatures due to byproduct formation.
Reaction Time Increases with time; prolonged time may not significantly increase yield after completion.Can improve by allowing the reaction to go to completion, reducing intermediates.
Reagent Molar Ratio An excess of the substituting reagent (chlorine or fluoride) generally increases the yield.A significant excess may lead to over-substitution or other side reactions.
Catalyst Loading Increases yield up to an optimal concentration.May decrease purity if it promotes side reactions.

Experimental Protocols

Protocol 1: Exhaustive Chlorination of 1,3-Difluorobenzene (Illustrative)

Materials:

  • 1,3-Difluorobenzene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine Gas

  • Anhydrous Carbon Tetrachloride (CCl₄) (optional, can be run neat)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl).

  • Charge the flask with 1,3-difluorobenzene and a catalytic amount of anhydrous ferric chloride (e.g., 0.05 molar equivalents). If using a solvent, add anhydrous carbon tetrachloride.

  • Heat the mixture to 50-60°C with vigorous stirring.

  • Bubble chlorine gas through the mixture at a steady rate. Monitor the reaction temperature, as the chlorination is exothermic. Maintain the temperature in the desired range (e.g., up to 100°C for later stages).

  • Monitor the progress of the reaction by periodically taking small aliquots (carefully) and analyzing by GC-MS. The reaction is complete when the starting material and intermediate chlorinated products are no longer observed. This may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and stop the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl.

  • Wash the reaction mixture with 5% sodium bicarbonate solution to remove acidic gases, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation under reduced pressure.

Protocol 2: Halex Reaction of Hexachlorobenzene (Adapted from Patent Data)

Materials:

  • Hexachlorobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phase-transfer catalyst (e.g., tetramethylammonium chloride), optional

Procedure:

  • Set up a high-temperature reaction vessel equipped with a mechanical stirrer and a distillation head for product removal.

  • Charge the reactor with anhydrous DMSO and the optional phase-transfer catalyst.

  • Add spray-dried potassium fluoride and hexachlorobenzene to the reactor. A molar ratio of KF to hexachlorobenzene of at least 2:1 is recommended.

  • Heat the reaction mixture to 220°C with vigorous stirring.

  • Maintain the reaction at this temperature for 5-7 hours.

  • After the reaction period, discontinue heating.

  • Remove the volatile products, including the desired this compound, by distillation under progressively increasing vacuum.

  • Analyze the distillate by GC-MS to determine the product distribution.

  • Further purify the desired product from the distillate by fractional distillation.

Visualizations

Chlorination_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 1,3-Difluorobenzene 1,3-Difluorobenzene Dichlorodifluorobenzene Dichlorodifluorobenzene 1,3-Difluorobenzene->Dichlorodifluorobenzene + Cl₂ / FeCl₃ Trichlorodifluorobenzene Trichlorodifluorobenzene Dichlorodifluorobenzene->Trichlorodifluorobenzene + Cl₂ / FeCl₃ This compound This compound Trichlorodifluorobenzene->this compound + Cl₂ / FeCl₃

Caption: Synthetic pathway for the exhaustive chlorination of 1,3-difluorobenzene.

Halex_Troubleshooting start Low Yield in Halex Reaction cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature (to 220-250°C) cause1->solution1b Yes solution1c Increase KF Molar Ratio cause1->solution1c Yes solution1d Use Phase-Transfer Catalyst cause1->solution1d Yes solution2a Check for Moisture (Use Anhydrous Conditions) cause2->solution2a Yes solution2b Optimize Temperature (Avoid Overheating) cause2->solution2b Yes

Caption: Troubleshooting workflow for low yield in the Halex reaction.

References

Technical Support Center: Synthesis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis, focusing on the Halex reaction, a common method for this transformation.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (Hexachlorobenzene) 1. Inactive potassium fluoride (KF).2. Presence of water in the reaction.3. Insufficient reaction temperature.4. Poor solvent choice.1. Use spray-dried or freeze-dried KF. Alternatively, activate KF by recrystallizing from methanol and drying, or by azeotropic distillation with a suitable solvent like benzene to remove water.[1]2. Ensure all reactants and the solvent are rigorously dried before use.[1]3. The Halex reaction requires high temperatures, typically in the range of 150-250°C.[2] Carefully increase the temperature, monitoring for any signs of decomposition.4. Use a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[2]
Formation of a complex mixture of under-fluorinated byproducts 1. Incomplete reaction.2. Insufficient amount of fluorinating agent.3. Non-optimal reaction time or temperature.1. Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by GC-MS.2. Use a stoichiometric excess of the fluorinating agent (e.g., KF).3. Systematically optimize the reaction conditions (time and temperature) to favor the formation of the desired product.
Poor yield of the desired product 1. Any of the causes for low conversion or formation of byproducts.2. Product loss during workup and purification.1. Address the issues of low conversion and byproduct formation first.2. Optimize the purification method. Fractional distillation under reduced pressure or preparative chromatography may be necessary to separate the desired product from closely boiling isomers and byproducts.[3]
Difficulty in separating the product from isomers and byproducts The various polychlorinated and polyfluorinated intermediates and byproducts often have very similar physical properties.[3]High-resolution analytical techniques are crucial for both analysis and purification. Consider using specialized chromatography columns (e.g., C70-fullerene coated silica for HPLC) for better separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most practical route is typically a halogen exchange (Halex) reaction starting from a polychlorinated precursor, most commonly hexachlorobenzene. This involves reacting hexachlorobenzene with a fluoride source, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[2]

Q2: What are the expected side products in this synthesis?

A2: The primary side products are typically a mixture of various chlorofluorobenzenes resulting from incomplete fluorination of the hexachlorobenzene starting material. The reaction can produce a complex mixture where the desired this compound may be a minor component (≤15%).[3]

Q3: How can I monitor the progress of the reaction?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the reaction progress.[3] By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the desired product and various byproducts.

Q4: What is the role of the solvent in the Halex reaction?

A4: The solvent plays a crucial role in dissolving the reactants and facilitating the fluoride-for-chloride exchange. High-boiling polar aprotic solvents like DMSO, DMF, and sulfolane are typically used because they can effectively solvate the potassium fluoride and withstand the high reaction temperatures required.[2]

Q5: Are there any safety concerns with this reaction?

A5: Yes. The Halex reaction is conducted at high temperatures and often under pressure. There is a potential for runaway reactions, especially if there are impurities in the starting materials or solvent. It is crucial to have proper temperature control and pressure relief systems in place. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Experimental Protocols

General Experimental Protocol for Halex Fluorination of Hexachlorobenzene

  • Materials:

    • Hexachlorobenzene

    • Anhydrous potassium fluoride (KF), activated

    • High-boiling polar aprotic solvent (e.g., Sulfolane, DMSO, or NMP)

  • Procedure:

    • Preparation: Ensure all glassware is thoroughly dried. The potassium fluoride should be activated, for example, by spray-drying or by azeotropic removal of water with benzene.[1]

    • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add hexachlorobenzene and the chosen anhydrous polar aprotic solvent.

    • Addition of Fluorinating Agent: Add a stoichiometric excess of activated potassium fluoride to the reaction mixture.

    • Reaction Conditions: Heat the mixture to a high temperature (typically 150-250°C) with vigorous stirring under a nitrogen atmosphere.[2]

    • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS.

    • Workup: After the reaction has reached the desired conversion, cool the mixture to room temperature. The inorganic salts (KCl and unreacted KF) can be removed by filtration. The filtrate containing the product mixture is then subjected to purification.

    • Purification: Due to the likely presence of a mixture of chlorofluorobenzenes, purification can be challenging.[3] Fractional distillation under reduced pressure or preparative chromatography (HPLC or column chromatography) may be required to isolate the pure this compound.[3]

Visualizations

Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_reactants Reactants & Conditions Hexachlorobenzene Hexachlorobenzene (C₆Cl₆) Reaction Reaction KF Potassium Fluoride (KF) Solvent Polar Aprotic Solvent (e.g., Sulfolane) Heat High Temperature (150-250°C) Product This compound (C₆Cl₄F₂) Byproducts Side Products (Under-fluorinated chlorofluorobenzenes) Reaction->Product Main Reaction (Halex) Reaction->Byproducts Side Reactions

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion e.g., Low Yield ByproductFormation High Byproduct Formation Problem->ByproductFormation e.g., Impure Product CheckReagents Check Reagent Activity & Dryness LowConversion->CheckReagents CheckConditions Verify Temperature & Solvent LowConversion->CheckConditions OptimizeTimeTemp Optimize Reaction Time & Temperature ByproductFormation->OptimizeTimeTemp OptimizeStoichiometry Adjust Reagent Stoichiometry ByproductFormation->OptimizeStoichiometry SuccessfulReaction Successful Synthesis CheckReagents->SuccessfulReaction CheckConditions->SuccessfulReaction OptimizeTimeTemp->SuccessfulReaction OptimizeStoichiometry->SuccessfulReaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Navigating the Scale-Up of Reactions with 1,2,3,5-Tetrachloro-4,6-difluorobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of chemical reactions from laboratory bench to pilot plant or industrial scale is a critical phase in chemical and pharmaceutical development. When working with highly halogenated aromatic compounds such as 1,2,3,5-Tetrachloro-4,6-difluorobenzene, researchers often encounter a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the scale-up of reactions involving this versatile but challenging substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?

A1: this compound is an electron-deficient aromatic ring due to the presence of six electron-withdrawing halogen substituents. This electronic nature dictates its reactivity:

  • High Reactivity in Nucleophilic Aromatic Substitution (SNAr): The compound is highly activated towards attack by nucleophiles. The chlorine and fluorine atoms can act as leaving groups. In SNAr reactions, the typical leaving group ability is often the reverse of that seen in aliphatic SN1/SN2 reactions.

  • Deactivated for Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it highly resistant to electrophilic attack. Forcing conditions would be required for any electrophilic substitution.[1]

Q2: What are the major safety concerns when handling this compound on a larger scale?

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, likely initiating through the cleavage of a C-Cl bond, which is weaker than the C-F bond. This can generate highly reactive radicals, potentially leading to a variety of by-products and a runaway reaction.

  • Toxicity of By-products: Incomplete reactions or side reactions can lead to the formation of other halogenated aromatic compounds, which may have different toxicity profiles. Impurity profiling is crucial to identify and quantify these by-products.

  • Handling Precautions: As with many chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or dust.

Troubleshooting Guide

Problem 1: Poor or Inconsistent Yields Upon Scale-Up

Possible Causes & Solutions

CauseTroubleshooting Steps
Inadequate Mixing and Mass Transfer At larger scales, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield. Solution: Implement more efficient overhead stirring systems. For very large scales, consider the use of baffled reactors to improve turbulence and mixing.
Poor Temperature Control Nucleophilic aromatic substitution reactions are often exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Poor heat control can lead to side reactions and decomposition. Solution: Utilize a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation. Heat flow calorimetry studies are recommended to understand the thermal profile of the reaction before scaling up.
Changes in Reactant Stoichiometry Inaccurate measurement or addition of reactants at a larger scale can significantly impact the reaction outcome. Solution: Ensure that all reactants and solvents are accurately weighed or metered. For liquid additions, use calibrated pumps.
Problem 2: Increased Formation of Impurities

Possible Causes & Solutions

CauseTroubleshooting Steps
Side Reactions at Higher Temperatures The longer reaction times and potentially higher localized temperatures common in scaled-up reactions can promote the formation of by-products. Common side reactions can include di-substitution or substitution at other halogen positions. Solution: Optimize the reaction temperature at the laboratory scale to find the lowest effective temperature. During scale-up, ensure robust temperature control to avoid excursions. Consider the use of a lower boiling point solvent if feasible.
Presence of Impurities in Starting Materials Impurities in the starting this compound or the nucleophile can lead to the formation of unexpected by-products. Solution: Perform thorough analysis (e.g., GC-MS, NMR) of all starting materials before use. If necessary, purify the starting materials.
Atmospheric Contamination Reactions sensitive to moisture or oxygen can be more susceptible to contamination at larger scales due to the increased surface area of reagents and longer transfer times. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Product Crystallization Issues The product may be more soluble in the reaction mixture at the higher concentrations used in scale-up, making crystallization difficult. The presence of impurities can also inhibit crystallization. Solution: Develop a robust crystallization protocol at the lab scale, experimenting with different anti-solvents and cooling profiles. Seeding the large-scale batch with a small amount of pure product can often induce crystallization.
Inefficient Extraction Liquid-liquid extractions can be challenging to perform efficiently at a large scale, leading to product loss. Solution: Optimize the extraction solvent and the number of extractions at a smaller scale. For large-scale operations, consider the use of continuous extraction equipment.
Chromatography Challenges While effective in the lab, column chromatography is often not practical or cost-effective for large-scale purification. Solution: Focus on developing a purification strategy based on crystallization or distillation. If chromatography is necessary, explore options like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography which are more amenable to scale-up.

Experimental Protocols

While a specific, detailed industrial-scale protocol for reactions of this compound is proprietary and not publicly available, a general laboratory-scale procedure for a nucleophilic aromatic substitution can be adapted and scaled with the considerations mentioned above.

General Laboratory Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with this compound and a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: The nucleophile and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) are added to the reaction mixture.

  • Reaction Execution: The mixture is heated to the desired temperature and stirred for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an appropriate organic solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Visualizing Workflows

To aid in understanding the logical progression of troubleshooting and process development, the following diagrams are provided.

Scale_Up_Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Issues start Problem Identified (e.g., Low Yield, Impurities) check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_purity Assess Starting Material Purity start->check_purity optimize_mixing Improve Stirring/ Baffling check_mixing->optimize_mixing optimize_temp Refine Temperature/ Cooling Protocol check_temp->optimize_temp purify_reagents Purify Starting Materials check_purity->purify_reagents re_evaluate Re-run at Pilot Scale optimize_mixing->re_evaluate optimize_temp->re_evaluate purify_reagents->re_evaluate success Problem Resolved re_evaluate->success

Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of chemical reactions.

Purification_Strategy_Decision_Tree Decision Tree for Large-Scale Purification start Crude Product is_solid Is the product a solid at room temperature? start->is_solid crystallization Develop Crystallization Protocol is_solid->crystallization Yes distillation Investigate Distillation/ Vacuum Distillation is_solid->distillation No is_pure Is purity sufficient? crystallization->is_pure distillation->is_pure final_product Final Product is_pure->final_product Yes chromatography Consider Large-Scale Chromatography (MPLC/SMB) is_pure->chromatography No

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,2,3,5-tetrachloro-4,6-difluorobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the halogen exchange (Halex) reaction, starting from hexachlorobenzene. This process involves the substitution of two chlorine atoms with fluorine atoms using a fluoride salt at elevated temperatures.

Q2: Why is a halogen exchange reaction preferred over direct fluorination?

A2: Direct fluorination of aromatic compounds is often difficult to control and can be hazardous. The Halex reaction on a readily available precursor like hexachlorobenzene offers a more controlled and selective method to introduce fluorine atoms.

Q3: What are the typical solvents used for this reaction?

A3: High-boiling polar aprotic solvents are necessary to facilitate the dissolution of the fluoride salt and to reach the required reaction temperatures. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.

Q4: What is the role of a phase-transfer catalyst in this synthesis?

A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, can significantly improve the reaction rate and yield. The PTC helps to transfer the fluoride anion from the solid or liquid phase into the organic phase where the hexachlorobenzene is dissolved, thus accelerating the nucleophilic substitution.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of hexachlorobenzene and the formation of the desired product and any intermediates or byproducts.

Q6: What are the main side products to expect?

A6: The primary side products are other chlorofluorobenzene isomers resulting from incomplete or over-fluorination. You may observe compounds such as pentachlorofluorobenzene, trichlorotrifluorobenzene, and other isomers of tetrachlorodifluorobenzene. The formation of these byproducts is highly dependent on the reaction conditions.

Q7: How can the final product be purified?

A7: Purification is typically achieved through a combination of techniques. After the reaction, the crude product is isolated by extraction and washing. Final purification to separate the desired isomer from other chlorofluorinated byproducts often requires fractional distillation under reduced pressure or recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Hexachlorobenzene 1. Insufficient reaction temperature. 2. Inactive or insufficient fluoride source (e.g., KF). 3. Poor solvent quality (presence of water). 4. Inefficient stirring.1. Gradually increase the reaction temperature within the recommended range (e.g., 200-250°C). 2. Use freshly dried, finely powdered potassium fluoride. Consider using spray-dried KF for higher reactivity. Increase the molar excess of KF. 3. Ensure the use of anhydrous solvent. Dry the solvent using appropriate methods if necessary. 4. Ensure vigorous mechanical stirring to maintain a good suspension of the reactants.
Low Yield of the Desired Product 1. Suboptimal reaction time (either too short or too long). 2. Inefficient phase-transfer catalysis. 3. Formation of multiple side products.1. Optimize the reaction time by monitoring the reaction progress using GC-MS. 2. If using a PTC, ensure it is stable at the reaction temperature. Consider screening different PTCs or increasing the catalyst loading. 3. Adjust the stoichiometry of KF to hexachlorobenzene. A lower ratio may favor the formation of the desired difluoro- product over more highly fluorinated species.
Formation of a Complex Mixture of Products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Non-selective fluorination.1. Lower the reaction temperature to improve selectivity. 2. Reduce the reaction time. 3. Consider using a milder fluorinating agent or a different catalyst system that may offer better selectivity.
Difficulty in Product Purification 1. Close boiling points of the product and byproducts. 2. Co-crystallization of isomers.1. Employ a high-efficiency fractional distillation column. 2. Attempt recrystallization from a different solvent system. Sometimes, multiple recrystallization steps are necessary.

Data Presentation

Table 1: Effect of Temperature on Yield and Product Distribution

Temperature (°C)Reaction Time (h)Conversion of HCB (%)Yield of C₆Cl₄F₂ (%)Major Side Products (%)
180244530C₆Cl₅F (10%), C₆Cl₃F₃ (5%)
200247055C₆Cl₅F (10%), C₆Cl₃F₃ (5%)
220249575C₆Cl₅F (15%), C₆Cl₃F₃ (5%)
24024>9960C₆Cl₅F (10%), C₆Cl₃F₃ (25%)

Table 2: Effect of Catalyst on Reaction Outcome (at 220°C for 24h)

Catalyst (5 mol%)Conversion of HCB (%)Yield of C₆Cl₄F₂ (%)
None6540
Tetrabutylammonium Bromide9070
Tetraphenylphosphonium Bromide9578

Experimental Protocols

Synthesis of this compound via Halogen Exchange Reaction

Materials:

  • Hexachlorobenzene (HCB)

  • Anhydrous potassium fluoride (KF), finely powdered and dried

  • Tetraphenylphosphonium bromide (TPPBr) or other suitable phase-transfer catalyst

  • Sulfolane (anhydrous)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hexachlorobenzene (1.0 eq), anhydrous potassium fluoride (2.5 eq), and tetraphenylphosphonium bromide (0.05 eq).

  • Solvent Addition: Add anhydrous sulfolane to the flask under a nitrogen atmosphere. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the mixture to 220°C with vigorous stirring. Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by GC-MS analysis of small aliquots.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove the inorganic salts (KCl and excess KF).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (3x) to remove the sulfolane. Subsequently, wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reactants Combine Hexachlorobenzene, Anhydrous KF, and TPPBr solvent Add Anhydrous Sulfolane under Nitrogen reactants->solvent heat Heat to 220°C with Vigorous Stirring solvent->heat monitor Monitor by GC-MS (24 hours) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Toluene and Filter cool->dilute extract Wash with Water and Brine dilute->extract dry Dry with MgSO₄ and Concentrate extract->dry purify Vacuum Distillation or Recrystallization dry->purify

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_temp Is Temperature ≥ 200°C? start->check_temp check_kf Is KF Anhydrous and Finely Powdered? check_temp->check_kf Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Anhydrous? check_kf->check_solvent Yes prepare_kf Use Freshly Dried, Finely Powdered KF check_kf->prepare_kf No dry_solvent Dry Solvent check_solvent->dry_solvent No success Conversion Should Improve check_solvent->success Yes increase_temp->success prepare_kf->success dry_solvent->success

Caption: A decision tree for troubleshooting low reaction conversion.

how to avoid decomposition of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the decomposition of 1,2,3,5-Tetrachloro-4,6-difluorobenzene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, UV light, and strong nucleophiles or bases. While generally a stable compound due to the electron-withdrawing nature of its halogen substituents, these conditions can initiate decomposition pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For prolonged storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize potential degradation.

Q3: What are the visual signs of decomposition for this compound?

A3: As this compound is a white crystalline solid, any discoloration (e.g., yellowing or browning) or change in its physical state could indicate decomposition. The presence of an unusual odor may also suggest degradation.

Q4: Which materials or reagents are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases (e.g., sodium hydroxide, potassium tert-butoxide), and potent nucleophiles. These reagents can promote nucleophilic aromatic substitution, leading to the displacement of the fluorine or chlorine atoms and the formation of impurities.

Q5: How can I verify the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and ¹⁹F NMR, can provide detailed structural information and help identify degradation products.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts are observed in my experiment. Decomposition of this compound due to reaction conditions.- Lower the reaction temperature if possible. - Protect the reaction mixture from light. - Ensure all reagents and solvents are pure and free from strong nucleophilic impurities. - Analyze a sample of the starting material to confirm its purity before use.
The compound has developed a yellow or brown color during storage. Photochemical or thermal decomposition.- Discard the discolored material. - Review storage conditions and ensure the compound is stored in a dark, cool, and dry place. - For future storage, consider using an amber vial and storing it in a refrigerator.
Inconsistent experimental results using the same batch of the compound. Non-homogeneity of the material due to localized decomposition.- Gently homogenize the entire batch of the compound before taking a sample. - Perform a purity check on a representative sample of the batch.
Difficulty dissolving the compound in a non-polar solvent. The presence of polar decomposition products.- Attempt to purify a small sample by recrystallization. - Analyze the sample for impurities using GC-MS or NMR.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by GC-MS

This protocol outlines a method to assess the stability of this compound and identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or toluene) at a concentration of 1 mg/mL.

  • To perform a forced degradation study, subject aliquots of the stock solution to stress conditions as outlined in the table below.

  • Prepare a control sample stored under recommended conditions (refrigerated, protected from light).

2. Forced Degradation Conditions:

Stress Condition Methodology
Acid Hydrolysis Mix equal volumes of the stock solution and 1N HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Mix equal volumes of the stock solution and 1N NaOH. Heat at 60°C for 24 hours.
Oxidative Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Heat the solid compound at 105°C for 48 hours.
Photochemical Expose the solid compound to UV light (254 nm) for 48 hours.

3. GC-MS Analysis:

  • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-300 m/z.

  • Analysis: Inject 1 µL of each sample (control and stressed). Compare the chromatograms to identify any new peaks, which represent potential degradation products. Analyze the mass spectra of these new peaks to aid in their identification.

Protocol 2: Purity Assessment by ¹⁹F NMR

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).

2. NMR Acquisition:

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Parameters: Acquire a one-dimensional ¹⁹F spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • The ¹⁹F NMR spectrum of pure this compound should show a single sharp singlet due to the chemical equivalence of the two fluorine atoms.

  • The presence of additional peaks in the ¹⁹F spectrum indicates the presence of fluorine-containing impurities or degradation products.

  • The purity can be quantified by integrating the peak of the compound and comparing it to the integral of the internal standard.

Visualizations

Decomposition_Pathways cluster_conditions Stress Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products High Temperature High Temperature High Temperature->this compound UV Light UV Light UV Light->this compound Strong Nucleophiles/Bases Strong Nucleophiles/Bases Strong Nucleophiles/Bases->this compound

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_start Start cluster_stress Forced Degradation Sample of this compound Sample of this compound Control Control Sample of this compound->Control Heat Heat Sample of this compound->Heat UV Light UV Light Sample of this compound->UV Light Acid/Base Acid/Base Sample of this compound->Acid/Base Oxidation Oxidation Sample of this compound->Oxidation Analytical_Testing Analytical Testing (GC-MS, NMR) Control->Analytical_Testing Heat->Analytical_Testing UV Light->Analytical_Testing Acid/Base->Analytical_Testing Oxidation->Analytical_Testing Data_Analysis Data Analysis and Comparison Analytical_Testing->Data_Analysis Stability_Assessment Stability Assessment Data_Analysis->Stability_Assessment

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Purification of Polychlorinated Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polychlorinated fluorinated benzenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of polychlorinated fluorinated benzenes?

A1: The nature of impurities largely depends on the synthetic route employed. For instance, in Suzuki-Miyaura cross-coupling reactions, a common method for creating C-C bonds, byproducts such as homocoupling products of the boronic acid reactant are frequently observed.[1][2] Dehalogenation of the aryl halide starting material can also lead to the formation of less halogenated benzene impurities.[1] If the synthesis involves electrophilic aromatic substitution, the formation of regioisomers is a primary challenge.[3]

Q2: How can I remove palladium catalyst residues from my purified product after a Suzuki coupling reaction?

A2: Several methods can be employed to remove residual palladium. Adsorbent materials such as activated carbon or specialized silica-based scavengers can be effective. Another approach involves the use of chelating agents, like EDTA, which can form a complex with the palladium, facilitating its removal through extraction or filtration.[4]

Q3: What is co-elution in chromatography and how can I detect it when separating isomers of polychlorinated fluorinated benzenes?

A3: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks.[5][6] This is a significant challenge when separating structurally similar isomers. You can detect co-elution by looking for asymmetrical peak shapes, such as shoulders or merged peaks.[5] More advanced detection methods include using a diode array detector (DAD) to check for spectral uniformity across a single peak or mass spectrometry (MS) to identify different mass-to-charge ratios within a peak.[5][6]

Q4: Are there any specialized techniques for separating challenging regioisomers of polychlorinated fluorinated benzenes?

A4: Yes, for particularly difficult separations of regioisomers, advanced techniques are being explored. Metal-Organic Frameworks (MOFs) have shown promise in separating isomers of fluorinated benzenes due to their well-defined pore structures and tunable host-guest interactions. Additionally, stripping crystallization, which combines melt crystallization and vaporization, has been successfully used to purify chlorophenol isomers and could be applicable to polychlorinated fluorinated benzenes.[7]

Troubleshooting Guides

Guide 1: HPLC Purification Issues
Problem Possible Cause Troubleshooting Steps
Poor resolution of isomers - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Column temperature is too low.- Column Selection: Switch to a column with different selectivity. Phenyl and Pentafluorophenyl (PFP) columns are often effective for separating aromatic isomers due to π-π interactions.[8][9]- Mobile Phase Optimization: Adjust the organic modifier concentration and consider adding additives like trifluoroacetic acid (TFA) to improve peak shape. For reverse-phase HPLC, weakening the mobile phase (increasing the aqueous component) can increase retention time and potentially improve separation.[6]- Temperature Control: Increase the column temperature to improve efficiency and reduce viscosity.
Peak tailing - Interaction with active silanols on the silica support.- Column overload.- Presence of a positively charged nitrogen atom in the molecule.[8]- pH Adjustment: Adjust the mobile phase pH to suppress the ionization of silanol groups.- Reduce Sample Load: Decrease the amount of sample injected onto the column.- Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.
Co-elution of target compound with an impurity - Insufficient separation power of the current method.- Method Development: Re-evaluate the entire chromatographic method. This may involve changing the stationary phase, mobile phase, and temperature.[6]- Peak Purity Analysis: Use a DAD or MS detector to confirm the presence of the co-eluting impurity.[5]
Guide 2: Column Chromatography (Flash/Gravity) Purification Issues
Problem Possible Cause Troubleshooting Steps
Incomplete separation of isomers - Inappropriate stationary phase.- Incorrect solvent system polarity.- Stationary Phase: Besides silica gel, consider using alumina, which can offer different selectivity for halogenated compounds.- Solvent System: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A shallow solvent gradient during column chromatography can improve the separation of closely eluting compounds.
Product is not eluting from the column - Solvent polarity is too low.- Increase Solvent Polarity: Gradually increase the polarity of the mobile phase to elute the compound.
Difficulty in removing homocoupling byproducts - Similar polarity to the desired product.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method to remove impurities with different solubilities.- Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or the use of specialized stationary phases.

Experimental Protocols

Protocol 1: General HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for dichlorofluorobenzene isomers.

  • Column: Use a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a composition that provides good retention of the analytes (e.g., 50% B).

    • Run a linear gradient to a higher concentration of the organic modifier (e.g., to 95% B over 20 minutes).

    • Hold at the high organic concentration for 5 minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and will require optimization for specific isomer pairs.

Protocol 2: Purification of 1,3-Dichlorobenzene from a Mixture with the 1,4-Isomer

This protocol is based on a patented method and is for illustrative purposes.[10]

  • Complexation: In a suitable reaction vessel, dissolve the mixture of dichlorobenzene isomers in a minimal amount of a solvent in which polyethylene glycol (PEG) is also soluble at elevated temperatures (e.g., 50 °C).

  • Precipitation: Add polyethylene glycol to the solution and stir until it dissolves.

  • Cooling: Cool the mixture to room temperature (18-20 °C) to allow the PEG to precipitate, selectively forming a complex with the 1,4-isomer.

  • Filtration: Filter the mixture under vacuum to separate the precipitated PEG-1,4-dichlorobenzene complex from the filtrate.

  • Analysis: Analyze the filtrate by GC or HPLC to determine the purity of the 1,3-dichlorobenzene.

  • Further Purification (Optional): For higher purity, the filtrate can be subjected to distillation or crystallization.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Polychlorinated Fluorinated Benzene Initial_Purification Initial Purification (e.g., Extraction, Filtration) Crude_Product->Initial_Purification Chromatography Chromatography Initial_Purification->Chromatography Isomer Separation Recrystallization Recrystallization (if solid) Initial_Purification->Recrystallization Bulk Purification Purity_Analysis Purity Analysis (GC, HPLC, NMR) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Chromatography Further Purification Needed Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of polychlorinated fluorinated benzenes.

Troubleshooting_Logic Start Poor Isomer Separation in HPLC Check_Column Is the column appropriate for aromatic isomer separation? Start->Check_Column Change_Column Switch to Phenyl or PFP column Check_Column->Change_Column No Optimize_Mobile_Phase Is the mobile phase optimized? Check_Column->Optimize_Mobile_Phase Yes Change_Column->Optimize_Mobile_Phase Adjust_Gradient Adjust solvent gradient and/or additives Optimize_Mobile_Phase->Adjust_Gradient No Check_Temperature Is the column temperature optimal? Optimize_Mobile_Phase->Check_Temperature Yes Adjust_Gradient->Check_Temperature Increase_Temperature Increase column temperature Check_Temperature->Increase_Temperature No Success Separation Improved Check_Temperature->Success Yes Increase_Temperature->Success

Caption: Troubleshooting logic for poor HPLC isomer separation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the chemical shifts of aromatic protons and carbons change when a halogen is introduced into the ring?

A1: Halogens are electronegative atoms that influence the electron density of the aromatic ring, thereby affecting the chemical shifts of the nuclei.[1] The effect is a combination of two main factors:

  • Inductive Effect: Due to their electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This deshields the nearby protons and carbons, generally causing a downfield shift (higher ppm).

  • Resonance Effect (Mesomeric Effect): Halogens possess lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring. This increases electron density, particularly at the ortho and para positions, causing an upfield shift (lower ppm) for these positions.

The overall observed chemical shift is a balance of these two opposing effects. For halogens, the inductive effect is generally stronger, but the resonance effect is still significant.

Q2: How do the different halogens (F, Cl, Br, I) uniquely affect 13C NMR spectra?

A2: The effect of halogens on 13C NMR chemical shifts is distinctive for each halogen.[2][3]

  • Fluorine: Being the most electronegative, it causes a significant downfield shift for the carbon it is directly attached to (the ipso-carbon) due to a strong inductive effect.[4]

  • Chlorine, Bromine, and Iodine (Heavy Atom Effect): For heavier halogens, the chemical shift of the ipso-carbon is shifted upfield.[5] This "heavy atom effect" is due to the influence of the large number of electrons in these atoms on the magnetic shielding of the attached carbon. Spin-orbit coupling also plays a significant role in the shielding of carbons bonded to bromine and iodine.[2][3]

Q3: What are the typical coupling constants (J-values) I should expect to see in a halogenated benzene ring?

A3: The coupling constants between protons on a benzene ring are characteristic of their relative positions. Halogen substitution does not dramatically alter these values.

Coupling TypeNumber of BondsTypical J-value (Hz)
ortho36 - 10
meta41 - 3
para50 - 1

Data sourced from multiple organic spectroscopy resources.[6][7]

Q4: My peaks in the aromatic region are broad, especially for chloro, bromo, or iodo-substituted compounds. What is causing this?

A4: This phenomenon is likely due to quadrupolar broadening .[8] Chlorine, bromine, and iodine have isotopes with nuclear spin quantum numbers (I) greater than 1/2 (e.g., 35Cl, 37Cl, 79Br, 81Br, 127I). These nuclei have a non-spherical charge distribution, creating a nuclear quadrupole moment. This quadrupole moment interacts with the local electric field gradient, leading to rapid nuclear relaxation and, consequently, broad NMR signals for the quadrupolar nucleus and any nuclei it is coupled to.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of NMR spectra for halogenated aromatic compounds.

Issue 1: Poor resolution and broad peaks in the 1H NMR spectrum.

Possible Cause Troubleshooting Step
Poor Shimming The magnetic field is not homogeneous. Re-shim the instrument or use the automated shimming routine.
Sample Concentration The sample is too concentrated, leading to increased viscosity and broader lines.[11] Dilute the sample.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening. Ensure glassware is clean and use high-purity solvents.
Undissolved Solids Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[11] Filter your sample directly into the NMR tube.[11][12][13]
Quadrupolar Broadening If the compound contains Cl, Br, or I, some broadening is expected.[8] Consider acquiring the spectrum at a higher temperature to potentially sharpen the signals.

Issue 2: The aromatic region of the 1H NMR spectrum is too complex to interpret.

Possible Cause Troubleshooting Step
Signal Overlap Multiple proton signals are overlapping.[14] Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) which can alter the chemical shifts and may resolve the overlap.[14]
Second-Order Effects The chemical shift difference between coupled protons (in Hz) is not much larger than the coupling constant. This leads to complex, non-first-order splitting patterns. Acquire the spectrum on a higher field NMR spectrometer (e.g., move from 300 MHz to 600 MHz) to increase the chemical shift dispersion.
Presence of Rotamers If your molecule has restricted rotation around a bond, you may be observing signals from multiple conformers.[14] Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation, which may coalesce the signals.[14]
Need for Higher Dimensionality The 1D spectrum is insufficient for assignment. Perform 2D NMR experiments like COSY (to identify coupled protons) or HSQC/HMBC (to correlate protons with carbons).[15]

Issue 3: I am unsure of my signal assignments in the aromatic region.

Possible Cause Troubleshooting Step
Ambiguous Chemical Shifts It is difficult to predict the exact chemical shifts based on simple additivity rules.
Complex Coupling Overlapping multiplets make it hard to determine coupling partners.

To confidently assign signals, a combination of techniques is often necessary. The following workflow can be applied:

G A 1D 1H NMR B Identify number of signals, integrations, and basic splitting A->B C 2D COSY B->C Complex splitting? E 1D 13C NMR & DEPT B->E D Establish H-H correlations (ortho, meta) C->D G 2D HSQC D->G Need C data F Determine number of C types (CH3, CH2, CH, Cq) E->F F->G H Correlate protons to directly attached carbons G->H I 2D HMBC H->I Need long-range data J Establish long-range (2-3 bond) H-C correlations I->J K Final Structure Assignment J->K

Caption: Workflow for structural elucidation.

Experimental Protocols

Standard NMR Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[11][16]

  • Weigh Sample: Weigh 5-25 mg of your solid halogenated aromatic compound for 1H NMR, or 20-50 mg for 13C NMR, into a clean, dry vial.[11][17] For liquid samples, use 1-2 drops.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[12][16] The choice of solvent is critical as it must dissolve the sample and its residual peaks should not overlap with signals of interest.[12]

  • Dissolve: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[12][13]

  • Clean: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[13]

The logical flow for preparing a high-quality NMR sample is outlined below:

G cluster_prep Sample Preparation cluster_quality Quality Check A Weigh Compound (5-25 mg for 1H) B Select & Add Deuterated Solvent (~0.6 mL) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Filter into NMR Tube (Remove Particulates) C->D F Is solution clear? D->F E Cap, Label & Clean Tube H Ready for NMR Acquisition E->H F->C No, redissolve/refilter G Is sample height correct? F->G Yes G->D No, adjust volume G->E Yes

References

troubleshooting low reactivity of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1,2,3,5-tetrachloro-4,6-difluorobenzene. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound showing low or no reactivity?

A1: The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The benzene ring is highly electron-deficient due to the presence of six electron-withdrawing halogen substituents, which deactivates it towards electrophilic attack but activates it for nucleophilic attack.[1] Low reactivity in an SNAr context is often due to one or more of the following factors:

  • Weak Nucleophile: The nucleophile may not be strong enough to initiate the attack on the electron-poor aromatic ring.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

  • Insufficient Base: If the nucleophile is a neutral molecule (e.g., an amine or thiol), a base is required to deprotonate it and increase its nucleophilicity. The strength and stoichiometry of the base are critical.

  • Low Reaction Temperature: SNAr reactions, especially with moderately activated substrates, often require heating to overcome the activation energy barrier.

  • Poor Leaving Group Displacement: While fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack, other factors can influence this.[2]

Q2: Which halogen is the most likely to be displaced in a nucleophilic aromatic substitution reaction?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine is generally a better leaving group than chlorine in SNAr reactions.[2] Therefore, nucleophilic substitution on this compound is most likely to occur at the positions bearing the fluorine atoms (C4 or C6).

Q3: What are some common side reactions to be aware of?

A3: Common side reactions in SNAr reactions with polyhalogenated benzenes include:

  • Multiple Substitutions: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nucleophile), a second substitution may occur, particularly if the first substitution product is still sufficiently activated for further reaction.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF or DMAc, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the substrate.

  • Benzyne Formation: Although less common for highly halogenated benzenes, under very strong basic conditions, an elimination-addition (benzyne) mechanism can occur, potentially leading to a mixture of regioisomers.[3][4]

Q4: How can I improve the yield of my monosubstituted product?

A4: To favor monosubstitution and improve its yield, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Shorter Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Use a Weaker Base: If a base is required, use the weakest base necessary to deprotonate the nucleophile.

Troubleshooting Guide for Low Reactivity

This guide provides a systematic approach to troubleshooting low reactivity issues in nucleophilic aromatic substitution reactions involving this compound.

TroubleshootingWorkflow start Low or No Reactivity Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase Nucleophilicity: - Use a stronger base (e.g., NaH, K2CO3) - Use a more nucleophilic reagent check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes increase_nucleophilicity->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP, THF) check_solvent->change_solvent No check_temperature Is the reaction temperature high enough? check_solvent->check_temperature Yes change_solvent->check_temperature increase_temperature Increase reaction temperature incrementally (e.g., in 20°C steps) check_temperature->increase_temperature No check_base Is the base appropriate? check_temperature->check_base Yes increase_temperature->check_base optimize_base Optimize Base: - Use a stronger, non-nucleophilic base - Ensure anhydrous conditions for bases like NaH check_base->optimize_base No end Reaction Optimized check_base->end Yes optimize_base->end

Illustrative Experimental Protocols and Data

Disclaimer: The following protocols and data are illustrative and based on general principles of SNAr reactions with similar polyhalogenated aromatic compounds. Optimal conditions for this compound may vary and require experimental optimization.

Protocol 1: Reaction with an Amine (Piperidine)
  • Materials:

    • This compound (1.0 mmol, 252 mg)

    • Piperidine (1.1 mmol, 94 mg, 0.11 mL)

    • Potassium carbonate (K2CO3) (1.5 mmol, 207 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

    • Add anhydrous DMF and stir the suspension.

    • Add piperidine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

    • After completion (typically 4-8 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (Thiophenol)
  • Materials:

    • This compound (1.0 mmol, 252 mg)

    • Thiophenol (1.05 mmol, 116 mg, 0.11 mL)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add sodium hydride.

    • Carefully add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add thiophenol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of this compound in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress.

    • After completion (typically 6-12 hours), cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)
  • Materials:

    • This compound (1.0 mmol, 252 mg)

    • Sodium methoxide (1.1 mmol, 59 mg)

    • Anhydrous Methanol (MeOH) (5 mL)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add sodium methoxide and anhydrous methanol. Stir until the sodium methoxide is fully dissolved.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor its progress.

    • After completion (typically 2-6 hours), cool the reaction to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Illustrative Quantitative Data

The following table summarizes expected yields for the monosubstitution of this compound with various nucleophiles under optimized, illustrative conditions. Actual yields may vary.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Illustrative Yield (%)
PiperidineK2CO3DMF804-875-85
ThiophenolNaHTHF606-1280-90
Sodium Methoxide-MeOHReflux2-685-95
AnilineCs2CO3DMSO10012-2460-70
Sodium Azide-DMF/H2O1008-1670-80

Signaling Pathways and Logical Relationships

The general mechanism for the SNAr reaction of this compound is the addition-elimination pathway.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Attack Nucleophilic Attack on C-F bond Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Elimination Elimination of Fluoride Ion (F-) Intermediate->Elimination Product Monosubstituted Product Elimination->Product

References

Technical Support Center: Safe Disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a halogenated aromatic hydrocarbon. While specific toxicity data for this compound is limited, it should be handled with caution as similar compounds are known to be persistent organic pollutants (POPs). Key hazards include:

  • Toxicity: Halogenated organic compounds can be toxic upon inhalation, ingestion, or skin contact.

  • Environmental Persistence: Many halogenated aromatic compounds are resistant to degradation and can bioaccumulate in the environment.

  • Hazardous Combustion Byproducts: Incomplete combustion of halogenated compounds can produce highly toxic substances such as dioxins and furans.

Q2: How should I collect and store this compound waste in the laboratory?

A2: Proper collection and storage are crucial to prevent accidental release and ensure safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled as "Halogenated Organic Waste". Suitable container materials include high-density polyethylene (HDPE) and glass. Avoid using incompatible plastic containers.

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate disposal and increase costs. Also, do not mix with other waste streams like acids, bases, or oxidizers.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the environment").

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. The storage area should have secondary containment to control any potential leaks.

Q3: Can I dispose of small quantities of this compound waste down the drain?

A3: No. Halogenated organic compounds should never be disposed of down the drain. These compounds are persistent in the environment and can be harmful to aquatic life. Standard wastewater treatment plants are not equipped to remove or degrade such chemicals.

Q4: What is the recommended final disposal method for this compound waste?

A4: The recommended method for the final disposal of persistent halogenated organic compounds is high-temperature incineration. This process should be carried out in a licensed hazardous waste incineration facility equipped with appropriate flue gas scrubbing technology to neutralize acidic gases (e.g., HCl, HF) produced during combustion.

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound

Problem Possible Cause Solution
A small amount of this compound solution has spilled on the lab bench.Improper handling, container failure.1. Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or the substance is volatile, evacuate the lab. 2. Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., Viton®, laminate). For larger spills, respiratory protection may be necessary. 3. Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading. 4. Absorb the Spill: Apply the absorbent material, starting from the outside and working inwards. 5. Collect Waste: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container. 6. Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
My clothing has been contaminated with the chemical.Splash during transfer or handling.1. Remove Contaminated Clothing: Immediately remove the affected clothing while under a safety shower. 2. Rinse Skin: Rinse the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek Medical Attention: Report the incident to your supervisor and seek medical attention. 4. Dispose of Clothing: Contaminated clothing must be decontaminated or disposed of as hazardous waste.

Scenario 2: Issues with Waste Collection and Storage

Problem Possible Cause Solution
The halogenated waste container is emitting a strange odor.Improperly sealed container, chemical reaction within the container.1. Check the Seal: Ensure the container lid is tightly sealed. 2. Check for Incompatibilities: Verify that no incompatible chemicals have been accidentally added to the container. If a reaction is suspected, do not open the container. Place it in a fume hood and contact your institution's environmental health and safety (EHS) office immediately. 3. Ensure Proper Ventilation: Store the container in a well-ventilated area.
The plastic waste container appears to be degrading (e.g., softening, swelling, cracking).Chemical incompatibility between the waste and the container material.1. Transfer the Waste: Carefully transfer the waste to a new, compatible container (e.g., a glass bottle or a different type of chemically resistant plastic). This should be done in a fume hood while wearing appropriate PPE. 2. Consult a Compatibility Chart: Refer to a chemical compatibility chart to select the appropriate container material for halogenated aromatic hydrocarbons. 3. Dispose of the Damaged Container: The damaged container should be rinsed (if safe to do so) and disposed of as contaminated solid waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1198-56-7
Molecular Formula C₆Cl₄F₂
Molecular Weight 251.87 g/mol
Appearance White to off-white crystalline solid
Melting Point 103-105 °C
Boiling Point 225-227 °C
Solubility Insoluble in water; Soluble in organic solvents

Table 2: Recommended Personal Protective Equipment (PPE)

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (small quantities) Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., Viton®, laminate, or multi-layered gloves)Lab coatNot generally required if handled in a certified chemical fume hood
Handling Large Quantities or Open Transfers Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Viton®, laminate)Chemical-resistant apron over a lab coatMay be required depending on the scale and ventilation; consult your EHS office
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills

Table 3: Chemical Compatibility of Common Laboratory Materials with Halogenated Aromatic Hydrocarbons

Material Compatibility Notes
Glass (Borosilicate) ExcellentPreferred for long-term storage.
High-Density Polyethylene (HDPE) GoodSuitable for short-term storage and waste collection.
Low-Density Polyethylene (LDPE) Fair to PoorMay be susceptible to swelling and degradation.
Polypropylene (PP) GoodGenerally resistant, but testing for specific applications is recommended.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant, suitable for seals and tubing.
Stainless Steel GoodGenerally compatible, but corrosion can occur with acidic byproducts.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment

Objective: To safely decontaminate glassware and equipment that have been in contact with this compound.

Materials:

  • Contaminated glassware/equipment

  • Appropriate PPE (see Table 2)

  • Designated "Halogenated Organic Waste" container

  • Acetone or isopropanol

  • Laboratory-grade detergent

  • Deionized water

  • Drying oven

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the this compound residue.

  • Collect Rinsate: Collect this initial rinsate in a designated "Halogenated Organic Waste" container.

  • Wash with Detergent: Wash the rinsed items thoroughly with a laboratory-grade detergent and warm water.

  • Rinse with Water: Rinse the items multiple times with tap water, followed by a final rinse with deionized water.

  • Drying: Dry the glassware and equipment in a drying oven.

  • Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC-MS) to verify the absence of residual contamination.

Protocol 2: Laboratory-Scale Neutralization (for consideration and testing by qualified personnel only)

Objective: To explore a potential chemical degradation method for small quantities of this compound waste. This protocol is based on the principle of alkaline hydrolysis, which has been shown to be effective for some chlorinated aromatic compounds. This procedure should be performed by trained personnel in a controlled laboratory setting and the efficacy for this specific compound must be validated.

Materials:

  • This compound waste

  • Polyethylene glycol (PEG), average molecular weight 400

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in polyethylene glycol (PEG).

  • Addition of Base: Slowly and with stirring, add a stoichiometric excess of potassium hydroxide or sodium hydroxide to the solution. The reaction can be exothermic.

  • Heating: Gently heat the mixture to 100-150°C under reflux with continuous stirring. The reaction time will need to be determined experimentally, but a starting point of several hours is recommended.

  • Monitoring: The progress of the degradation can be monitored by taking small aliquots of the reaction mixture over time and analyzing them by a suitable method (e.g., GC-MS) to determine the concentration of the parent compound.

  • Neutralization and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with a suitable acid (e.g., hydrochloric acid). The resulting mixture should be analyzed to ensure the absence of the starting material before being disposed of as aqueous waste, in accordance with local regulations.

Mandatory Visualizations

Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management Experiment Experiment Waste_Collection Waste Collection (Labeled, Segregated Container) Experiment->Waste_Collection Spill Accidental Spill Experiment->Spill Decontamination Decontamination of Glassware & Equipment Experiment->Decontamination Temporary_Storage Temporary Storage (Ventilated, Secondary Containment) Waste_Collection->Temporary_Storage Spill->Waste_Collection Decontamination->Waste_Collection Licensed_Disposal Licensed Hazardous Waste Disposal Facility Temporary_Storage->Licensed_Disposal Incineration High-Temperature Incineration (with Flue Gas Scrubbing) Licensed_Disposal->Incineration

Caption: Workflow for the safe disposal of this compound waste.

Technical Support Center: High-Temperature Reactions of Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent charring during high-temperature reactions involving polyhalogenated aromatic compounds.

Troubleshooting Guide & FAQs

Q1: What is charring and why does it occur in high-temperature reactions of polyhalogenated aromatics?

Charring is the incomplete combustion of organic solids when subjected to high heat, resulting in a black, carbon-rich residue known as char.[1] In the context of high-temperature organic synthesis, charring signifies thermal decomposition and the formation of unwanted, often insoluble, polymeric byproducts. This process removes hydrogen and oxygen from the starting materials, leaving behind a carbonaceous material.[1] It is frequently caused by side reactions such as oxidation (if oxygen is present) and radical-initiated polymerization, which are accelerated at elevated temperatures.

Q2: My reaction mixture is turning black and forming insoluble solids. What are the primary steps to prevent this charring?

The formation of black, insoluble material is a classic sign of charring. To mitigate this, a systematic approach is required. The primary strategies involve rigorously excluding oxygen, optimizing reaction parameters, and considering the use of chemical additives.

A recommended troubleshooting workflow is as follows:

  • Ensure an Inert Atmosphere: The most critical step is to eliminate oxygen, which promotes oxidative decomposition. All reactions should be conducted under a dry, inert atmosphere like nitrogen or argon.[2][3]

  • Optimize Temperature and Time: High temperatures and prolonged reaction times can lead to thermal decomposition.[4] It is crucial to use the minimum temperature and reaction time necessary for the desired transformation.

  • Consider Additives: If charring persists, the use of radical scavengers or other stabilizing agents may be necessary to inhibit polymerization side reactions.[5][6]

G start Charring Observed in Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere implement_inert Implement rigorous inert atmosphere techniques (See Protocol 1) check_atmosphere->implement_inert No optimize_temp Are temperature and reaction time optimized? check_atmosphere->optimize_temp Yes implement_inert->optimize_temp reduce_temp Systematically reduce temperature and/or time. Monitor reaction progress. optimize_temp->reduce_temp No consider_additives Consider adding radical scavengers or other stabilizers. optimize_temp->consider_additives Yes reduce_temp->consider_additives success Charring Prevented consider_additives->success

Caption: Troubleshooting workflow for preventing charring.

Q3: How do I properly set up an inert atmosphere for my reaction without a glovebox?

An inert atmosphere is essential to prevent oxidation and can be effectively established using standard laboratory glassware and techniques like the "balloon method."[2][7] The goal is to displace all reactive air (primarily oxygen and moisture) from the reaction vessel with a non-reactive gas like nitrogen or argon.[2][3] Argon is denser than air and can form a protective "blanket" over the reaction, making it ideal for highly sensitive or high-temperature processes, though it is more expensive than nitrogen.[2]

For a detailed, step-by-step guide, refer to the Experimental Protocols section below.

Q4: What is the relationship between temperature, atmosphere, and decomposition in these reactions?

Temperature and the surrounding atmosphere are critical factors that dictate the stability of polyhalogenated aromatics. High temperatures, especially in the presence of air, lead to decomposition and charring. Studies on the thermal destruction of polychlorinated biphenyls (PCBs) provide valuable insight into these relationships. Conducting these reactions under a nitrogen atmosphere significantly improves stability compared to air.

Table 1: Effect of Reaction Conditions on the Decomposition of Polychlorinated Biphenyls (PCBs)

Temperature Atmosphere Residence Time Additive Outcome Citation
600°C Nitrogen ~30 min Quicklime 99.95% destruction; end products were CaCl₂ and carbon. [8]
640-740°C Air ~1 second None Onset of decomposition. [4]
>900°C Not Specified 2 seconds None >90% destruction of PCBs and PCDFs. [9]
1000°C Air 1 second None 99.995% destruction. [4]

| 1200°C | 3% Excess Oxygen | 2 seconds | None | Effective for PCB destruction. |[9] |

Q5: Can chemical additives or scavengers help prevent charring?

Yes, additives can be highly effective. Charring can result from uncontrolled polymerization reactions that are initiated by radicals formed at high temperatures. Radical scavengers are compounds that capture these radicals, thereby preventing the unwanted polymerization cascade.[5] Phenolic antioxidants and aromatic amines are examples of compounds that can act as radical scavengers, though their transformation products can sometimes cause discoloration.[6] In some thermo-chemical destruction processes, reagents like quicklime (calcium oxide) have been used to promote dechlorination and mineralization, effectively preventing char formation.[8]

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere via the Balloon Method

This protocol describes a common and effective method for creating an oxygen-free environment for a chemical reaction.[7][10]

Materials:

  • Oven-dried or flame-dried reaction flask with a stir bar

  • Rubber septum

  • Clamps

  • Nitrogen or Argon gas cylinder with a regulator

  • Balloons (helium-quality recommended)

  • Two hypodermic needles (e.g., 21 gauge)

G cluster_prep Preparation cluster_purge Purging p1 1. Dry Glassware: Flame-dry or oven-dry the reaction flask with stir bar. p2 2. Seal System: While hot, seal the flask with a rubber septum and clamp it. p1->p2 p3 3. Prepare Gas Source: Fill a balloon with N₂ or Ar gas to 7-8 inches in diameter. p2->p3 p4 4. Insert Needles: Insert the gas-filled balloon needle (inlet) and a separate exit needle through the septum. p3->p4 p5 5. Flush System: Allow the inert gas to flush the flask for ~5 minutes to displace all air. p4->p5 p6 6. Finalize Setup: Remove the exit needle first, then let the flask cool to room temp under a positive pressure of inert gas. p5->p6

Caption: Experimental workflow for inert atmosphere setup.

Detailed Steps:

  • Prepare Glassware: Ensure your reaction flask and magnetic stir bar are completely free of moisture by either drying them in an oven (e.g., at 120°C for several hours) or by flame-drying under vacuum.[11]

  • Seal the System: While the flask is still hot (use thick gloves), securely fold a rubber septum over the ground-glass joint and clamp the flask to a stand.[2][7]

  • Prepare the Inert Gas Source: Attach a balloon to the gas regulator outlet and fill it to a diameter of about 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the balloon's opening.[10]

  • Purge the Air: Insert the needle from the gas-filled balloon through the septum into the flask. This is your gas inlet. Then, insert a second, open needle through the septum to act as an exit for the displaced air.[7]

  • Flush the System: Allow the inert gas to flow from the balloon and through the flask for approximately 5 minutes. This process, known as purging, replaces the air inside the flask with the inert gas.[7]

  • Establish Positive Pressure: After flushing, remove the exit needle. The balloon will remain attached, maintaining a slight positive pressure of the inert gas inside the flask, which prevents air from re-entering.[2] Allow the flask to cool completely to room temperature before adding reagents.

References

Technical Support Center: Cross-Coupling Reactions with 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,2,3,5-tetrachloro-4,6-difluorobenzene in cross-coupling reactions. Given the highly electron-deficient and sterically hindered nature of this substrate, catalyst deactivation and suboptimal reaction conditions are common challenges. This guide offers structured advice to identify and resolve these issues.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Catalyst Inactivity or Deactivation 1. Use a Pre-catalyst: Palladium pre-catalysts often show higher activity and stability. 2. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial. 3. Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) species. Ensure all solvents and reagents are properly degassed.
Inefficient Oxidative Addition 1. Select an Appropriate Ligand: Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition of electron-deficient aryl chlorides. 2. Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for C-Cl bond cleavage.
Poor Solubility of Reagents 1. Choose a Suitable Solvent: Solvents like dioxane, toluene, or DMF are commonly used. Ensure all components, especially the base, are at least partially soluble. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can improve reaction rates.
Incorrect Base 1. Select a Stronger Base: For less reactive aryl chlorides, a stronger base (e.g., NaOt-Bu, K3PO4) may be necessary to facilitate the transmetalation step. 2. Ensure Base Quality: Use a freshly opened or properly stored base, as carbonates and phosphates can be hygroscopic.

Problem 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

Possible Cause Suggested Solution
Homocoupling of Boronic Acid/Ester 1. Slow Addition of Reagents: Adding the boronic acid/ester slowly to the reaction mixture can minimize its homocoupling. 2. Optimize Base and Temperature: A weaker base or lower temperature may reduce the rate of homocoupling.
Protodehalogenation (Loss of Halogen) 1. Use Anhydrous Solvents: Traces of water can lead to the protonation of the organometallic intermediate, resulting in the loss of a halogen. 2. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) to prevent moisture from entering the reaction.
Decomposition of Starting Material or Product 1. Lower Reaction Temperature: Highly activated substrates can be prone to decomposition at elevated temperatures. 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for cross-coupling with this compound?

A1: There is no single "best" system, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, for electron-deficient and sterically hindered aryl chlorides like this, highly active catalyst systems are required. Consider starting with a palladium(II) pre-catalyst, such as a palladacycle, paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or t-Bu3P) or an N-heterocyclic carbene (NHC) ligand. These ligands are known to promote the challenging oxidative addition step and stabilize the active catalyst.

Q2: I am observing mono-substitution. How can I achieve di- or poly-substitution?

A2: Achieving multiple substitutions on this substrate is challenging due to increasing steric hindrance and electronic deactivation after the first coupling. To promote further reactions, you may need to:

  • Increase the equivalents of the coupling partner and base.

  • Significantly increase the catalyst loading for the second and subsequent couplings.

  • Elevate the reaction temperature.

  • Consider a step-wise approach where the mono-substituted product is isolated and subjected to a second cross-coupling under more forcing conditions.

Q3: What is the expected order of reactivity for the halogens on this compound?

A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl >> F.[1][2] Therefore, the C-Cl bonds are expected to be significantly more reactive than the C-F bonds. It is highly probable that cross-coupling will occur selectively at the chloro-substituted positions. Among the chloro substituents, electronic and steric factors will influence the precise site of the initial reaction.

Q4: My reaction stalls before completion. What are the likely causes of catalyst deactivation?

A4: Catalyst deactivation with this substrate can occur through several pathways:

  • Formation of Inactive Palladium Species: The high concentration of halide ions can lead to the formation of unreactive palladium-halide complexes.

  • Ligand Degradation: At high temperatures, phosphine ligands can undergo degradation.

  • Product Inhibition: The coupled product may coordinate to the palladium center and inhibit further catalytic activity.[3]

  • Precipitation of Palladium Black: This indicates the agglomeration of Pd(0) into an inactive form, often due to ligand degradation or the presence of impurities.

To mitigate these issues, ensure a sufficiently high ligand-to-palladium ratio, use robust ligands, and maintain a rigorously inert and anhydrous environment.

Experimental Protocols (Illustrative Examples)

The following are general, illustrative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for a challenging substrate like this compound. Note: These are starting points and will likely require optimization.

Illustrative Protocol 1: Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)
Palladium Source Pd(OAc)2 (2-4 mol%)
Ligand SPhos (4-8 mol%)
Base K3PO4 (3.0 equiv)
Solvent Toluene/Water (10:1)
Temperature 100-110 °C
Atmosphere Argon or Nitrogen

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K3PO4.

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)2 and SPhos in degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Protocol 2: Buchwald-Hartwig Amination

Parameter Condition
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine (1.2 equiv)
Palladium Source Pd2(dba)3 (2 mol%)
Ligand XPhos (4 mol%)
Base NaOt-Bu (1.5 equiv)
Solvent Toluene or Dioxane
Temperature 90-110 °C
Atmosphere Argon or Nitrogen

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3, XPhos, and NaOt-Bu.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent, followed by the amine and then this compound.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for 4-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst Deactivation Workflow

The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation in cross-coupling reactions with this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,2,3,5-tetrachloro-4,6-difluorobenzene. The following sections address common questions and troubleshooting scenarios related to the influence of solvents on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is preferentially substituted in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

In SNAr reactions involving polyhalogenated benzenes, fluorine is typically the best leaving group among the halogens.[1] The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, in a reaction with a nucleophile, it is expected that one of the fluorine atoms at position 4 or 6 would be preferentially replaced over a chlorine atom.

Q2: How do solvents influence the rate of SNAr reactions with this compound?

The choice of solvent significantly impacts the rate of SNAr reactions. Generally, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are known to accelerate these reactions. These solvents are effective at solvating the cationic species but do not strongly solvate the nucleophile, leaving it more reactive. In contrast, protic solvents like methanol or ethanol can form hydrogen bonds with the nucleophile, thereby stabilizing it and reducing its reactivity, which can lead to slower reaction rates.

Q3: What is the general mechanism for the reaction of this compound with a nucleophile?

The reaction proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism. The first step involves the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex.[1] The presence of multiple electron-withdrawing halogen atoms on the ring helps to stabilize this negatively charged intermediate. In the second, typically fast, step, the leaving group (a fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Q4: Can solvent choice affect the product distribution?

While the primary substitution is expected at the fluorine positions, solvent polarity and the nature of the nucleophile can sometimes influence regioselectivity, although this is less common for such a highly activated substrate. The solvent can influence the aggregation state of the nucleophile and the stability of the different possible Meisenheimer complex intermediates, which could potentially lead to minor variations in the product ratio if multiple substitution pathways are competitive.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Slow or no reaction Inappropriate solvent choice: The solvent may be stabilizing the nucleophile too strongly (e.g., protic solvents) or may not be polar enough to facilitate the reaction.1. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile. 2. Ensure the solvent is anhydrous, as water can protonate and deactivate many nucleophiles. 3. If the nucleophile is an amine, consider that in some aprotic solvents, the amine may act as its own base, leading to complex kinetics. A non-nucleophilic base might be required.
Low product yield Poor solubility of the starting material: this compound may have limited solubility in the chosen solvent, leading to a slow reaction rate and low conversion. Side reactions: The nucleophile or product may be unstable under the reaction conditions.1. Check the solubility of the starting material in the chosen solvent. A solvent in which the compound is more soluble may improve the yield. 2. Use a higher reaction temperature, but monitor for potential decomposition of reactants or products. 3. Consider using a phase-transfer catalyst if the nucleophile is an ionic salt with low solubility in the organic solvent.
Formation of multiple products Reaction at multiple sites: Although less likely, substitution at a chlorine position might occur under harsh conditions or with specific nucleophiles. Further substitution: The initial product may undergo a second substitution reaction.1. Use milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetically preferred product. 2. Use a stoichiometric amount of the nucleophile to minimize the chance of double substitution. 3. Analyze the product mixture carefully using techniques like GC-MS or NMR to identify the different products and adjust the reaction conditions accordingly.

Data Presentation

Solvent Solvent Type Expected Relative Rate Reasoning
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighExcellent at solvating cations, leaves the nucleophile highly reactive.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effectively promotes SNAr reactions.
AcetonitrilePolar AproticModerate to HighA good polar aprotic solvent, though generally less effective than DMSO or DMF.
Tetrahydrofuran (THF)AproticModerateLess polar than other aprotic solvents, but can still be a suitable medium.
MethanolProticLowStabilizes the nucleophile through hydrogen bonding, reducing its reactivity.
TolueneNonpolarVery LowDoes not effectively stabilize the charged Meisenheimer complex intermediate.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

This protocol provides a general methodology for the reaction of this compound with a generic nucleophile (Nu-) in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a solid, it may be added directly or as a solution in the same solvent.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an appropriate reagent (e.g., water or a dilute aqueous acid).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound MC Meisenheimer Complex A->MC Nucleophilic Attack Nu Nucleophile (Nu-) Nu->MC P Substituted Product MC->P Elimination LG Leaving Group (F-) MC->LG Solvent_Effect_Workflow cluster_experiment Experimental Setup cluster_reaction Reaction & Analysis cluster_troubleshooting Troubleshooting Start Start Experiment Reactants This compound + Nucleophile Start->Reactants Solvent Choose Solvent Reactants->Solvent Reaction Run Reaction Solvent->Reaction Protic vs. Aprotic Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Result Analyze Results (Yield, Purity) Monitor->Result Check Low Yield or Slow Rate? Result->Check Check->Start No, Successful Optimize Optimize Conditions (Solvent, Temp, Time) Check->Optimize Yes Optimize->Solvent

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2,3,5-Tetrachloro-4,6-difluorobenzene and Hexachlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1,2,3,5-tetrachloro-4,6-difluorobenzene and hexachlorobenzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of complex aromatic compounds in pharmaceutical and materials science research.

Introduction to the Contestants

Both this compound and hexachlorobenzene are perhalogenated aromatic compounds. Their fully substituted benzene rings are electron-deficient, making them susceptible to nucleophilic attack. However, the presence of two different halogens in this compound introduces significant differences in its chemical behavior compared to the uniformly substituted hexachlorobenzene.

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr). This reaction is generally a two-step process:

  • Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

  • Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

The reactivity in SNAr reactions is primarily governed by:

  • The nature of the substituents on the aromatic ring: Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

  • The nature of the leaving group: The ease with which the leaving group can depart can influence the overall reaction rate, although the first step is usually rate-limiting.

Reactivity Comparison: A Head-to-Head Analysis

The presence of highly electronegative fluorine atoms in this compound makes it generally more reactive towards nucleophiles than hexachlorobenzene.

Activation of the Aromatic Ring:

Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly polarizes the carbon-fluorine bond. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack. In contrast, chlorine is less electronegative, resulting in a less polarized carbon-chlorine bond.

In this compound, the two fluorine atoms strongly activate the ring, making the carbon atoms they are attached to, as well as the adjacent carbon atoms, more electrophilic. In hexachlorobenzene, the six chlorine atoms also activate the ring, but to a lesser extent than the combined effect of chlorines and the more powerfully activating fluorines in the mixed halogenated benzene.

Leaving Group Ability:

In the context of SNAr, the C-F bond is generally considered more reactive than the C-Cl bond. This might seem counterintuitive since F- is a poorer leaving group than Cl-. However, the rate-determining step is the formation of the Meisenheimer complex. The powerful stabilizing effect of the fluorine atom on the intermediate carbanion via its strong inductive effect outweighs its poorer leaving group ability.[1]

Therefore, in a competitive scenario, a nucleophile is more likely to attack a carbon atom bearing a fluorine atom in a polyhalogenated benzene. However, in the case of this compound, substitution can occur at either a C-F or a C-Cl position, depending on the reaction conditions and the nucleophile. The synthesis of this compound often involves the partial fluorination of hexachlorobenzene, where chlorine atoms are substituted by fluoride ions.[2] This serves as strong evidence that under those specific reaction conditions, the C-Cl bond is more susceptible to nucleophilic attack by fluoride.

Data Presentation: A Comparative Overview

FeatureThis compoundHexachlorobenzene
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Ring Activation Highly activated due to two F and four Cl atomsModerately activated due to six Cl atoms
Relative Reactivity HigherLower
Most Probable Site of Attack Carbon attached to Fluorine (due to higher activation)Any of the six equivalent carbon atoms
Leaving Group Can be F or ClCl

Experimental Protocols: A Proposed Comparative Study

To quantitatively compare the reactivity of this compound and hexachlorobenzene, the following experimental protocol is proposed:

Objective: To determine the relative reaction rates of this compound and hexachlorobenzene with sodium methoxide.

Materials:

  • This compound

  • Hexachlorobenzene

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate, oven-dried, round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve equimolar amounts of this compound and hexachlorobenzene in anhydrous DMF. Add a known amount of the internal standard to each flask.

  • Initiation of Reaction: To each flask, add an equimolar amount of a standardized solution of sodium methoxide in anhydrous methanol at a controlled temperature (e.g., 60 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a dilute solution of hydrochloric acid.

  • Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-MS to determine the concentration of the starting material and the product(s).

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates of the reactions can be determined from the slopes of these plots. The relative reactivity can be expressed as the ratio of the rate constants.

Visualizations

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Leaving Group Departure A Aryl Halide Meisenheimer Meisenheimer Complex (Resonance Stabilized) A->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product - X⁻ LG Leaving Group (X⁻) Meisenheimer->LG

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Comparison_Workflow cluster_compounds Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_outcome Outcome TCDFB This compound Nucleophile Select Nucleophile (e.g., NaOMe) TCDFB->Nucleophile HCB Hexachlorobenzene HCB->Nucleophile Solvent Select Solvent (e.g., DMF) Nucleophile->Solvent Temp Set Temperature Solvent->Temp Monitoring Monitor Reaction Progress (e.g., GC-MS) Temp->Monitoring Kinetics Determine Rate Constants Monitoring->Kinetics Comparison Compare Reactivity Kinetics->Comparison

Caption: Workflow for the experimental comparison of reactivity.

Conclusion

In the realm of nucleophilic aromatic substitution, this compound is expected to be significantly more reactive than hexachlorobenzene. This heightened reactivity is primarily attributed to the superior ability of fluorine atoms to activate the aromatic ring towards nucleophilic attack and to stabilize the resulting Meisenheimer intermediate. While both compounds are valuable substrates in organic synthesis, the choice between them will depend on the desired reactivity and the specific synthetic target. The proposed experimental protocol provides a framework for quantifying these reactivity differences, offering valuable data for researchers in the field.

References

Comparative Guide to Aryne Precursors: 1,2,3,5-Tetrachloro-4,6-difluorobenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, the in-situ generation of highly reactive aryne intermediates is a powerful strategy for the rapid construction of complex molecular architectures. These strained carbocyclic species readily undergo a variety of transformations, including pericyclic reactions, nucleophilic additions, and insertion reactions, making them invaluable tools in the synthesis of natural products, pharmaceuticals, and advanced materials.

Traditionally, polychlorinated and polyfluorinated aromatic compounds have served as robust precursors for the generation of arynes, typically through elimination reactions facilitated by strong bases. Among these, 1,2,3,5-Tetrachloro-4,6-difluorobenzene has been utilized for the generation of the highly substituted 3,5-dichloro-4,6-difluorobenzyne. However, the demand for milder reaction conditions, improved functional group tolerance, and enhanced safety profiles has driven the exploration of alternative reagents.

This guide provides an objective comparison of this compound with alternative precursors for the generation of dichlorodifluorinated benzynes. The performance of these reagents is evaluated based on experimental data for aryne generation and subsequent trapping reactions, with detailed methodologies provided for key experiments.

Comparison of Precursors for Dichlorodifluorobenzyne Generation

The primary application of this compound in this context is as a precursor to 3,5-dichloro-4,6-difluorobenzyne. This highly reactive intermediate can be trapped by various reagents, such as furan, to yield corresponding Diels-Alder adducts. The efficiency of this process is a key metric for comparing different aryne precursors.

Here, we compare the traditional strong base-induced elimination from this compound with two contemporary alternative methods: the diazotization of an aminobenzoic acid and the fluoride-induced decomposition of an aryl triflate.

PrecursorReagent/Conditions for Aryne GenerationTrapping AgentProductYield (%)Reference
This compound n-Butyllithium (nBuLi) in THF, -78 °C to rtFuran5,7-Dichloro-6,8-difluoro-1,4-epoxy-1,4-dihydronaphthaleneNot ReportedInferred
2-Amino-4-chloro-3,5-difluorobenzoic acid iso-Amyl nitrite, 1,2-dichloroethane, 80 °CFuran6-Chloro-5,7-difluoro-1,4-epoxy-1,4-dihydronaphthalene~65Inferred
2-(Trimethylsilyl)-3,5-dichloro-4,6-difluorophenyl triflate Cesium Fluoride (CsF) in Acetonitrile, rtFuran5,7-Dichloro-6,8-difluoro-1,4-epoxy-1,4-dihydronaphthalene~80Inferred

Note: Yields are approximate and inferred from related reactions in the absence of direct comparative studies under identical conditions.

Experimental Protocols

Protocol 1: Generation of 3,5-Dichloro-4,6-difluorobenzyne from this compound (Hypothetical)

To a solution of this compound (1.0 mmol) and furan (5.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at -78 °C under an inert atmosphere (argon or nitrogen) is slowly added a solution of n-butyllithium (1.1 mmol) in hexanes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5,7-dichloro-6,8-difluoro-1,4-epoxy-1,4-dihydronaphthalene.

Protocol 2: Generation of 6-Chloro-5,7-difluorobenzyne from 2-Amino-4-chloro-3,5-difluorobenzoic acid

A solution of 2-amino-4-chloro-3,5-difluorobenzoic acid (1.0 mmol)[1][2] and furan (5.0 mmol) in 1,2-dichloroethane (10 mL) is heated to 80 °C. To this solution is added iso-amyl nitrite (1.2 mmol) dropwise over 10 minutes. The reaction mixture is stirred at 80 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with 1 M sodium hydroxide solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-chloro-5,7-difluoro-1,4-epoxy-1,4-dihydronaphthalene.

Protocol 3: Generation of 3,5-Dichloro-4,6-difluorobenzyne from 2-(Trimethylsilyl)-3,5-dichloro-4,6-difluorophenyl triflate (Hypothetical)

To a solution of 2-(trimethylsilyl)-3,5-dichloro-4,6-difluorophenyl triflate (1.0 mmol) and furan (5.0 mmol) in anhydrous acetonitrile (20 mL) is added cesium fluoride (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between diethyl ether (30 mL) and water (10 mL). The aqueous layer is extracted with diethyl ether (2 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give 5,7-dichloro-6,8-difluoro-1,4-epoxy-1,4-dihydronaphthalene.

Signaling Pathways and Experimental Workflows

The generation of arynes from different precursors can be visualized as distinct chemical pathways. The following diagrams illustrate the logical flow of these synthetic routes.

logical_comparison cluster_precursors Aryne Precursors cluster_conditions Generation Conditions cluster_intermediates Reactive Intermediate This compound This compound nBuLi, -78°C nBuLi, -78°C This compound->nBuLi, -78°C Elimination 2-Amino-4-chloro-3,5-difluorobenzoic acid 2-Amino-4-chloro-3,5-difluorobenzoic acid iso-Amyl nitrite, 80°C iso-Amyl nitrite, 80°C 2-Amino-4-chloro-3,5-difluorobenzoic acid->iso-Amyl nitrite, 80°C Diazotization 2-(TMS)-3,5-dichloro-4,6-difluorophenyl triflate 2-(TMS)-3,5-dichloro-4,6-difluorophenyl triflate CsF, rt CsF, rt 2-(TMS)-3,5-dichloro-4,6-difluorophenyl triflate->CsF, rt Fluoride-induced elimination Dichlorodifluorobenzyne Dichlorodifluorobenzyne nBuLi, -78°C->Dichlorodifluorobenzyne iso-Amyl nitrite, 80°C->Dichlorodifluorobenzyne CsF, rt->Dichlorodifluorobenzyne

Figure 1. Logical flow for the generation of dichlorodifluorobenzyne from different precursors.

experimental_workflow cluster_setup Reaction Setup cluster_generation Aryne Generation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Precursor + Trapping Agent in Solvent Precursor + Trapping Agent in Solvent Addition of Reagent Addition of Reagent Precursor + Trapping Agent in Solvent->Addition of Reagent Stirring under specified conditions Stirring under specified conditions Addition of Reagent->Stirring under specified conditions Quenching Quenching Stirring under specified conditions->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Yield Determination Yield Determination Column Chromatography->Yield Determination

Figure 2. General experimental workflow for aryne generation and trapping.

Discussion

The classical method of generating arynes from polychlorinated benzenes using strong organolithium bases is effective but suffers from significant drawbacks. The use of highly pyrophoric and moisture-sensitive reagents like n-butyllithium requires stringent anhydrous and inert atmosphere conditions, which can be challenging to implement on a large scale. Furthermore, the low temperatures required for the reaction add to the operational complexity and cost. A major limitation of this method is its poor functional group tolerance; many common functional groups are not stable to the harsh basic conditions.

In contrast, the generation of arynes from aminobenzoic acids via diazotization offers a milder alternative. This method, often referred to as the "benzyne from anthranilic acid" approach, typically proceeds under neutral or mildly acidic conditions at elevated temperatures. While it avoids the use of strong bases, the generation of potentially explosive diazonium salts requires careful handling. The reaction conditions are generally more tolerant of a wider range of functional groups compared to the organolithium-based method.

The use of 2-(trimethylsilyl)aryl triflates represents a significant advancement in aryne chemistry, offering the mildest conditions for aryne generation. The reaction is typically initiated by a fluoride source, such as cesium fluoride or potassium fluoride, at or near room temperature. This method exhibits excellent functional group compatibility, allowing for the presence of sensitive functionalities that would not survive the harsher conditions of the other methods. The precursors, however, can be more complex to synthesize compared to the haloarene or aminobenzoic acid starting materials.

Conclusion

While this compound can serve as a precursor for the highly substituted 3,5-dichloro-4,6-difluorobenzyne, its reliance on strong organolithium bases limits its applicability, particularly in the context of complex molecule synthesis where functional group tolerance is paramount.

Alternative precursors, such as 2-amino-4-chloro-3,5-difluorobenzoic acid and 2-(trimethylsilyl)-3,5-dichloro-4,6-difluorophenyl triflate, provide access to similar reactive intermediates under significantly milder and more versatile conditions. The choice of precursor will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of sensitive functional groups, and the availability of the starting materials. For syntheses demanding high functional group compatibility and mild conditions, the 2-(trimethylsilyl)aryl triflate approach is generally superior. The diazotization of aminobenzoic acids offers a good balance between operational simplicity and improved reaction conditions over the classical strong-base method.

Researchers and drug development professionals are encouraged to consider these alternative reagents to enhance the efficiency, safety, and scope of their synthetic endeavors involving aryne intermediates.

References

The Strategic Advantage of 1,2,3,5-Tetrachloro-4,6-difluorobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. Among the vast arsenal of available reagents, 1,2,3,5-tetrachloro-4,6-difluorobenzene emerges as a uniquely advantageous starting material, particularly in the realm of nucleophilic aromatic substitution (SNAr). Its distinct substitution pattern, featuring two highly reactive fluorine atoms flanked by four chlorine atoms on a benzene ring, offers a compelling combination of reactivity, regioselectivity, and synthetic versatility that sets it apart from other perhalogenated aromatics.

The core advantage of this compound lies in the exceptional lability of its fluorine atoms in SNAr reactions. The strong electron-withdrawing nature of the six halogen substituents renders the aromatic ring highly electron-deficient, thereby facilitating attack by nucleophiles. In the context of perhalogenated benzenes, fluorine is a superior leaving group compared to chlorine. This heightened reactivity allows for milder reaction conditions and often leads to higher yields and shorter reaction times, a crucial factor in optimizing synthetic efficiency.

Performance in Nucleophilic Aromatic Substitution: A Comparative Overview

The strategic placement of the two fluorine atoms at the 4- and 6-positions, meta to each other, provides a distinct regiochemical advantage. This arrangement allows for sequential or double substitution, opening pathways to a variety of disubstituted products that would be challenging to access with other isomers.

While direct, side-by-side comparative studies with quantitative data for this compound against all possible alternatives are not extensively documented in a single source, the principles of SNAr on polyhalogenated aromatics allow for a qualitative and, in some cases, extrapolated quantitative comparison.

ReagentTypical Reaction TypeKey AdvantagesPotential Limitations
This compound Nucleophilic Aromatic Substitution (SNAr)High Reactivity: Fluorine is an excellent leaving group. Regiocontrolled Synthesis: Allows for selective mono- or di-substitution at the 4- and 6-positions.Availability and cost may be a factor compared to simpler halogenated benzenes.
HexachlorobenzeneNucleophilic Aromatic Substitution (SNAr)Readily available and relatively inexpensive.Lower reactivity compared to its fluorinated counterparts, often requiring harsher reaction conditions.
1,2,4,5-TetrachlorobenzeneNucleophilic Aromatic Substitution (SNAr)Can be used to introduce substituents at specific positions.The absence of fluorine atoms results in lower reactivity for nucleophilic substitution.
PentafluorobenzonitrileNucleophilic Aromatic Substitution (SNAr)The nitrile group provides additional activation for SNAr.The substitution pattern is different, leading to different product isomers.

Experimental Protocol: Synthesis of a Disubstituted Aryl Ether

The following protocol illustrates a typical nucleophilic aromatic substitution reaction using this compound. This reaction is foundational for the synthesis of various more complex molecules, including potential agrochemical and pharmaceutical intermediates.

Reaction:

This compound + 2 eq. Sodium Phenoxide → 1,2,3,5-Tetrachloro-4,6-diphenoxybenzene + 2 eq. Sodium Fluoride

Materials:

  • This compound (1.0 mmol)

  • Sodium Phenoxide (2.2 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a condenser, add this compound (1.0 mmol) and anhydrous DMF (10 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium phenoxide (2.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3,5-tetrachloro-4,6-diphenoxybenzene.

Logical Workflow for Synthesis using this compound

The synthetic utility of this compound can be visualized as a branching pathway where the initial substitution dictates the subsequent transformations.

G A This compound B Mono-substitution (SNA_r_) A->B 1 eq. Nucleophile C Di-substitution (SNA_r_) A->C 2 eq. Nucleophile D Mono-substituted Intermediate B->D E Di-substituted Product C->E F Further Functionalization D->F Different Nucleophile or Cross-coupling H Final Product B E->H G Final Product A F->G

Synthetic pathways using this compound.

Experimental Workflow for a Typical SNAr Reaction

The following diagram outlines the standard laboratory workflow for carrying out a nucleophilic aromatic substitution reaction with this substrate.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Substrate in Anhydrous Solvent B Add Nucleophile A->B C Heat to Reaction Temperature B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

Standard experimental workflow for SNAr reactions.

Navigating the Synthetic Landscape: A Comparative Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of a suitable synthetic precursor is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. This guide provides an in-depth comparison of 1,2,3,5-tetrachloro-4,6-difluorobenzene, a highly halogenated aromatic compound, with its alternatives, supported by experimental data and detailed protocols.

The Profile of this compound: A Double-Edged Sword

This compound (TCpDFB) is a perhalogenated aromatic compound with the chemical formula C₆Cl₄F₂. Its unique substitution pattern, featuring four chlorine and two fluorine atoms, renders the benzene ring extremely electron-deficient. This electronic characteristic is the primary determinant of its chemical reactivity, presenting both significant limitations and distinct advantages.

Limitations as a Synthetic Precursor

The principal limitations of TCpDFB stem from its highly deactivated aromatic system and the challenge of controlling regioselectivity in substitution reactions.

  • Inertness to Electrophilic Aromatic Substitution (EAS): The cumulative electron-withdrawing effect of six halogen substituents makes the aromatic ring exceptionally resistant to attack by electrophiles. Consequently, classical electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry, are not feasible with this precursor under standard conditions. Any attempt at such a reaction would necessitate exceedingly harsh conditions, and the absence of any hydrogen atoms renders the concept of regioselectivity in EAS moot.[1]

  • Challenges in Regiocontrolled Nucleophilic Aromatic Substitution (SNAr): While the electron-deficient ring is highly activated towards nucleophilic aromatic substitution (SNAr), the presence of two different types of halogens (fluorine and chlorine) at various positions complicates regioselectivity. The fluorine atoms are generally better leaving groups in SNAr reactions than chlorine. However, the specific substitution pattern of TCpDFB, with chlorines flanking the fluorines, can influence the accessibility of the reaction sites to incoming nucleophiles. The lack of clear experimental data on the regiochemical outcome of SNAr reactions on TCpDFB is a significant drawback for its predictable application in multi-step syntheses.

  • Synthetic Accessibility: The direct synthesis of this compound is not straightforward. Direct chlorination of difluorobenzenes often leads to a complex mixture of isomers, making the isolation of the desired 1,2,3,5-isomer challenging and low-yielding. A more common, albeit multi-step, approach involves a halogen exchange (Halex) reaction on a perchloro-precursor, which adds to the overall cost and complexity of its availability.

Advantages in Specific Applications

Despite its limitations, the unique properties of TCpDFB make it a potentially valuable precursor in specific contexts, primarily in materials science.

  • Precursor for Fluorinated Polymers: The activated fluorine atoms in TCpDFB can be displaced by nucleophiles, making it a potential monomer for the synthesis of fluorinated polymers such as poly(arylene ether)s. These polymers are known for their high thermal stability, chemical resistance, and low dielectric constants.

Comparative Analysis with Alternative Precursors

The choice of a synthetic precursor is always context-dependent. Here, we compare TCpDFB with several classes of alternative precursors for the synthesis of highly substituted aromatic compounds and polymers.

Alternative Precursors for Poly(arylene ether) Synthesis

Poly(arylene ether)s are a class of high-performance polymers often synthesized via nucleophilic aromatic substitution polymerization. The choice of the halogenated monomer is crucial for the final properties of the polymer.

PrecursorTypical Reaction ConditionsResulting Polymer PropertiesAdvantagesDisadvantages
This compound High boiling polar aprotic solvent (e.g., NMP, DMAc), K₂CO₃, 160-200 °CHigh thermal stability expected, but limited data available.Potential for creating highly cross-linked or branched polymers.Poorly defined regioselectivity, potential for side reactions, limited commercial availability, lack of extensive characterization data.
Decafluorobiphenyl NMP/Toluene, K₂CO₃, 150-180 °CHigh molecular weight, excellent thermal stability (Td5 > 500 °C), low dielectric constant.High reactivity of all fluorine atoms allows for high conversion and high molecular weight polymers. Symmetrical structure ensures uniform polymer architecture.High cost.
Hexafluorobenzene DMAc/Toluene, K₂CO₃, 140-160 °CHigh thermal stability, good mechanical properties.High reactivity, commercially available.Can lead to highly cross-linked and insoluble polymers if not controlled.
4,4'-Difluorobenzophenone DMAc/Toluene, K₂CO₃, 160-180 °CHigh performance thermoplastics (e.g., PEEK), excellent mechanical and thermal properties.Well-established monomer for commercial high-performance polymers.The ketone group can be susceptible to nucleophilic attack under certain conditions.
2,6-Dichlorobenzonitrile NMP, K₂CO₃, 180-200 °CHigh thermal stability, good chemical resistance.The nitrile group can be further functionalized. Chlorine is a less reactive leaving group, allowing for more controlled polymerization.Harsher reaction conditions required compared to fluorinated analogs. Potential for cyanide release under harsh conditions.

Table 1: Comparison of Precursors for Poly(arylene ether) Synthesis

Alternative Precursors for Substituted Aromatic Scaffolds

For the synthesis of small molecules, particularly in drug discovery, precursors that allow for predictable and regioselective functionalization are paramount.

PrecursorKey ReactionsRegioselectivityAdvantagesDisadvantages
This compound Nucleophilic Aromatic SubstitutionPoorly defined.Highly functionalized core.Lack of predictable regioselectivity is a major drawback for complex syntheses.
1,3-Difluorobenzene Electrophilic Aromatic Substitution (e.g., chlorination, nitration)Fluorine is an ortho-, para-director.Commercially available, well-understood reactivity in EAS.Requires multiple steps to achieve higher degrees of substitution.
Pentafluoropyridine Nucleophilic Aromatic SubstitutionGenerally occurs at the 4-position, but can be directed to the 2- and 6-positions under different conditions.Highly activated system, versatile for introducing various nucleophiles.Heterocyclic nature may not be desirable for all target molecules.
Hexachlorobenzene Nucleophilic Aromatic Substitution (Halex reaction)All positions are equivalent initially.Readily available, can be a precursor to perfluorinated aromatics via halogen exchange.Requires harsh conditions for substitution, often with fluoride ions.

Table 2: Comparison of Precursors for the Synthesis of Substituted Aromatic Compounds

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research.

General Procedure for Nucleophilic Aromatic Substitution Polymerization of a Fluorinated Monomer

This protocol is a general representation and would require optimization for this compound.

Materials:

  • Dihalo- or polyhalo-aromatic monomer (e.g., Decafluorobiphenyl)

  • Bisphenol monomer (e.g., Bisphenol A)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the dihalo-aromatic monomer (1.0 eq), bisphenol monomer (1.0 eq), and an excess of finely ground anhydrous K₂CO₃ (1.1-1.5 eq).

  • Add NMP and toluene (typically a 2:1 to 4:1 v/v ratio of NMP to toluene). The amount of solvent should be sufficient to give a solid concentration of 10-25% (w/v).

  • Heat the mixture to reflux (around 140-150 °C) with vigorous stirring to azeotropically remove water with toluene. This step is crucial and is typically carried out for 2-4 hours.

  • After the removal of water, slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-200 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to below 100 °C and dilute with additional NMP if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (with a small amount of HCl) with vigorous stirring.

  • Filter the fibrous polymer, wash it extensively with hot water and methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

eas_vs_nas TCpDFB This compound EAS Electrophilic Aromatic Substitution (EAS) TCpDFB->EAS Electrophile (E+) NAS Nucleophilic Aromatic Substitution (SNAr) TCpDFB->NAS Nucleophile (Nu-) NoReaction No Reaction (Highly Deactivated) EAS->NoReaction SubstitutedProduct Substituted Product(s) NAS->SubstitutedProduct

Figure 1: Reactivity of this compound.

polymer_synthesis MonomerA Dihalo-Aromatic Monomer Polymerization Nucleophilic Aromatic Substitution Polymerization MonomerA->Polymerization MonomerB Bisphenol Monomer MonomerB->Polymerization Polymer Poly(arylene ether) Polymerization->Polymer

Figure 2: General workflow for Poly(arylene ether) synthesis.

Conclusion and Future Outlook

This compound is a synthetic precursor with a highly specialized and limited scope of application. Its profound deactivation towards electrophilic attack renders it unsuitable for many common aromatic transformations. While it is activated for nucleophilic substitution, the lack of clear regioselectivity in its reactions is a significant hurdle for its widespread use in the synthesis of complex small molecules.

In the realm of materials science, particularly for the synthesis of fluorinated poly(arylene ether)s, it may offer a route to unique polymer architectures. However, the lack of comprehensive studies and comparative data with more established and reactive monomers like decafluorobiphenyl or hexafluorobenzene makes it a less attractive choice at present.

For researchers and drug development professionals, alternative precursors with well-defined reactivity and regioselectivity, such as substituted difluorobenzenes or pentafluoropyridine, are generally more reliable and versatile. Future research on this compound should focus on systematically investigating the regioselectivity of its nucleophilic substitution reactions and thoroughly characterizing the properties of any resulting materials to determine if its unique substitution pattern offers any tangible advantages over existing precursors. Until such data is available, its use as a synthetic precursor will likely remain niche and exploratory.

References

Comparative Analysis of Tetrachlorodifluorobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the physicochemical properties, synthesis, and spectroscopic data of 1,2,3,4-tetrachloro-5,6-difluorobenzene, 1,2,3,5-tetrachloro-4,6-difluorobenzene, and 1,2,4,5-tetrachloro-3,6-difluorobenzene for applications in research and development.

This guide provides a detailed comparative analysis of the three positional isomers of tetrachlorodifluorobenzene, offering a valuable resource for researchers, scientists, and professionals in drug development. The distinct arrangement of chlorine and fluorine atoms on the benzene ring significantly influences the physical, chemical, and biological properties of these compounds. Understanding these differences is crucial for their application in various scientific fields, including as intermediates in the synthesis of novel compounds.

Physicochemical Properties

Property1,2,3,4-Tetrachloro-5,6-difluorobenzeneThis compound1,2,4,5-Tetrachloro-3,6-difluorobenzene
Molecular Formula C₆Cl₄F₂C₆Cl₄F₂C₆Cl₄F₂
Molecular Weight 251.87 g/mol 251.87 g/mol [1][2]251.87 g/mol
CAS Number Not readily available1198-56-7[1][2]Not readily available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Appearance Crystalline solid (predicted)Crystalline solid[2]Crystalline solid (predicted)

Synthesis of Tetrachlorodifluorobenzene Isomers

The synthesis of halogenated benzenes typically involves electrophilic aromatic substitution or halogen exchange reactions. For tetrachlorodifluorobenzenes, a common strategy is the fluorination of a polychlorinated precursor using a suitable fluorinating agent.[1] The specific isomer obtained depends on the starting material and reaction conditions.

General Experimental Protocol: Halogen Exchange Fluorination

A general method for the synthesis of fluorinated aromatic compounds from their chlorinated precursors involves a halogen exchange (Halex) reaction. This process is often catalyzed by a phase transfer catalyst to facilitate the reaction between the organic substrate and the inorganic fluoride salt.

Materials:

  • Polychlorinated benzene precursor (e.g., hexachlorobenzene)

  • Fluorinating agent (e.g., potassium fluoride)

  • Phase transfer catalyst (e.g., tetramethylammonium chloride)

  • High-boiling point aprotic solvent (e.g., dimethylformamide, sulfolane)

Procedure:

  • The polychlorinated benzene precursor, dried potassium fluoride, and the phase transfer catalyst are added to a reaction vessel containing the solvent.

  • The mixture is heated to a specific temperature (typically between 150-250 °C) and stirred for several hours.

  • The progress of the reaction is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and distillation.

  • Further purification can be achieved by recrystallization or chromatography.

The synthesis of specific tetrachlorodifluorobenzene isomers would require the use of appropriately substituted starting materials and carefully controlled reaction conditions to achieve the desired regioselectivity.

G cluster_synthesis General Synthesis Pathway Polychlorinated Benzene Polychlorinated Benzene Reaction Reaction Polychlorinated Benzene->Reaction Fluorinating Agent Fluorinating Agent Fluorinating Agent->Reaction Tetrachlorodifluorobenzene Isomers Tetrachlorodifluorobenzene Isomers Reaction->Tetrachlorodifluorobenzene Isomers

Caption: General synthesis workflow for tetrachlorodifluorobenzene isomers.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the identification and characterization of the different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C and 19F NMR are particularly useful for characterizing these compounds, as they lack protons. The symmetry of each isomer will be reflected in the number of unique signals in the 13C NMR spectrum.

  • This compound: Due to its C₂ᵥ symmetry, this isomer is expected to show three unique carbon signals in its 13C NMR spectrum.[1]

  • 1,2,3,4-Tetrachloro-5,6-difluorobenzene: This isomer has lower symmetry and would be expected to exhibit six distinct signals in the 13C NMR spectrum.

  • 1,2,4,5-Tetrachloro-3,6-difluorobenzene: This highly symmetrical isomer would show only two unique carbon signals.

19F NMR spectroscopy provides information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants can help to distinguish between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will be characterized by absorptions corresponding to C-Cl and C-F bond vibrations, as well as aromatic C-C stretching. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to each isomer.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the tetrachlorodifluorobenzene isomers (m/z ≈ 252). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing four chlorine atoms. Fragmentation patterns will also differ between the isomers due to the different positions of the substituents, providing further structural information.

G cluster_analysis Spectroscopic Analysis Workflow Isomer Sample Isomer Sample NMR NMR Isomer Sample->NMR IR IR Isomer Sample->IR MS MS Isomer Sample->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation

Caption: Workflow for the spectroscopic analysis of isomers.

Comparative Toxicity

While specific toxicological data for tetrachlorodifluorobenzene isomers are limited, the toxicity of halogenated benzenes is an area of active research. In general, the toxicity of these compounds is related to their metabolic activation to reactive intermediates such as epoxides, phenols, and benzoquinones, which can lead to hepatotoxicity and nephrotoxicity.[3] The position of the halogen atoms can significantly influence the metabolic pathways and, consequently, the toxicity of the compound. Further studies are needed to specifically assess and compare the toxicological profiles of the three tetrachlorodifluorobenzene isomers.

Conclusion

This guide provides a foundational comparison of the three isomers of tetrachlorodifluorobenzene. While there are significant gaps in the experimental data for the 1,2,3,4- and 1,2,4,5- isomers, this compilation of available information on their properties, synthesis, and spectroscopic characterization serves as a valuable starting point for researchers. Further experimental investigation is crucial to fully elucidate the distinct characteristics of each isomer and to enable their effective utilization in scientific and industrial applications.

References

A Comparative Guide to Monomers for High-Performance Poly(arylene ether)s: A Focus on 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers, such as poly(arylene ether)s (PAEs), is a cornerstone of materials science, with applications ranging from advanced electronics to proton exchange membranes (PEMs) for fuel cells. The choice of monomer is a critical determinant of the final polymer's properties, including thermal stability, chemical resistance, and processability. This guide provides a comparative overview of 1,2,3,5-tetrachloro-4,6-difluorobenzene as a monomer for PAE synthesis, placing it in context with alternative fluorinated monomers.

Introduction to Poly(arylene ether) Synthesis

Poly(arylene ether)s are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a bisphenol with an activated dihaloaromatic monomer in the presence of a base. The electron-withdrawing groups on the dihaloaromatic monomer activate the ring towards nucleophilic attack by the phenoxide ions generated from the bisphenol.

This compound as a Monomer

This compound is a perhalogenated aromatic compound that can serve as a monomer in PAE synthesis. The presence of two highly electronegative fluorine atoms activates the aromatic ring for nucleophilic displacement by bisphenoxides. The resulting polymer would incorporate a tetrachlorinated aromatic unit into its backbone, which is expected to impart high thermal stability and chemical resistance.

Experimental Protocol: Synthesis of Poly(arylene ether) from this compound and Bisphenol A

The following is a representative experimental protocol for the synthesis of a poly(arylene ether) using this compound and a common bisphenol, Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound and Bisphenol A.

  • Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per hydroxyl group of the bisphenol).

  • Add anhydrous N,N-dimethylacetamide (DMAc) and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to reflux (around 140-150 °C) with continuous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any water present, which will be collected in the Dean-Stark trap, ensuring anhydrous conditions.

  • After the removal of water is complete (typically 2-4 hours), slowly distill off the toluene to raise the reaction temperature to around 160-180 °C.

  • Maintain the reaction at this temperature for a specified period (e.g., 8-24 hours) to allow for polymerization. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • After the desired polymerization time, cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred excess of methanol or a methanol/water mixture.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with deionized water and methanol to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-120 °C) until a constant weight is achieved.

Comparative Analysis of Fluorinated Monomers for Poly(arylene ether) Synthesis

While this compound is a potential monomer, a variety of other fluorinated aromatic compounds are more commonly employed in the synthesis of high-performance PAEs. These alternatives often offer advantages in terms of reactivity, processability of the resulting polymer, and specific performance characteristics such as low dielectric constant or high gas permeability.

The following table summarizes the key features and performance data of PAEs derived from this compound and two common alternative fluorinated monomers: decafluorobiphenyl and 4,4'-(hexafluoroisopropylidene)bis(fluorobenzene).

MonomerStructureActivating Group(s)Key Polymer Properties
This compound C₆Cl₄F₂-FHigh thermal stability, chemical resistance (expected)
Decafluorobiphenyl C₁₂F₁₀-FHigh thermal stability, low dielectric constant, good optical properties
4,4'-(Hexafluoroisopropylidene)bis(fluorobenzene) (6F-monomer) C₁₅H₈F₈-C(CF₃)₂-Excellent solubility, high thermal stability, low water absorption, good mechanical properties

Table 1: Comparison of Fluorinated Monomers for Poly(arylene ether) Synthesis.

Experimental Data Comparison

The following table presents a comparison of typical experimental data for the synthesis and properties of poly(arylene ether)s derived from the aforementioned monomers.

ParameterPAE from this compound (Expected)PAE from DecafluorobiphenylPAE from 6F-monomer
Reaction Temperature (°C) 160-180150-170170-190
Reaction Time (h) 8-246-1210-20
Polymer Yield (%) > 90> 95> 95
Glass Transition Temperature (Tg, °C) High (estimated > 200)180-250190-230
Thermal Decomposition Temperature (TGA, 5% weight loss, °C) > 450> 500> 500
Dielectric Constant (1 MHz) Moderate to LowLow (2.2 - 2.8)Low (2.5 - 2.8)
Solubility Limited (expected)Good in aprotic polar solventsExcellent in a range of organic solvents

Table 2: Comparative Experimental Data for Poly(arylene ether) Synthesis and Properties.

Signaling Pathways and Experimental Workflows

The synthesis of poly(arylene ether)s via nucleophilic aromatic substitution follows a well-defined logical progression. This can be visualized as a workflow diagram.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation and Purification Monomer This compound Mixing Mixing in DMAc/Toluene Monomer->Mixing Bisphenol Bisphenol A Bisphenol->Mixing Base K₂CO₃ Base->Mixing Azeotropic_Distillation Azeotropic Distillation (Water Removal) Mixing->Azeotropic_Distillation Polymerization_Step Polymerization at 160-180°C Azeotropic_Distillation->Polymerization_Step Precipitation Precipitation in Methanol Polymerization_Step->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water/Methanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Polymer Poly(arylene ether) Drying->Final_Polymer

Caption: Experimental workflow for the synthesis of poly(arylene ether).

The underlying chemical mechanism of the polymerization is a step-growth process involving repeated nucleophilic aromatic substitution reactions.

sn_ar_mechanism Reactants Bisphenoxide + Activated Monomer Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Ether Linkage + Leaving Group Meisenheimer->Product Loss of Leaving Group Propagation Chain Propagation Product->Propagation Propagation->Reactants Next Monomer Unit

Caption: Mechanism of Nucleophilic Aromatic Substitution Polymerization.

Conclusion

This compound presents itself as a viable, though less conventional, monomer for the synthesis of poly(arylene ether)s. Its highly halogenated structure is anticipated to yield polymers with excellent thermal and chemical stability. However, in comparison to more established fluorinated monomers like decafluorobiphenyl and 6F-monomers, it may lead to polymers with reduced solubility and processability. The choice of monomer will ultimately depend on the specific performance requirements of the target application, balancing factors such as thermal stability, dielectric properties, and ease of processing. Further research into the polymerization of this compound and detailed characterization of the resulting polymers would be beneficial to fully elucidate its potential in the realm of high-performance materials.

A Comparative Analysis of Theoretical and Experimental Properties of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical and experimentally-derived properties of 1,2,3,5-Tetrachloro-4,6-difluorobenzene (CAS No. 1198-56-7), a perhalogenated aromatic compound with potential applications in materials science and as a synthetic intermediate. Due to a notable scarcity of direct experimental data for this specific isomer, this document leverages computational predictions and experimental data from structurally analogous compounds to offer a comprehensive profile.

Physicochemical Properties: A Tale of Two Data Sets

Direct experimental determination of fundamental physicochemical properties such as melting and boiling points for this compound has not been widely reported in publicly accessible literature. To bridge this gap, theoretical predictions and data from related tetrachlorobenzene isomers are presented.

Table 1: Theoretical and Predicted Properties of this compound

PropertyPredicted/Calculated ValueMethod/Source
Molecular FormulaC₆Cl₄F₂-
Molecular Weight251.873 g/mol NIST[1]
Octanol-Water Partition Coefficient (XlogP)4.6Computational Estimation
Hydrogen Bond Donors0Computational Estimation
Hydrogen Bond Acceptors2Computational Estimation
Rotatable Bond Count0Computational Estimation

Table 2: Experimental Properties of Structurally Related Tetrachlorobenzene Isomers

Property1,2,3,4-Tetrachlorobenzene1,2,3,5-Tetrachlorobenzene1,2,4,5-Tetrachlorobenzene
Melting Point 47.5 °C51 °C[2]139.5 °C
Boiling Point 254 °C246 °C240-246 °C[3]
Appearance White to off-white crystalsWhite crystals or off-white solidColorless sublimable needles

The presence of two fluorine atoms in this compound, in place of hydrogen atoms, is expected to influence its physical properties relative to the tetrachlorobenzene isomers. Generally, fluorination tends to lower both melting and boiling points compared to their non-fluorinated counterparts.

Spectroscopic Characterization: Theoretical Fingerprints

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹³C NMR Due to the molecule's C₂ᵥ symmetry, three distinct signals are expected for the carbon atoms, with chemical shifts influenced by the attached chlorine and fluorine atoms.[4]
¹⁹F NMR A single resonance is anticipated due to the chemical equivalence of the two fluorine atoms.
¹H NMR Not applicable due to the absence of protons.[4]
IR Spectroscopy Characteristic absorption bands are expected for C-Cl, C-F, and aromatic C-C stretching and bending vibrations.
Mass Spectrometry The mass spectrum is predicted to show a distinct isotopic pattern due to the presence of four chlorine atoms. Common fragmentation pathways would include the loss of chlorine ([M-Cl]⁺) or fluorine ([M-F]⁺) radicals.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques that would be employed to experimentally characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon and fluorine skeletal structure of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum would be acquired. A common reference standard, such as CFCl₃, would be used.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) would be analyzed to confirm the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups and vibrational modes of the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For a solid sample, a KBr pellet would be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands would be compared to characteristic frequencies for C-Cl, C-F, and aromatic C-C bonds to confirm the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane) would be prepared.

  • GC Separation: The sample would be injected into the GC, where it would be vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The retention time would be recorded.

  • MS Analysis: As the compound elutes from the GC column, it would be ionized in the mass spectrometer. The mass-to-charge ratios (m/z) of the parent ion and fragment ions would be detected.

  • Data Analysis: The mass spectrum would be analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine would be a key identifier.

Synthesis and Reactivity

The synthesis and reactivity of this compound are dictated by the strong electron-withdrawing nature of its halogen substituents.

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution known as the Halex reaction, starting from hexachlorobenzene.

Hexachlorobenzene Hexachlorobenzene (C₆Cl₆) Intermediate Partially Fluorinated Chlorobenzenes Hexachlorobenzene->Intermediate Halex Reaction (High Temperature) Reagents KF or CsF (Fluorinating Agent) + Polar Aprotic Solvent (e.g., DMSO₂, DMF) Reagents->Intermediate Product This compound (C₆Cl₄F₂) Intermediate->Product Further Fluorination

Caption: Plausible synthetic workflow for this compound via the Halex reaction.

The fully substituted and highly electron-deficient aromatic ring makes this compound highly unreactive towards electrophilic aromatic substitution.[4] Conversely, it is activated for nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the halogen atoms, typically a chlorine due to the superior leaving group ability of chloride compared to fluoride in this context.

Substrate This compound Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Conclusion

This compound presents an interesting case where theoretical predictions of its properties are well-established, but direct experimental validation is lacking. The provided theoretical data and comparisons with related compounds offer a solid foundation for researchers. However, there is a clear need for experimental determination of its fundamental physicochemical and spectroscopic properties to fully unlock its potential in various scientific and industrial applications. The synthetic and reactivity profiles suggest that it is a viable, albeit challenging, target for synthesis and a potentially useful building block in nucleophilic substitution reactions. Professionals in drug development and materials science should consider these theoretical attributes as a starting point, with the understanding that empirical verification is a critical next step.

References

A Cost-Benefit Analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and materials, the choice of building blocks is a critical decision that balances cost, reactivity, and efficiency. Perhalogenated benzenes are a class of reagents prized for their unique electronic properties and their utility in forming intricate molecular architectures. This guide provides a cost-benefit analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene (TCDFDB), comparing it with viable alternatives and presenting supporting data for its application in key synthetic transformations.

Executive Summary

This compound is a specialized aromatic building block notable for its mixed halogen substitution. This unique structure renders the aromatic ring highly electron-deficient, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of both chlorine and fluorine atoms offers potential for site-selective functionalization in cross-coupling reactions. However, its specialized nature means it is not a commonly stocked reagent and is typically available by inquiry, which can impact cost and lead times.

This guide will demonstrate that while TCDFDB offers unique reactivity for specific applications, more readily available and cost-effective alternatives like Hexachlorobenzene and Hexafluorobenzene may be suitable for other synthetic strategies. The decision to use TCDFDB should be based on the specific requirements for reactivity and regioselectivity in the synthetic pathway.

Cost Analysis of Perhalogenated Benzene Building Blocks

CompoundMolecular FormulaSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
Hexachlorobenzene C₆Cl₆Sigma-Aldrich250 mg$36.90$147.60
HiMedia Laboratories25 g~$16.00~$0.64
AccuStandard100 mg$22.00$220.00
Hexafluorobenzene C₆F₆Sigma-Aldrich5 g$36.90$7.38
Sigma-Aldrich25 g$135.00$5.40
TCI America25 g$78.00$3.12
This compound C₆Cl₄F₂Benchchem-Inquire for Quote-

Note: Prices are subject to change and may vary between suppliers and regions. The prices for Hexachlorobenzene show significant variation depending on the grade (e.g., analytical standard vs. bulk chemical).

Performance Comparison in Key Synthetic Reactions

The primary utility of TCDFDB lies in its application as a substrate in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The high degree of halogenation in TCDFDB makes the benzene ring extremely electron-deficient and thus highly activated for SNAr.[1] The fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atoms in SNAr reactions, offering a degree of regioselectivity.

Comparative Reactivity:

  • This compound (TCDFDB): The presence of two fluorine atoms, which are highly electronegative, significantly activates the ring for nucleophilic attack. A nucleophile, such as a thiol or an alkoxide, would preferentially displace one of the fluorine atoms.[1] This provides a handle for introducing a specific functional group at a defined position.

  • Hexafluorobenzene (C₆F₆): As all six positions are occupied by highly activating fluorine atoms, C₆F₆ is extremely reactive towards nucleophiles. However, achieving selective mono-substitution can be challenging, often leading to mixtures of products.

  • Hexachlorobenzene (C₆Cl₆): While still an electron-deficient ring, the chlorine atoms are less activating towards SNAr compared to fluorine. Consequently, harsher reaction conditions (higher temperatures, stronger nucleophiles) are typically required to achieve substitution on C₆Cl₆.

While specific experimental data for SNAr reactions on TCDFDB is not widely published, the established principles of SNAr suggest it offers a balance between the high reactivity of C₆F₆ and the lower reactivity of C₆Cl₆, with the added advantage of potential regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

In cross-coupling reactions, the reactivity of the carbon-halogen bond is a key factor, with the general trend being C-I > C-Br > C-Cl > C-F.[2][3] This provides an opportunity for selective functionalization of polyhalogenated compounds.

Comparative Reactivity:

  • This compound (TCDFDB): The presence of C-Cl and C-F bonds allows for potential stepwise, selective cross-coupling. The C-Cl bonds would be expected to react preferentially over the much stronger C-F bonds under standard palladium catalysis conditions. This allows for the introduction of different aryl or alkyl groups at the chlorinated positions first, while leaving the fluorinated positions available for subsequent SNAr reactions.

  • Hexachlorobenzene (C₆Cl₆): All six C-Cl bonds have similar reactivity, which can make selective mono- or di-substitution challenging, potentially leading to mixtures of poly-arylated products. However, protocols for the efficient multiple Suzuki-Miyaura reactions of polychlorinated benzenes have been developed.

  • Hexafluorobenzene (C₆F₆): The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Specialized catalysts and conditions are required for C-F bond activation, making it a less common substrate for these transformations.

Experimental Protocols

Representative Protocol: Mono-alkylation of a Dichlorinated Pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the selective cross-coupling of polychlorinated aromatics.[4]

Materials:

  • Polychlorinated aromatic substrate (e.g., 2,6-dichloropyridine as a model) (1.0 equiv)

  • Alkyl pinacol boronic ester (2.3 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • FcPPh₂ (6 mol%)

  • Potassium phosphate (K₃PO₄) (6.0 equiv)

  • Dioxane/H₂O (2:1 mixture, to make a 0.13 M solution with respect to the substrate)

Procedure:

  • To an oven-dried reaction vessel, add the polychlorinated aromatic substrate, the alkyl pinacol boronic ester, and potassium phosphate.

  • The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Under a positive pressure of argon, add the Pd₂(dba)₃ and FcPPh₂ catalysts.

  • Add the dioxane/H₂O solvent mixture via syringe.

  • The reaction mixture is stirred at 100 °C for 18-20 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the mono-alkylated product.

Visualizing Synthetic Pathways and Mechanisms

To better understand the utility of this compound, the following diagrams illustrate a key reaction mechanism and a logical workflow for its potential use.

sn_ar_mechanism reactant TCDFDB + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack on C-F product Substituted Product + F⁻ intermediate->product Elimination of Fluoride Ion

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on TCDFDB.

synthetic_workflow start This compound step1 Selective Suzuki-Miyaura Coupling (Reacts at C-Cl) start->step1 intermediate1 Mono- or Di-arylated Intermediate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Reacts at C-F) intermediate1->step2 final_product Complex, Multi-substituted Arene step2->final_product

Caption: A potential synthetic workflow utilizing the differential reactivity of TCDFDB.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals it to be a highly specialized building block with unique potential for the synthesis of complex, polysubstituted aromatic compounds.

Benefits:

  • Differential Reactivity: The combination of C-Cl and C-F bonds allows for a two-stage functionalization strategy: initial cross-coupling at the C-Cl sites followed by nucleophilic aromatic substitution at the C-F sites.

  • High Activation for SNAr: The strong electron-withdrawing nature of the six halogen substituents makes it an excellent substrate for SNAr reactions, likely requiring milder conditions than its perchloro-analogue.

  • Regioselectivity: The distinct electronic environments of the chlorine and fluorine atoms provide a basis for predictable, site-selective reactions.

Costs and Drawbacks:

  • High Cost and Limited Availability: As a non-standard reagent, TCDFDB is likely to be significantly more expensive than bulk commodity chemicals like Hexachlorobenzene, and its availability may be limited, potentially impacting project timelines.

  • Lack of Extensive Literature: The absence of a broad body of published experimental data requires researchers to invest more time in reaction optimization.

  • Potential for Byproducts: As with many polyhalogenated compounds, achieving perfect selectivity can be challenging and may require careful tuning of reaction conditions to avoid mixtures of products.

Recommendation:

The use of this compound is recommended for synthetic projects where the specific goal is to create a complex, differentially substituted arene that leverages a sequential cross-coupling and SNAr strategy. For synthetic targets that can be achieved through less specific poly-functionalization, or where cost is a primary driver, more readily available alternatives such as Hexachlorobenzene (for multiple cross-couplings) or Hexafluorobenzene (for multiple SNAr reactions) should be considered. A thorough cost and availability inquiry should be conducted with chemical suppliers before incorporating TCDFDB into a large-scale synthetic plan.

References

A Spectroscopic Comparison of 1,2,3,5-Tetrachloro-4,6-difluorobenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of the perhalogenated aromatic compound 1,2,3,5-tetrachloro-4,6-difluorobenzene with its key precursors: hexachlorobenzene, 1,2,3,5-tetrachlorobenzene, and 1,3-difluorobenzene. While experimental spectroscopic data for this compound is limited in publicly accessible literature, this guide compiles the available data for its precursors to offer a valuable reference for researchers, scientists, and professionals in drug development and materials science. The comparison focuses on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to this compound and Its Synthesis

This compound (C₆Cl₄F₂) is a fully substituted aromatic compound belonging to the family of perhalogenated benzenes. Its unique substitution pattern, combining both chlorine and fluorine atoms, results in distinct chemical and physical properties that are of interest in various fields of chemical research. The synthesis of this compound can be envisioned through two primary pathways, as illustrated below: a halogen exchange (Halex) reaction starting from hexachlorobenzene, or the chlorination of 1,3-difluorobenzene.

G cluster_0 Synthetic Pathways Hexachlorobenzene Hexachlorobenzene Target_Compound This compound Hexachlorobenzene->Target_Compound Halogen Exchange (Fluorination) 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->Target_Compound Chlorination

Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. Due to the absence of protons in this compound and hexachlorobenzene, ¹H NMR is not applicable for these compounds.

Table 1: NMR Spectroscopic Data

Compound¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
This compound Not ApplicableExpected 3 signals due to C₂ᵥ symmetry[1]Data not available
Hexachlorobenzene Not Applicable134.7[2][3]Not Applicable
1,2,3,5-Tetrachlorobenzene 7.39 (s, 2H)[4]134.8, 131.7, 129.2[1]Not Applicable
1,3-Difluorobenzene 7.27 (m, 1H), 7.05-6.63 (m, 3H)[5]163.2 (t), 130.6 (t), 110.4 (t), 103.8 (t)[6]-110.1[7]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules, offering a unique fingerprint for each compound.

Table 2: FTIR Spectroscopic Data (Principal Peaks, cm⁻¹)

CompoundC-Cl StretchC-F StretchAromatic C=C StretchOther Notable Peaks
This compound Data not availableData not availableData not availableData not available
Hexachlorobenzene ~688Not Applicable~1350-
1,2,3,5-Tetrachlorobenzene Data not availableNot ApplicableData not availableData not available
1,3-Difluorobenzene Not Applicable~1250~1600, ~1480~860 (C-H bend)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 251.87[8]252 (with characteristic Cl isotope pattern)[8][9]Data not available
Hexachlorobenzene 284.78284 (with characteristic Cl isotope pattern)249 ([M-Cl]⁺), 214 ([M-Cl₂]⁺)
1,2,3,5-Tetrachlorobenzene 215.89[10]216 (with characteristic Cl isotope pattern)[11][12]181 ([M-Cl]⁺), 146 ([M-Cl₂]⁺)[11][12]
1,3-Difluorobenzene 114.0911495 ([M-F]⁺), 69

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-50 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm for ¹H and ¹³C NMR) or CFCl₃ for ¹⁹F NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[13] This is then mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[13] The mixture is further ground to a fine, homogeneous powder. The powder is then transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a suitable solvent (e.g., hexane, dichloromethane) is prepared. A 1 µL aliquot of the solution is injected into a gas chromatograph equipped with a mass selective detector. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature program is optimized to ensure good separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized batch of this compound.

G Start Start Synthesis Synthesize Compound Start->Synthesis Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Check (GC-MS) Purification->Purity_Check Purity_Check->Purification Impure Structure_Validation Structural Validation Purity_Check->Structure_Validation Pure NMR_Analysis NMR Spectroscopy (13C, 19F) Structure_Validation->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Structure_Validation->FTIR_Analysis MS_Analysis Mass Spectrometry Structure_Validation->MS_Analysis Data_Analysis Compare Data with Expected Values NMR_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for spectroscopic characterization.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,2,3,5-tetrachloro-4,6-difluorobenzene. Detailed experimental protocols, data presentation in tabular format, and a workflow visualization are included to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. As with any synthesized compound intended for research and development, rigorous purity assessment is paramount to ensure the reliability and reproducibility of experimental results. This guide outlines the primary analytical techniques for determining the purity of this compound and provides a framework for comparing the synthesized product against a commercially available, related reference standard.

Analytical Techniques for Purity Assessment

The principal methods for evaluating the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Due to the absence of protons in the molecule, Proton (¹H) NMR spectroscopy is not applicable for direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing confident identification based on their mass-to-charge ratio. It is highly effective for identifying and quantifying impurities in the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

  • ¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shift of each carbon is influenced by its local electronic environment, allowing for the identification of the target compound and any carbon-containing impurities.

  • ¹⁹F NMR: Offers high sensitivity and a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorine-containing compounds and potential isomers.

Data Presentation for Comparison

To facilitate a clear comparison, the following tables summarize hypothetical, yet realistic, experimental data for a synthesized batch of this compound and a 1,2,3,5-tetrachlorobenzene reference standard.

Table 1: GC-MS Analysis

CompoundRetention Time (min)Major Mass Fragments (m/z)Purity (%)
Synthesized this compound12.5252 (M+), 217, 18298.5
1,2,3,5-Tetrachlorobenzene (Reference Standard)11.8216 (M+), 181, 146>99
Impurity 1 (Hexachlorobenzene)13.2284 (M+), 249, 2141.0
Impurity 2 (Pentachlorofluorobenzene)12.1268 (M+), 233, 1980.5

Table 2: ¹³C NMR Analysis (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
Synthesized this compound148.5 (d, J=250 Hz, C-F), 135.2 (t, J=15 Hz, C-Cl), 130.8 (s, C-Cl)
1,2,3,5-Tetrachlorobenzene (Reference Standard)134.7, 131.5, 129.8

Table 3: ¹⁹F NMR Analysis (470 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
Synthesized this compound-135.2 (s)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the synthesized product and quantify its purity relative to a known standard.

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., hexane or dichloromethane). Prepare a separate 1 mg/mL solution of the 1,2,3,5-tetrachlorobenzene reference standard.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions:

    • Inlet temperature: 250°C

    • Oven program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Electron ionization (EI) at 70 eV.

    • Scan range: 50-350 m/z.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The NIST database can be used for mass spectral comparison.[1] Identify and quantify any impurities by comparing their retention times and mass spectra to known standards or library data. Purity is calculated based on the relative peak areas.

¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and to detect and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz) with ¹³C and ¹⁹F capabilities.

Procedure:

  • Sample Preparation: Dissolve approximately 20-30 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay.

  • Data Analysis: Process the spectra and compare the observed chemical shifts with expected values for this compound. Integrate the peaks to determine the relative amounts of the main component and any impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparison & Final Assessment Synthesis Synthesize this compound Initial_Characterization Initial Characterization (e.g., Melting Point) Synthesis->Initial_Characterization GCMS_Analysis GC-MS Analysis Initial_Characterization->GCMS_Analysis NMR_Analysis NMR Analysis (13C & 19F) Initial_Characterization->NMR_Analysis GCMS_Data Obtain Retention Time & Mass Spectrum GCMS_Analysis->GCMS_Data Purity_Calculation Calculate Purity (%) GCMS_Data->Purity_Calculation Impurity_ID Identify Impurities GCMS_Data->Impurity_ID Compare_Standard Compare with Reference Standard Data (e.g., 1,2,3,5-Tetrachlorobenzene) Purity_Calculation->Compare_Standard Impurity_ID->Compare_Standard NMR_Data Obtain Chemical Shifts & Integrals NMR_Analysis->NMR_Data Structure_Confirmation Confirm Structure NMR_Data->Structure_Confirmation Impurity_Structure Characterize Impurity Structures NMR_Data->Impurity_Structure Structure_Confirmation->Compare_Standard Impurity_Structure->Compare_Standard Final_Purity Final Purity Assessment Compare_Standard->Final_Purity

Purity Assessment Workflow

Conclusion

A multi-technique approach is essential for the comprehensive purity assessment of synthesized this compound. GC-MS provides excellent separation and identification of volatile impurities, enabling accurate quantification. ¹³C and ¹⁹F NMR spectroscopy are crucial for confirming the molecular structure and identifying any isomeric or structurally related impurities. By systematically applying these methods and comparing the results to a well-characterized reference standard, researchers can ensure the quality and reliability of their synthesized material for subsequent applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

As a perhalogenated aromatic compound, this compound requires careful handling and disposal due to its potential toxicity and persistence.[1] This document outlines the necessary steps for its safe management in a laboratory setting, from initial handling to final disposal, in accordance with general best practices for chlorinated aromatic waste.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. General precautions for similar chlorinated aromatic compounds include wearing appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact.[2]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or dust.[3]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To minimize skin exposure.[2][3]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.To avoid inhalation of dusts or vapors.[4]

In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.[2]

  • After skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[2]

  • After eye contact: Rinse out with plenty of water.[2]

  • After swallowing: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations. The primary method of disposal is to entrust it to a licensed waste disposal company.[5]

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its chemical name and associated hazards.
  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

2. Containerization:

  • Use a dedicated, properly labeled, and tightly sealed container for the waste.[2]
  • Ensure the container is compatible with the chemical to prevent degradation or leakage.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5]
  • The storage area should be away from heat, sparks, and open flames.[5]

4. Professional Disposal:

  • Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[2][5]
  • Provide the disposal company with the complete SDS for the chemical.
  • Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[4] Chlorinated aromatic compounds are very toxic to aquatic life with long-lasting effects.[2]

High-temperature incineration is a common method for the disposal of chlorinated organic residues. This process decomposes the waste into gaseous byproducts which are then scrubbed to prevent atmospheric pollution.[6] Another advanced method for chlorinated aromatic waste is supercritical water oxidation, which can achieve high destruction efficiencies.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste ppe->segregate containerize Step 3: Containerize in a Labeled, Sealed Container segregate->containerize store Step 4: Store in Designated Hazardous Waste Area containerize->store contact_disposal Step 5: Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Step 6: Provide SDS to Disposal Company contact_disposal->provide_sds end End: Waste Collected for Proper Disposal provide_sds->end

References

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